15(s)-Hete
Descripción
Propiedades
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFATNQSLKRBCI-VAEKSGALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031956 | |
| Record name | 15-Hydroxyicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54845-95-3 | |
| Record name | 15(S)-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54845-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icomucret [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054845953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxyicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54845-95-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOMUCRET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44JHK6G39Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-HETE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003876 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The 15(S)-HETE Signaling Pathway in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathways activated by 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in endothelial cells. This compound, a metabolite of arachidonic acid produced by the 15-lipoxygenase (15-LOX) enzyme, is a critical signaling molecule in vascular biology. It plays a significant role in both physiological and pathological processes, including angiogenesis and the regulation of vascular permeability. Understanding the intricate signaling networks governed by this compound is paramount for the development of novel therapeutic strategies targeting diseases with a vascular component, such as cancer and inflammatory disorders.
Core Signaling Pathways of this compound in Endothelial Cells
This compound orchestrates a complex signaling cascade in endothelial cells, leading to diverse cellular responses. The primary pathways implicated in its mechanism of action are detailed below.
The PI3K/Akt/mTOR Pathway in Angiogenesis
This compound is a potent inducer of angiogenesis, and this process is heavily reliant on the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling cascade.[1][2][3] Upon stimulation with this compound, endothelial cells exhibit a time-dependent phosphorylation of Akt and the downstream effector, S6K1.[1][2][3] The activation of this pathway is essential for endothelial cell tube formation and migration, which are key events in the formation of new blood vessels.[1][2][3] Pharmacological inhibition of PI3K with wortmannin (B1684655) or LY294002 blocks the phosphorylation of both Akt and S6K1, while the mTOR inhibitor rapamycin specifically suppresses S6K1 phosphorylation.[1][2][3] These inhibitors effectively suppress this compound-induced angiogenesis both in vitro and in vivo.[1][2][3]
The Jak/STAT Pathway: A Dual Role in Angiogenesis
The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical mediator of this compound's pro-angiogenic effects. This compound activates multiple STAT proteins, with STAT3 and STAT5B playing distinct but crucial roles.
-
STAT3-Mediated VEGF Expression: this compound stimulates the tyrosine phosphorylation of STAT3, leading to its translocation to the nucleus.[4][5] In the nucleus, STAT3 binds to the promoter of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor, and induces its expression and release.[4][5] The necessity of this axis is demonstrated by the fact that neutralizing antibodies against VEGF can block this compound-induced endothelial cell migration, tube formation, and in vivo angiogenesis.[4][5]
-
Jak2/STAT5B-Mediated IL-8 Expression: this compound also triggers the time-dependent tyrosine phosphorylation of Jak2 and STAT5B.[6] Activated Jak2, in turn, phosphorylates STAT5B.[6] This activation of the Jak2/STAT5B signaling axis is required for the expression of Interleukin-8 (IL-8), another pro-angiogenic chemokine.[6][7] Inhibition of either Jak2 or STAT5B attenuates this compound-induced endothelial cell migration, tube formation, and in vivo angiogenesis, and this is associated with a reduction in IL-8 expression.[6]
The MAPK Pathway in Cell Migration and Angiogenesis
The Mitogen-Activated Protein Kinase (MAPK) pathway is also engaged by this compound to promote angiogenic responses. This compound stimulates the phosphorylation of ERK1/2, JNK1, and p38 MAPK in a time-dependent manner in human retinal microvascular endothelial cells (HRMVECs).[8] The upstream kinase MEK1 is responsible for the activation of ERK1/2 and JNK1.[8] Inhibition of MEK1, ERK1/2, or JNK1 suppresses this compound-induced cell migration and tube formation, as well as in vivo angiogenesis.[8] Interestingly, the inhibition of p38 MAPK only attenuates this compound-induced cell migration.[8]
Src-Mediated Signaling in Angiogenesis
The non-receptor tyrosine kinase Src plays a pivotal role in this compound-induced angiogenesis. One of the pathways initiated by Src activation involves Rac1 and JNK1, leading to the phosphorylation of the transcription factor Activating Transcription Factor-2 (ATF-2).[9] Inhibition of Src, Rac1, JNK1, or ATF-2 significantly curtails this compound-induced migration and tube formation in vitro and in vivo angiogenesis.[9]
Regulation of Vascular Permeability through Tight Junction Modulation
Beyond its role in angiogenesis, this compound is a potent modulator of endothelial barrier function, primarily by disrupting tight junctions.
-
PKCε/MEK/ERK Pathway and ZO-1 Phosphorylation: this compound activates Protein Kinase C ε (PKCε), which in turn activates the MEK1/ERK1/2 pathway.[10][11][12] This cascade leads to the phosphorylation of the tight junction protein Zona Occludens-1 (ZO-1) at threonine residues 770 and 772.[10][12] This phosphorylation event causes the dissociation of ZO-1 from occludin, another key tight junction protein, resulting in the disruption of tight junction integrity and increased endothelial permeability.[10][12]
-
Src/Pyk2 Pathway and ZO-2 Phosphorylation: this compound also activates a Src and Pyk2-dependent pathway that leads to the tyrosine phosphorylation of Zona Occludens-2 (ZO-2).[13] This phosphorylation event disrupts the association of ZO-2 with claudin-1 and claudin-5, further contributing to the breakdown of tight junctions and an increase in endothelial permeability.[13]
-
Xanthine Oxidase/ROS Pathway and JamA Phosphorylation: this compound can induce the activity of Xanthine Oxidase (XO), leading to the production of Reactive Oxygen Species (ROS).[14] This ROS production, in conjunction with Src and Pyk2 activation, mediates the tyrosine phosphorylation of Junctional Adhesion Molecule A (JamA).[14][15] The phosphorylation of JamA causes its dissociation from occludin, disrupting tight junctions and increasing endothelial barrier permeability, which facilitates leukocyte and monocyte transmigration.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various signaling molecules and cellular processes in endothelial cells as reported in the cited literature.
Table 1: Effect of this compound on Protein Phosphorylation
| Target Protein | Cell Type | This compound Concentration | Fold Increase (vs. Control) | Time Point of Max Effect | Citation |
| Akt | HDMVEC | Not specified | Not specified | Time-dependent | [1][2][3] |
| S6K1 | HDMVEC | Not specified | Not specified | Time-dependent | [1][2][3] |
| STAT3 (Tyr705) | HDMVEC | 0.1 µmol/L | ~2-fold | 1 min | [5] |
| Jak2 | HRMVEC | 0.1 µM | 4-fold | 5 min | [6] |
| STAT5B | HRMVEC | 0.1 µM | 3-fold | 5 min | [6] |
| ERK1/2 | HRMVEC | Not specified | Time-dependent | Not specified | [8] |
| JNK1 | HRMVEC | Not specified | Time-dependent | Not specified | [8] |
| p38 MAPK | HRMVEC | Not specified | Time-dependent | Not specified | [8] |
| ATF-2 | HRMVEC | Not specified | Time-dependent | Not specified | [9] |
| ZO-2 (Tyrosine) | HUVEC | Not specified | 8-10-fold | Not specified | [13] |
| Src | HUVEC | 0.1 µM | Time-dependent | 30 min | [13] |
| Pyk2 | HUVEC | 0.1 µM | Time-dependent | 30 min | [13] |
Table 2: Effect of this compound on Gene and Protein Expression
| Target Gene/Protein | Cell Type | This compound Concentration | Fold Increase (vs. Control) | Time Point of Max Effect | Citation |
| VEGF (Expression) | HDMVEC | 0.1 µmol/L | 3-fold | 6 h | [5] |
| VEGF (Release) | HDMVEC | 0.1 µmol/L | 3-fold | 6 h | [5] |
| IL-8 (mRNA) | HRMVEC | 0.1 µM | Time-dependent | 4 h | [6] |
| IL-8 (Release) | HRMVEC | 0.1 µM | Time-dependent | 4 h | [6] |
| CD31 | HUVEC | Not specified | Up-regulated | Not specified | [16] |
| E-selectin | HUVEC | Not specified | Up-regulated | Not specified | [16] |
Table 3: Functional Effects of this compound on Endothelial Cells
| Cellular Process | Cell Type | This compound Concentration | Fold Increase (vs. Control) | Citation |
| Cell Migration | HRMVEC | 0.1 µM | ~2-fold | [6] |
| Tube Formation | HRMVEC | 0.1 µM | ~2-fold | [6] |
| Cell Migration | HDMVEC | Not specified | ~2-fold | [5] |
| Tube Formation | HDMVEC | Not specified | ~2-fold | [5] |
| THP-1 Cell Transmigration | HUVEC | Not specified | 4-fold | [13] |
| Endothelial Permeability | HUVEC | Not specified | ~2-fold | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the this compound signaling pathway in endothelial cells, as compiled from the cited literature.
Cell Culture and Treatment
-
Cell Lines: Human Dermal Microvascular Endothelial Cells (HDMVEC), Human Retinal Microvascular Endothelial Cells (HRMVEC), and Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used.
-
Culture Conditions: Cells are typically cultured in specialized endothelial cell growth medium supplemented with growth factors.
-
Quiescence: Before treatment, cells are often made quiescent by incubation in a basal medium with a low percentage of serum for a defined period. This minimizes baseline signaling activity.
-
This compound Treatment: this compound is typically dissolved in an organic solvent like ethanol (B145695) and then diluted to the final concentration in the culture medium. Vehicle controls (medium with the solvent) are run in parallel. Concentrations ranging from 0.1 µM to 5 µM are frequently used.[5][6]
Western Blotting for Protein Phosphorylation and Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form or the total amount of the protein of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The blots are often stripped and reprobed with antibodies for total protein or a housekeeping protein (e.g., β-actin, β-tubulin) for normalization.
In Vitro Angiogenesis Assays
-
Endothelial Cell Migration Assay (Modified Boyden Chamber):
-
The assay is performed using a chamber with a porous membrane separating the upper and lower wells.
-
Quiescent endothelial cells are seeded in the upper chamber.
-
The lower chamber contains the chemoattractant, such as this compound.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
-
Endothelial Cell Tube Formation Assay:
-
A layer of Matrigel (a basement membrane extract) is allowed to polymerize in the wells of a culture plate.
-
Endothelial cells are seeded on top of the Matrigel in the presence or absence of this compound.
-
After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like tube length or the number of branch points.
-
In Vivo Angiogenesis Assays
-
Matrigel Plug Assay:
-
Liquid Matrigel is mixed with this compound or a vehicle control and injected subcutaneously into mice.
-
After a set period (e.g., one week), the Matrigel plugs are harvested.
-
Angiogenesis is quantified by measuring the hemoglobin content of the plugs (indicative of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31 (PECAM).[6]
-
-
Aortic Ring Assay:
-
Aortas are harvested from mice and cut into small rings.
-
The rings are embedded in a collagen or Matrigel matrix and cultured in the presence or absence of this compound.
-
The sprouting of microvessels from the aortic rings is monitored and quantified over time.
-
Assays for Tight Junction Integrity and Vascular Permeability
-
Immunofluorescence Staining:
-
Endothelial cell monolayers are fixed, permeabilized, and incubated with primary antibodies against tight junction proteins (e.g., ZO-1, occludin).
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
The localization and integrity of the tight junctions are visualized using fluorescence microscopy.
-
-
Dextran (B179266) Flux Assay:
-
Endothelial cells are grown to confluence on a porous membrane in a transwell insert.
-
After treatment with this compound, a fluorescently labeled dextran of a specific molecular weight is added to the upper chamber.
-
The amount of dextran that passes through the endothelial monolayer into the lower chamber over time is measured using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Caption: this compound-induced PI3K/Akt/mTOR signaling pathway.
Caption: this compound activation of Jak/STAT signaling pathways.
Caption: this compound-induced vascular permeability via PKCε.
Caption: Workflow for in vitro angiogenesis experiments.
References
- 1. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular endothelial tight junctions and barrier function are disrupted by 15(S)-hydroxyeicosatetraenoic acid partly via protein kinase C ε-mediated zona occludens-1 phosphorylation at threonine 770/772 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vascular Endothelial Tight Junctions and Barrier Function Are Disrupted by 15(S)-Hydroxyeicosatetraenoic Acid Partly via Protein Kinase Cϵ-mediated Zona Occludens-1 Phosphorylation at Threonine 770/772 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 12/15-Lipoxygenase Mediates High-fat Diet-induced Endothelial Tight Junction Disruption and Monocyte Transmigration: A NEW ROLE FOR 15(S)-HYDROXYEICOSATETRAENOIC ACID IN ENDOTHELIAL CELL DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12/15-Lipoxygenase-dependent ROS production is required for diet-induced endothelial barrier dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biosynthesis and Metabolism of 15(S)-HETE
Introduction
15(S)-Hydroxyeicosatetraenoic acid, or this compound, is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As an eicosanoid, it is a key signaling molecule involved in a multitude of physiological and pathophysiological processes, including inflammation, immune response, angiogenesis, and cell proliferation. The enzyme arachidonate (B1239269) 15-lipoxygenase (ALOX15) is central to its formation. Initially considered a simple byproduct of cellular metabolism, this compound is now recognized as a critical node in complex signaling networks, with both pro-inflammatory and pro-resolving activities. Its intricate metabolism leads to a variety of downstream products, each with distinct biological functions. This guide provides a detailed technical overview of the biosynthetic and metabolic pathways of this compound, its associated signaling cascades, and the experimental methodologies used for its study.
Biosynthesis of this compound
The primary route for this compound synthesis involves the enzymatic oxygenation of arachidonic acid (AA), which is first liberated from membrane phospholipids (B1166683) by phospholipase A2 (PLA2).
1.1. The 15-Lipoxygenase (ALOX15) Pathway
The predominant pathway for this compound formation is catalyzed by 15-lipoxygenases. These enzymes introduce molecular oxygen at the C-15 position of arachidonic acid.
-
Formation of 15(S)-HpETE : ALOX15 catalyzes the conversion of arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). In humans, two key isoforms exist:
-
ALOX15 (15-LO-1) : Highly expressed in eosinophils, reticulocytes, macrophages, and airway epithelial cells, this enzyme is the primary source of 15(S)-HpETE.
-
ALOX15B (15-LO-2) : Found in tissues such as the prostate, lung, and cornea, this enzyme exclusively produces 15(S)-HpETE from arachidonic acid.
-
-
Reduction to this compound : The initial product, 15(S)-HpETE, is highly unstable and is rapidly reduced to the more stable alcohol, this compound, by ubiquitous cellular glutathione (B108866) peroxidases.
1.2. Other Biosynthetic Routes
While ALOX15 is the main contributor, other pathways can also generate 15-HETE.
-
Cyclooxygenase (COX) Pathway : COX-1 and COX-2 enzymes, primarily known for prostaglandin (B15479496) synthesis, can also convert arachidonic acid to small quantities of 15(S)-HpETE, which is subsequently reduced to this compound.
-
Cytochrome P450 (CYP) Enzymes : Microsomal CYP enzymes can metabolize arachidonic acid to a mixture of HETEs. Specifically, CYP4A and CYP4F isoforms can produce 19- and 20-HETE, while other CYPs can generate various regioisomers, including 15-HETE, though often as a racemic mixture with a predominance of the 15(R) stereoisomer.
-
Autoxidation : Non-enzymatic, spontaneous oxidation of arachidonic acid, particularly under conditions of oxidative stress, can yield a racemic mixture of 15(R,S)-HpETEs, which are then reduced to 15(R,S)-HETEs.
The Dual Nature of 15(S)-HETE: A Technical Guide to its Role in Immune Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a significant bioactive lipid mediator derived from the metabolism of arachidonic acid.[1] As a product of the 15-lipoxygenase (15-LOX) pathway, it stands at a critical juncture in the complex network of inflammatory signaling.[2] Its role is multifaceted and context-dependent, exhibiting both pro-inflammatory and anti-inflammatory, or pro-resolving, properties.[3][4] This technical guide provides an in-depth exploration of the biosynthesis, metabolism, signaling pathways, and diverse functions of this compound in the immune inflammatory response, supported by quantitative data and detailed experimental protocols. Understanding its complex regulatory functions is crucial for the development of novel therapeutic strategies for a range of inflammatory diseases, including asthma, chronic bronchitis, and arthritis.[3][5][6]
Biosynthesis and Metabolism of this compound
The generation of this compound begins with the enzymatic oxygenation of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane.
Biosynthesis: The primary enzyme responsible for this initial step is 15-lipoxygenase-1 (15-LOX-1), which is highly expressed in immune cells like eosinophils, macrophages, and airway epithelial cells.[2][6][7]
-
Oxygenation: 15-LOX-1 converts arachidonic acid into an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1][8]
-
Reduction: This short-lived hydroperoxide is rapidly reduced to the more stable this compound by ubiquitous cellular peroxidases.[1]
Caption: Biosynthesis of this compound from arachidonic acid.
Metabolism: this compound is not an end-product but a key precursor to a diverse array of other biologically active molecules.[1]
-
Oxidation to 15-oxo-ETE: this compound can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1][3] This metabolite has electrophilic properties and can modulate inflammatory signaling by inhibiting NF-κB and activating Nrf2 antioxidant responses.[3]
-
Conversion to Lipoxins: In a process known as transcellular metabolism, this compound produced by one cell (e.g., an endothelial cell) can be converted by a neighboring cell containing 5-lipoxygenase (e.g., a neutrophil) into lipoxins, such as Lipoxin A4 and Lipoxin B4.[9][10] Lipoxins are potent anti-inflammatory mediators that promote the resolution of inflammation.[11]
-
Formation of Eoxins: In eosinophils and mast cells, 15(S)-HpETE can be converted into eoxins, which are pro-inflammatory mediators.[12]
-
Formation of 5-oxo-15(S)-HETE: This metabolite, generated from this compound, is a potent chemoattractant for human eosinophils.[8]
Caption: Major metabolic pathways of this compound.
Signaling Pathways and Cellular Mechanisms
This compound exerts its biological effects by interacting with various receptors and modulating multiple intracellular signaling cascades.
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)
This compound can function as an endogenous ligand for PPAR-γ, a nuclear receptor involved in regulating cell differentiation and apoptosis.[5] Activation of PPAR-γ by this compound has been shown to inhibit cell proliferation in certain cancer cell lines.[5]
Caption: this compound signaling via the PPAR-γ pathway.
Leukotriene B4 Receptor 2 (BLT2)
This compound and its precursor 15(S)-HpETE can bind to and activate the G protein-coupled receptor BLT2.[1] This interaction may mediate some of the cell-stimulating activities of these lipid metabolites.[1]
ERK Pathway Activation in Asthma
In the context of asthma, 15-LOX-1 and a unique conjugate of this compound with phosphatidylethanolamine (B1630911) (15-HETE-PE) act as signaling molecules.[13][14] They displace an inhibitory protein, PEBP1, from the kinase Raf-1. This frees Raf-1 to activate the MEK-ERK pathway, leading to increased inflammation and mucus production characteristic of T2-high asthma.[13][14]
Caption: 15-HETE-PE signaling in asthmatic airway epithelium.
Modulation of Pro-Inflammatory Signaling
The metabolite 15-oxo-ETE demonstrates significant anti-inflammatory potential by directly inhibiting the IKKβ subunit, a key component of the NF-κB signaling pathway.[3] This inhibition prevents the expression of pro-inflammatory cytokines like TNFα, IL-6, and IL-1β.[3]
Caption: 15-oxo-ETE inhibits NF-κB signaling via IKKβ.
Quantitative Data on this compound Function
The following tables summarize key quantitative data from studies investigating the role of this compound and its metabolites in inflammatory responses.
Table 1: this compound Levels in Chronic Bronchitis
| Analyte | Patient Group | Concentration in Induced Sputum | Significance |
| Soluble this compound | Chronic Bronchitis | Significantly higher than controls | p < 0.01 |
| Cell-associated this compound | Chronic Bronchitis | Significantly higher than controls | p < 0.01 |
Data derived from a study on induced sputum from chronic bronchitis patients.[15]
Table 2: Effect of 15-oxo-ETE on Pro-inflammatory Cytokine Expression
| Treatment (THP-1 cells) | TNFα mRNA Expression (Relative) | IL-6 mRNA Expression (Relative) | IL-1β mRNA Expression (Relative) |
| LPS (100 ng/mL) | Increased | Increased | Increased |
| LPS + 15-oxo-ETE (25 µM) | Inhibited | Inhibited | Inhibited |
Data from a study investigating the effects of 15-oxo-ETE on LPS-stimulated THP-1 monocytes.[3]
Table 3: this compound Production by Human Eosinophils
| Arachidonic Acid Concentration | This compound Production (ng per 10^6 eosinophils) |
| ≥ 10 µM | Stimulated production in the absence of other stimuli |
| 100 µM | 1111 ± 380 (Maximal production) |
| < 2 µM | Negligible production |
Data from a study on purified human eosinophils.[16]
Role in Specific Immune Cells and Inflammatory Conditions
The function of this compound is highly dependent on the cellular and tissue microenvironment.
Neutrophils
In neutrophils, this compound generally exerts an inhibitory effect on pro-inflammatory functions.
-
Inhibition of Chemotaxis: this compound is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium.[17] It attenuates PMN responsiveness to endothelial-derived platelet-activating factor (PAF).[17]
-
Inhibition of 5-Lipoxygenase: It can inhibit the 5-lipoxygenase (5-LO) enzyme in neutrophils, thereby reducing the production of potent chemoattractants like Leukotriene B4 (LTB4).[15]
-
Chronic Bronchitis: In patients with chronic bronchitis, elevated levels of this compound in the airways inversely correlate with the percentage of infiltrating neutrophils, supporting its role in modulating neutrophilic inflammation.[15]
Eosinophils and Allergic Inflammation
Eosinophils are a primary source of 15-LOX-1 and, consequently, this compound.[16][18]
-
Asthma: Levels of this compound are significantly higher in the bronchi of asthmatic patients.[19] The airway epithelium appears to be the major source.[19] As described earlier, the 15-LOX-1/15-HETE-PE axis is a key driver of epithelial activation, inflammation, and mucus production in T2-high asthma.[8][13]
-
Chemoattraction: While this compound itself is not a strong chemoattractant, its metabolite, 5-oxo-15(S)-HETE, is a potent chemoattractant for human eosinophils.[8]
Macrophages
Human alveolar macrophages express 15-LOX and can generate this compound.[10] These cells can also produce anti-inflammatory lipoxins.[10] The cytokine Interleukin-4 (IL-4) can increase both the mRNA for 15-LOX and the subsequent formation of this compound in these cells, suggesting a role in type 2 immune responses.[10]
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of this compound's biological roles.
Protocol 1: Quantification of this compound in Biological Samples
Objective: To measure the concentration of this compound in samples like induced sputum or cell culture supernatants.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) followed by Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
RP-HPLC Separation:
-
Quantification:
-
RIA: Collect fractions corresponding to the this compound elution time and quantify using a specific radioimmunoassay kit.[15]
-
LC-MS/MS: For higher specificity and sensitivity, analyze the sample using a targeted quantitative chiral lipidomics approach with appropriate internal standards (e.g., [2H8]this compound).[22]
-
Caption: Workflow for quantification of this compound.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation and expression of key signaling proteins.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., A549 lung cancer cells) in media with 10% FBS.[5]
-
Prepare a stock solution of this compound in ethanol (B145695) or DMSO.[5]
-
Treat cells with desired concentrations of this compound (e.g., 0.1 µM to 50 µM) for specific time points (e.g., 30 minutes for signaling activation).[5] Include a vehicle control.
-
-
Protein Extraction: Lyse cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Detection and Analysis:
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-72 hours.[5]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[5]
Conclusion
This compound is a pivotal lipid mediator with a complex and often contradictory role in the landscape of immune and inflammatory responses. Its functions range from driving allergic inflammation in asthma through the 15-HETE-PE conjugate to limiting neutrophil infiltration in chronic bronchitis by inhibiting LTB4 production.[13][15] Furthermore, its metabolites, such as 15-oxo-ETE and the lipoxins, add another layer of regulatory complexity, often steering the response towards resolution and anti-inflammation.[3][11] This duality underscores the importance of the specific cellular context, the expression of metabolizing enzymes, and the local cytokine milieu in determining its ultimate biological effect. For drug development professionals, the 15-LOX pathway and its downstream mediators represent a rich source of potential therapeutic targets. A deeper understanding of these intricate signaling networks will be paramount in designing targeted therapies that can selectively inhibit pro-inflammatory actions while preserving or promoting the beneficial, pro-resolving functions of this versatile eicosanoid.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - The role of 15 lipoxygenase 1 in asthma comes into focus [jci.org]
- 9. 5(S),15(S)-dihydroxyeicosatetraenoic acid and lipoxin generation in human polymorphonuclear cells: dual specificity of 5-lipoxygenase towards endogenous and exogenous precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human alveolar macrophages have 15-lipoxygenase and generate 15(S)-hydroxy-5,8,11-cis-13-trans-eicosatetraenoic acid and lipoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 12/15-lipoxygenase activity promotes efficient inflammation resolution in a murine model of Lyme arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. respiratory-therapy.com [respiratory-therapy.com]
- 14. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Production of 15-hydroxyeicosatetraenoic acid by purified human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Receptor: A Technical Guide to Identifying the Cellular Target of 15(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 15-lipoxygenase (15-LOX). It plays a complex role in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer.[1][2] Despite its recognized biological activities, the identification of a specific, high-affinity cell surface receptor for this compound has remained a significant challenge in the field of eicosanoid research. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets, detailing the experimental evidence, quantitative data, and methodologies used to investigate its molecular mechanisms of action. The emerging picture is one of a promiscuous ligand that exerts its effects through multiple pathways, including low-affinity interactions with G protein-coupled receptors (GPCRs) for other eicosanoids, activation of a nuclear receptor, and incorporation into membrane phospholipids (B1166683).
Potential Cellular Receptors and Mechanisms of Action
Current research points to several distinct molecular targets and mechanisms through which this compound may exert its biological effects. These include the G protein-coupled receptor 31 (GPR31), the leukotriene B4 receptor 2 (BLT2), the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ), and its incorporation into cellular membranes.
G Protein-Coupled Receptor 31 (GPR31)
GPR31, also known as the 12-HETE receptor (12-HETER), is an orphan GPCR that was identified as the high-affinity receptor for 12(S)-HETE.[3][4] While 12(S)-HETE is the primary ligand for GPR31, studies have shown that this compound can also bind to and activate this receptor, albeit with significantly lower affinity.
| Ligand | Assay Type | Cell Type/System | Parameter | Value | Reference |
| 12(S)-HETE | Radioligand Binding ([³H]12(S)-HETE) | CHO cells transfected with GPR31 | Kd | 4.8 ± 0.12 nM | [3][4] |
| 12(S)-HETE | [³⁵S]GTPγS Binding | Membranes from GPR31-transfected cells | EC₅₀ | 0.28 ± 1.26 nM | [3][4] |
| This compound | [³⁵S]GTPγS Binding | Membranes from GPR31-transfected cells | EC₅₀ | 42 nM | [5] |
| 5(S)-HETE | [³⁵S]GTPγS Binding | Membranes from GPR31-transfected cells | EC₅₀ | 390 nM | [5] |
The identification of GPR31 as a receptor for 12(S)-HETE serves as a valuable methodological template for deorphanizing GPCRs for lipid mediators. The key steps involved are:
-
Selection of a Responsive Cell Line: PC3 human prostate cancer cells, known to be responsive to 12(S)-HETE, were chosen for the study.[3]
-
Orphan GPCR Cloning: A computer-based database search for orphan GPCRs was conducted, and candidate receptors were cloned from the PC3 cell line.[3]
-
Expression in a Null System: The cloned orphan GPCRs were transiently transfected into Chinese hamster ovary (CHO) cells, which do not have endogenous binding sites for 12(S)-HETE.[3]
-
Radioligand Binding Assays: Transfected cells were incubated with radiolabeled 12(S)-[³H]HETE to identify which of the cloned receptors exhibited specific binding. Scatchard analysis was then used to determine the binding affinity (Kd) and receptor density (Bmax).[3]
-
Functional Assays (GTPγS Binding): To confirm that ligand binding leads to receptor activation, a [³⁵S]GTPγS binding assay was performed on membranes from transfected cells. An increase in [³⁵S]GTPγS binding upon ligand stimulation indicates G protein coupling and activation.[3]
-
Downstream Signaling Analysis: Activation of downstream signaling pathways known to be triggered by 12(S)-HETE, such as the MEK-ERK1/2 and NFκB pathways, was assessed in cells expressing the candidate receptor.[3][5]
-
Knockdown Experiments: To establish the physiological relevance of the receptor, RNA interference (shRNA) was used to knock down the expression of GPR31 in responsive cells, and the effect on 12(S)-HETE-mediated cellular functions (e.g., cell invasion) was measured.[4]
Activation of GPR31 by 12(S)-HETE (and to a lesser extent, this compound) leads to the activation of Gαi/o proteins, which in turn stimulates the MEK-ERK1/2 and NFκB signaling cascades.[5][6]
Leukotriene B4 Receptor 2 (BLT2)
BLT2 is a low-affinity receptor for the potent chemoattractant leukotriene B4 (LTB4).[7] However, it has been shown to be a promiscuous receptor, capable of being activated by a variety of other eicosanoids, including this compound, typically at micromolar concentrations.[8][9]
| Ligand | Assay Type | Cell Type/System | Parameter | Value | Reference |
| LTB₄ | Radioligand Binding ([³H]LTB₄) | HEK 293 cells transfected with BLT2 | Kd | 22.7 nM | [7] |
| 12-HHT | Displacement of [³H]LTB₄ | CHO-BLT2 cell membranes | IC₅₀ | 2.8 nM | [10][11] |
| LTB₄ | Displacement of [³H]LTB₄ | CHO-BLT2 cell membranes | IC₅₀ | 25 nM | [10][11] |
| This compound | Functional Activation | CHO cells expressing hSFBLT2 | Effective Concentration | Micromolar (µM) range | [8] |
The promiscuity of the BLT2 receptor was investigated using the following experimental approaches:
-
Stable Cell Line Generation: CHO cells were stably transfected to express the human BLT2 receptor (CHO-BLT2).
-
Functional Screening of Lipid Fractions: Total lipid extracts from tissues (e.g., rat small intestine) were fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC). The ability of each fraction to activate CHO-BLT2 cells was then assessed using a functional assay, such as a cytosensor microphysiometer, which measures changes in extracellular acidification rate upon receptor activation.[10]
-
Ligand Identification: Active fractions were analyzed by mass spectrometry to identify the specific lipid mediator responsible for receptor activation.[10]
-
Confirmation with Synthetic Standards: The activity of the identified ligand (e.g., 12-HHT) was confirmed using a synthetic standard in various functional assays, including GTPγS binding, calcium mobilization, and chemotaxis assays.[10]
-
Competitive Binding Assays: To determine the binding affinity of the new ligand relative to known ligands, competitive binding assays were performed using a radiolabeled ligand (e.g., [³H]LTB₄) and varying concentrations of the unlabeled test compounds.[10][11]
The activation of BLT2 is coupled to Gαi and Gq proteins, leading to downstream signaling events that can include calcium mobilization and the activation of the ERK pathway.[11]
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
PPARγ is a nuclear receptor that acts as a transcription factor to regulate gene expression. Several studies have identified this compound as an endogenous ligand for PPARγ.[1][2][6] This interaction is particularly relevant in the context of cancer biology, where activation of PPARγ by this compound has been shown to inhibit cell proliferation.[2][6]
| Ligand | Assay Type | Cell Type | Parameter | Value | Reference |
| This compound | Soft Agar (B569324) Colony-Forming Assay | PC3 prostate cancer cells | IC₅₀ | 30 µM | [2][6] |
| BRL 49653 (synthetic agonist) | Soft Agar Colony-Forming Assay | PC3 prostate cancer cells | IC₅₀ | 3 µM | [2][6] |
| This compound | PPAR-dependent Transcription (Luciferase Reporter Assay) | PC3 prostate cancer cells | Fold Induction | >2-fold at 10 µM | [6] |
The ability of this compound to activate PPARγ is typically assessed through the following experimental procedures:
-
Cell Proliferation Assays: The effect of this compound on the proliferation of cancer cell lines (e.g., PC3) is measured using assays such as the soft agar colony-forming assay or by analyzing cell cycle distribution via flow cytometry.[2][6]
-
Reporter Gene Assays: To directly measure the activation of PPARγ-dependent transcription, cells are transiently transfected with a luciferase reporter plasmid containing a PPAR response element (PPRE) in its promoter. An increase in luciferase activity upon treatment with this compound indicates PPARγ activation.[6]
-
Target Gene Expression Analysis: The expression of known PPARγ target genes (e.g., adipocyte type fatty acid binding protein, aP2) is quantified using techniques like quantitative real-time PCR (qRT-PCR) or Northern blotting after treating cells with this compound.[6]
-
Confirmation with Antagonists: The involvement of PPARγ is further confirmed by demonstrating that the effects of this compound are blocked by a PPARγ antagonist (e.g., GW9662).[1]
As a nuclear receptor, PPARγ, upon activation by this compound, translocates to the nucleus, heterodimerizes with the retinoid X receptor (RXR), and binds to PPREs in the promoter regions of target genes, thereby modulating their transcription.[1] This can lead to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway.[1]
Incorporation into Phospholipids
A distinct, non-receptor-mediated mechanism of action for this compound involves its rapid and selective esterification into the sn-2 position of phosphatidylinositol (PI) within the cell membrane.[12][13][14] This is in contrast to other HETEs, such as 5(S)-HETE and 12(S)-HETE, which are primarily incorporated into phosphatidylcholine.[15]
The incorporation of this compound into PI can have significant effects on cellular signaling:
-
Generation of Altered Second Messengers: Upon stimulation of cells with an agonist (e.g., bradykinin), phospholipase C (PLC) can hydrolyze the 15-HETE-containing PI, leading to the release of a modified diacylglycerol (DAG) containing 15-HETE.[15] This altered second messenger may have different downstream effects compared to DAG containing arachidonic acid.
-
Modulation of Phosphoinositide Signaling: The presence of this compound in PI may affect the activity of enzymes involved in the phosphoinositide signaling pathway, such as PI kinases and PLC.[14]
-
Substrate for Further Metabolism: Once incorporated, this compound can be released from the membrane upon cell stimulation and serve as a substrate for other enzymes to produce a different profile of bioactive eicosanoids, such as lipoxins.[12]
The study of this compound incorporation into cellular lipids typically involves the following steps:
-
Cell Labeling: Cultured cells are incubated with radiolabeled [³H]this compound for various time points.
-
Lipid Extraction: Total lipids are extracted from the cells using methods such as the Bligh and Dyer technique.
-
Phospholipid Separation: The different classes of phospholipids (e.g., PI, PC, PE) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification of Radioactivity: The amount of radioactivity in each phospholipid fraction is determined by scintillation counting to assess the distribution of the incorporated [³H]this compound.
-
Analysis of Released Products: To investigate the fate of the incorporated this compound, labeled cells are stimulated with an agonist, and the released lipids in the supernatant are extracted and analyzed by HPLC and mass spectrometry to identify any metabolic products.
Conclusion and Future Directions
The quest to identify a singular, high-affinity cellular receptor for this compound has revealed a more complex and multifaceted reality. The current body of evidence strongly suggests that this compound exerts its diverse biological effects through a combination of mechanisms, including low-affinity interactions with GPCRs primarily associated with other eicosanoids (GPR31 and BLT2), activation of the nuclear receptor PPARγ, and its incorporation into membrane phospholipids, which can alter intracellular signaling cascades.
For researchers and drug development professionals, this understanding has several important implications. Targeting a single receptor for this compound may not be a viable therapeutic strategy. Instead, a more nuanced approach that considers the interplay between these different pathways is likely to be more effective. Future research should focus on:
-
Deorphanizing other orphan GPCRs: A systematic screening of the remaining orphan GPCRs may yet uncover a high-affinity receptor for this compound.
-
Characterizing the functional consequences of receptor promiscuity: Further investigation is needed to understand how this compound modulates the signaling of GPR31 and BLT2 in different cellular contexts and in the presence of their high-affinity ligands.
-
Elucidating the downstream effects of this compound-containing phospholipids: The impact of modified second messengers and the altered substrate availability for eicosanoid synthesis resulting from this compound incorporation into membranes requires deeper investigation.
By continuing to unravel the intricate signaling network of this compound, the scientific community can pave the way for the development of novel therapeutic interventions for a range of diseases in which this multifaceted eicosanoid plays a critical role.
References
- 1. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR31 - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two distinct forms of human BLT2: long-form and short-form BLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substrate-dependent incorporation of 15-lipoxygenase products in glycerophospholipids: 15-HETE and 15-HEPE in PI, 17-HDHA in plasmalogen PE, and 13-HODE in PC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 15-HETE: selective incorporation into inositol phospholipids of MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substitution of 15-hydroxyeicosatetraenoic acid in the phosphoinositide signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
15(S)-HETE: A Comprehensive Technical Guide to the Arachidonic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a significant bioactive lipid mediator derived from the metabolism of arachidonic acid. Primarily synthesized via the 15-lipoxygenase (15-LOX) pathway, this eicosanoid is implicated in a diverse array of physiological and pathological processes. Its roles in inflammation, cell proliferation, angiogenesis, and immune modulation have made it a focal point of research and a potential target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound, encompassing its biosynthesis, metabolic fate, signaling pathways, and established biological functions. Detailed experimental protocols for its study and a summary of key quantitative data are presented to facilitate further investigation by the scientific community.
Biosynthesis and Metabolism of this compound
This compound is synthesized from arachidonic acid through several enzymatic pathways, with the 15-lipoxygenase (15-LOX) pathway being the most prominent.
1.1. The 15-Lipoxygenase (15-LOX) Pathway
The primary route for this compound synthesis involves the action of 15-lipoxygenase enzymes, ALOX15 and ALOX15B, on arachidonic acid.[1] This process involves the stereospecific introduction of molecular oxygen at the carbon-15 (B1200482) position of arachidonic acid, forming an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[2][3] This intermediate is then rapidly reduced to the more stable this compound by cellular peroxidases.[2]
dot
References
- 1. Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of 15-Lipoxygenase Products: A Technical Guide for Researchers
Introduction
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and linoleic acid (LA), to generate a diverse array of bioactive lipid mediators.[1][2] Among these, the 15-lipoxygenase (15-LOX) pathway is of particular interest due to the complex and often contrasting physiological roles of its products. In humans, there are two primary 15-LOX isoenzymes: 15-LOX-1 (ALOX15) and 15-LOX-2 (ALOX15B).[3][4] These enzymes are central to the biosynthesis of molecules that regulate inflammation, immunity, cardiovascular homeostasis, and carcinogenesis. This technical guide provides an in-depth overview of the core physiological roles of 15-LOX products, detailed experimental methodologies, and quantitative data to support researchers and drug development professionals.
Biosynthesis of Major 15-LOX Products
The primary substrates for 15-LOX enzymes are PUFAs containing a (1-cis, 4-cis)-pentadiene moiety.[1] 15-LOX-1 metabolizes arachidonic acid primarily to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is rapidly reduced by cellular peroxidases to its more stable hydroxy derivative, 15-hydroxyeicosatetraenoic acid (15-HETE).[5][6] When acting on linoleic acid, 15-LOX-1 produces 13-hydroxyoctadecadienoic acid (13-HODE).[3]
These initial products can be further metabolized through transcellular biosynthesis, involving other enzymes like 5-LOX, to produce a class of specialized pro-resolving mediators (SPMs) known as lipoxins (LXs).[3][7] For example, 15-HETE can be converted to Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), which are potent anti-inflammatory molecules that actively promote the resolution of inflammation.[3][6] Additionally, 15-LOX is involved in the synthesis of resolvins and protectins from omega-3 fatty acids like docosahexaenoic acid (DHA).[1][3]
Physiological and Pathophysiological Roles
The products of the 15-LOX pathway exhibit a remarkable duality, with distinct roles in the initiation, modulation, and resolution of various physiological and pathological processes.
Inflammation and Its Resolution
15-LOX products are key players in the complex orchestration of the inflammatory response.[8] Their roles are often described as a "double-edged sword."
-
Pro-inflammatory Effects: 15-HETE, a major product of 15-LOX, can exert pro-inflammatory effects.[4] It acts as a chemoattractant for neutrophils and leukocytes and can induce the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[1][5] In rheumatoid arthritis, 15-LOX expression is significantly higher in the synovium, where it contributes to increased vascular permeability and enhances the chemotaxis of inflammatory cells.[5]
-
Anti-inflammatory and Pro-resolving Effects: Paradoxically, the 15-LOX pathway is essential for the active resolution of inflammation.[3] 15-LOX-1 is a key enzyme in the production of lipoxins, resolvins, and protectins, collectively known as SPMs.[3][4] Lipoxins, such as LXA4, are potent "stop signals" for inflammation. They inhibit neutrophil chemotaxis and adhesion, stimulate the non-inflammatory phagocytosis of apoptotic cells by macrophages, and reduce the production of pro-inflammatory cytokines.[3][6][7] This shift from a pro-inflammatory to a pro-resolving state is critical for tissue homeostasis and repair.[9]
Cardiovascular Disease
The role of 12/15-LOX (the murine ortholog of human 15-LOX-1) in cardiovascular disease, particularly atherosclerosis, is complex.[3]
-
Pro-Atherogenic Effects: 12/15-LOX can contribute to atherosclerosis by promoting the oxidation of low-density lipoprotein (LDL), a key event in the formation of foam cells.[10] Its metabolites, including 15-HETE and 13-HODE, can increase the expression of scavenger receptors like CD36 on macrophages, which enhances the uptake of oxidized LDL and contributes to foam cell formation.[1] Furthermore, in heart failure, 12/15-LOX expression is markedly increased, leading to the up-regulation of monocyte chemoattractant protein 1 (MCP-1), promoting macrophage infiltration, cardiac fibrosis, and systolic dysfunction.[10][11][12]
-
Anti-Atherogenic Effects: Conversely, some 15-LOX products, like lipoxins, may have protective effects. They can inhibit inflammatory processes within the vessel wall, potentially reducing atherosclerotic plaque development.[13] The net effect of the 15-LOX pathway in atherosclerosis likely depends on the specific balance between its pro- and anti-inflammatory products in the vascular microenvironment.[3]
Cancer
The involvement of 15-LOX enzymes in cancer is highly context-dependent, with studies reporting both tumor-suppressing and tumor-promoting roles.[14]
-
Tumor Suppressor: In colorectal cancer, 15-LOX-1 is often downregulated and is considered to have a tumor-suppressor role.[15] Its product from linoleic acid, 13-HODE, can promote cell differentiation and apoptosis while inhibiting chronic inflammation and angiogenesis.[15] Re-expression of 15-LOX-1 in colon cancer cells is being explored as a potential therapeutic strategy.[15]
-
Tumor Promoter: In contrast, 15-LOX-1 has been implicated in the progression of other cancers, such as prostate and breast cancer.[16] In these contexts, its products may contribute to cell proliferation.[16] The dual role highlights the complexity of lipid signaling in cancer and suggests that targeting the 15-LOX pathway requires a nuanced, cancer-specific approach.[17]
Neurobiology and Neurodegeneration
Emerging evidence links the 12/15-LOX pathway to neurodegenerative diseases and neuronal injury.
-
Alzheimer's Disease (AD): Protein levels and enzyme activity of 12/15-LOX are elevated in the brains of AD patients.[18] Increased levels of its metabolites, 12/15-HETE, correlate with brain lipid peroxidation, suggesting a role in the oxidative stress and neurodegeneration characteristic of AD.[18]
-
Stroke and Axon Degeneration: 12/15-LOX is upregulated in neurons and endothelial cells after a stroke and is thought to contribute to neuronal cell death and blood-brain barrier damage.[19] Pharmacological inhibition or genetic deletion of 12/15-LOX has shown protective effects in animal models of stroke and axon injury, indicating that the enzyme acts within neurons to regulate degeneration pathways, including mitochondrial permeabilization and caspase activation.[20][21]
Quantitative Data on 15-LOX Products
The concentration of 15-LOX products can vary significantly depending on the biological matrix, disease state, and analytical method used. The following tables summarize representative quantitative data from the literature.
Table 1: Concentration of 15-HETE in Human Biological Samples
| Biological Sample | Condition | Concentration Range | Reference(s) |
| Bronchial Epithelial Cells (in vitro) | Stimulated with Arachidonic Acid | 258 ± 76 ng / 10⁷ cells | [22] |
| Plasma | Acute Myocardial Infarction | ~1500 pg/mL | [23] |
| Plasma | Healthy Control | ~750 pg/mL | [23] |
| Plasma | Healthy Adults (High n-3 FA) | ~1.5 ng/mL | [24] |
| Plasma | Healthy Adults (Low n-3 FA) | ~2.5 ng/mL | [24] |
Table 2: Concentration of 15-oxo-ETE in Human Plasma
| Condition | Concentration Range | Reference(s) |
| Acute Myocardial Infarction | ~125 pg/mL | [23] |
| Healthy Control | ~50 pg/mL | [23] |
Key Experimental Protocols
Accurate quantification and functional assessment of 15-LOX products are crucial for research and development. Below are detailed workflows for common methodologies.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid mediators due to its high selectivity and accuracy.
Detailed Methodology:
-
Sample Collection & Internal Standard Spiking: Collect biological samples (e.g., plasma, cell culture supernatant).[25] Immediately add a known amount of a stable isotope-labeled internal standard (e.g., LXA4-d5) to account for sample loss during extraction and analysis.[25][26]
-
Lipid Extraction: Perform lipid extraction using either liquid-liquid extraction (LLE) with organic solvents (e.g., methanol/chloroform) or solid-phase extraction (SPE) with a C18 cartridge to isolate lipids from the aqueous matrix.[25][27]
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a small volume of the mobile phase used for LC.[25]
-
LC Separation: Inject the sample into an HPLC system equipped with a reversed-phase C18 column. Use a gradient of solvents (e.g., water/acetonitrile/formic acid) to separate the different lipid species based on their polarity.[28]
-
MS/MS Detection: The eluent from the LC is directed into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves selecting a specific precursor ion (the molecular weight of the target analyte) and a specific product ion (a characteristic fragment), providing very high selectivity.[25]
-
Data Analysis: The peak area of the analyte is compared to the peak area of the internal standard. The concentration is calculated by plotting this ratio against a standard curve generated from known concentrations of the pure analyte.[25]
Functional Assessment: Neutrophil Chemotaxis Assay
This assay is used to evaluate the ability of 15-LOX products, like lipoxins, to inhibit the migration of neutrophils towards a chemoattractant, demonstrating their anti-inflammatory potential.[29]
Detailed Methodology:
-
Cell Preparation: Isolate human neutrophils from the peripheral blood of healthy donors using standard techniques such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified cells in an appropriate buffer.[29]
-
Pre-incubation: Incubate the isolated neutrophils with various concentrations of the 15-LOX product of interest (e.g., 0.1 nM to 100 nM of a stable LXA4 analog) or a vehicle control for a defined period.[29]
-
Chemotaxis Assay: Use a multi-well chemotaxis chamber (e.g., Boyden chamber). Place a known chemoattractant, such as Leukotriene B4 (LTB4), in the lower wells. Place the pre-incubated neutrophils in the upper wells, which are separated from the lower wells by a filter with a defined pore size (e.g., 3-5 µm).[29]
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (e.g., 60-90 minutes).[29]
-
Quantification: After incubation, remove the filter. Stain the cells that have migrated to the lower side of the filter. Count the number of migrated cells in several high-power fields using a microscope.[29]
-
Data Analysis: Express the results as the percentage of inhibition of chemotaxis in the treated groups compared to the vehicle-treated control group.[29]
Conclusion
The products of the 15-lipoxygenase pathway are powerful, pleiotropic lipid mediators with profound effects on a wide range of physiological and pathophysiological processes. Their dual nature as both potential drivers and potent resolvers of inflammation underscores their importance in cellular homeostasis. The ability of 15-HETE to promote inflammatory responses contrasts sharply with the pro-resolving actions of lipoxins and other SPMs derived from the same pathway. This complexity extends to their roles in cardiovascular disease, cancer, and neurodegeneration, where their effects are highly context-dependent. For drug development professionals, the 15-LOX pathway presents a rich and nuanced target. Strategies may involve the development of selective inhibitors to block pro-inflammatory or pro-tumorigenic effects, or the creation of stable agonists and mimetics of pro-resolving mediators like lipoxins to promote the resolution of inflammation and tissue repair. A thorough understanding of the specific roles of each 15-LOX product in different disease states, supported by robust quantitative and functional data, is essential for successfully translating this knowledge into novel therapeutic interventions.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 5. jpccr.eu [jpccr.eu]
- 6. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The double-edged role of 12/15-lipoxygenase during inflammation and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rupress.org [rupress.org]
- 11. Cardiac 12/15 lipoxygenase–induced inflammation is involved in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. 15-Lipoxygenase-1 as a tumor suppressor gene in colon cancer: is the verdict in? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of 15-lipoxygenase-1 expression on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The importance of 15-lipoxygenase inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
The Dual Face of 15(S)-HETE: A Technical Guide to its Role in Regulating Cell Proliferation
For Immediate Release
[City, State] – [Date] – 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE), a key metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) pathway, is emerging as a critical, yet complex, regulator of cell proliferation.[1] Its role is markedly context-dependent, exhibiting both pro-tumorigenic and anti-tumorigenic properties depending on the cell type and the prevailing signaling landscape. This technical guide provides an in-depth analysis of the mechanisms through which this compound governs cell proliferation, offering insights for researchers, scientists, and drug development professionals.
Core Concepts: A Dichotomous Regulator
The influence of this compound on cell proliferation is not uniform across different tissues and cancer types. In some contexts, it acts as a potent inhibitor of cell growth, while in others, it promotes proliferation and survival. This duality underscores the complexity of lipid signaling in cancer biology.
Anti-proliferative Effects:
In prostate and colorectal cancer, this compound demonstrates significant anti-proliferative activity.[2][3] The enzyme responsible for its synthesis, 15-LOX-2, is often found in benign prostate tissue, but its expression is markedly reduced or absent in prostate carcinoma.[2][4][5][6] This loss of 15-LOX-2 and subsequent reduction in this compound is believed to contribute to increased proliferation and reduced differentiation in prostate cancer.[2][4] Similarly, in colorectal cancer, decreased levels of this compound are associated with the disease, and treatment with this lipid metabolite inhibits cell proliferation and induces apoptosis.[3]
Pro-proliferative and Pro-angiogenic Effects:
Conversely, in lung adenocarcinoma and hepatocellular carcinoma, this compound has been shown to promote cell proliferation and survival.[7][8] Under hypoxic conditions in lung adenocarcinoma cells, the content of this compound increases, stimulating the expression of proliferation markers like PCNA, cyclin A, and cyclin D.[7] In hepatocellular carcinoma, the 15-LOX-1/15(S)-HETE pathway prevents apoptosis and promotes progression.[8]
Furthermore, this compound is a potent pro-angiogenic factor, a process intrinsically linked to tumor growth.[9][10][11] It stimulates the formation of new blood vessels by inducing endothelial cell migration and tube formation.[9][10] This angiogenic activity is observed across various models, including human dermal microvascular endothelial cells (HDMVECs) and in adipose tissue.[10][12]
Key Signaling Pathways
The diverse effects of this compound are mediated through several distinct signaling pathways. The activation of a specific pathway is often cell-type dependent and dictates the ultimate cellular response.
The PPARγ Pathway: A Brake on Proliferation
In prostate and colorectal cancer cells, this compound functions as an endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in cell differentiation and apoptosis.[1][2][3][4] Activation of PPARγ by this compound leads to the inhibition of cell proliferation.[2][3][4] In PC3 prostate cancer cells, this compound activates PPARγ-dependent transcription, leading to growth inhibition.[4] In colorectal cancer cells, this interaction results in increased expression of the TGF-beta-inducible early gene (TIEG) and decreased Bcl-2, ultimately promoting apoptosis.[3]
The PI3K/Akt/mTOR Pathway: Fueling Angiogenesis and Survival
In endothelial cells and some cancer cells, this compound promotes angiogenesis and survival by activating the PI3K/Akt/mTOR signaling cascade.[10][12][13] This pathway is a central regulator of cell growth, proliferation, and survival. This compound stimulates the phosphorylation of Akt and the downstream effector S6K1 in a time-dependent manner.[10] Inhibition of PI3K with agents like wortmannin (B1684655) and LY294002, or mTOR with rapamycin, effectively blocks this compound-induced endothelial cell tube formation, migration, and in vivo angiogenesis.[10][12] In hepatocellular carcinoma, this pathway, in conjunction with heat shock protein 90, is crucial for preventing apoptosis and promoting disease progression.[8]
The STAT3 Pathway: Driving Proliferation in Lung Cancer
In lung adenocarcinoma, this compound-induced proliferation and migration are mediated by the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7][13] Activation of STAT3 by this compound leads to increased expression of genes that drive cell cycle progression, such as PCNA, cyclin A, and cyclin D.[7] This highlights a distinct mechanism by which this compound can exert pro-tumorigenic effects in specific cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of Eicosanoids in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-hydroxy-eicosatetraenoic acid arrests growth of colorectal cancer cells via a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Arachidonic acid metabolism in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Lipoxygenase-2 (15-LOX-2) Is Expressed in Benign Prostatic Epithelium and Reduced in Prostate Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-lipoxygenase-1/15-hydroxyeicosatetraenoic acid promotes hepatocellular cancer cells growth through protein kinase B and heat shock protein 90 complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Downstream Metabolites of the 15(S)-HETE Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream metabolic pathways of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a significant bioactive lipid mediator derived from arachidonic acid. This document details the enzymatic conversions of this compound into various signaling molecules, presents quantitative data from selected biological systems, outlines detailed experimental protocols for their analysis, and provides visual representations of the key pathways and workflows.
Core Concepts: The Metabolic Fate of this compound
This compound is a pivotal signaling molecule and a substrate for several enzymatic pathways, leading to the generation of a diverse array of downstream metabolites with distinct biological activities. The metabolic fate of this compound is cell-type and context-dependent, influencing processes ranging from inflammation and its resolution to cell proliferation and angiogenesis. The primary metabolic routes include oxidation, conversion to lipoxins and eoxins, and acylation into cellular membranes.
Quantitative Data on this compound Metabolites
The following tables summarize quantitative data on the levels of key downstream metabolites of this compound in various biological contexts. This data provides a comparative reference for researchers investigating the this compound pathway.
Table 1: Concentration of 15-oxo-ETE in Cellular Systems
| Cell Type | Stimulus | Concentration of 15-oxo-ETE | Reference |
| RAW 264.7 macrophages expressing human 15-LO-1 (R15L cells) | 10 µM Arachidonic Acid (10 min) | ~40 pmol/10⁶ cells | [1] |
| R15L cells | 5 µM Calcium Ionophore A23187 (40 min) | ~2 pmol/10⁶ cells | [1] |
| IL-4 treated primary human monocytes | 50 µM Arachidonic Acid (40 min) | Signal intensity ~3-fold lower than this compound | [1] |
| IL-4 treated primary human monocytes | 5 µM Calcium Ionophore A23187 (40 min) | Signal intensity ~10-fold lower than this compound | [1] |
| THP-1 cells | Incubation with 25 µM 15-oxo-ETE (1.5 hr) | Intracellular concentration: 2.92 ± 0.36 µM | [2] |
| THP-1 cells | Incubation with 25 µM 15-oxo-ETE (12 hr) | Intracellular concentration: 1.59 ± 0.18 µM | [2] |
Table 2: Concentration of Eoxin C4 in Human Bronchoalveolar Lavage Fluid (BALF)
| Patient Group | Median Concentration of Eoxin C4 (pg/mL) | Range (<1.12 - 6.7 pg/mL) | Reference |
| Patients with various respiratory inflammatory diseases | 1.4 | <1.12 - 6.7 | [3] |
Table 3: Production of 5,15-diHETE and Lipoxins by Polymorphonuclear (PMN) Cells from Rheumatoid Arthritis Patients
| Metabolite | Concentration Range (ng/10⁷ PMN) | Reference |
| 5,15-diHETE | 50 to 400 | [4] |
| Lipoxins (LXs) | 2 to 20 | [4] |
Signaling Pathways of this compound Metabolism
The metabolic conversion of this compound is a complex process involving multiple enzymes and branching pathways. The following diagrams, generated using the DOT language, illustrate these key metabolic routes.
Caption: Metabolic pathways of this compound.
Experimental Protocols
Accurate quantification of this compound and its downstream metabolites is critical for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are detailed methodologies for the analysis of these compounds.
Protocol 1: Extraction of Eicosanoids from Biological Fluids (Plasma, Serum, Cell Culture Media)
This protocol outlines a solid-phase extraction (SPE) procedure for the isolation of eicosanoids from various biological fluids.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Deionized water
-
2M Hydrochloric acid
-
Internal standards (e.g., deuterated analogs of the target analytes)
-
Nitrogen evaporator or centrifugal vacuum evaporator
Procedure:
-
Sample Preparation: To 1 mL of sample (plasma, serum, etc.), add an appropriate amount of internal standard. Acidify the sample to a pH of approximately 3.5 with 2M HCl.[5]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.[5]
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge at a flow rate of approximately 0.5 mL/min.[5]
-
Washing:
-
Elution: Elute the eicosanoids with 10 mL of ethyl acetate.[5]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its key metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% acetic acid in water.[6]
-
Mobile Phase B: Acetonitrile:Methanol (90:10, v/v) with 0.1% acetic acid.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute analytes with varying polarities. A scouting gradient of 5-95% B over 20 minutes can be a good starting point for method development.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. Examples of MRM transitions are provided in the table below.
Table 4: Exemplary MRM Transitions for this compound Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 319.2 | 219.2 | [2] |
| 15-oxo-ETE | 317.2 | 177.1 | [2] |
| Lipoxin A4 | 351.2 | 115.0 | [7] |
| Lipoxin B4 | 351.2 | 221.2 | [7] |
| 5,15-diHETE | 335.0 | 173.0 | [8] |
| Eoxin C4 | 624.3 | 272.2 | N/A |
Note: The MRM transition for Eoxin C4 is an example and should be empirically determined.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound downstream metabolites from biological samples.
References
- 1. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Conversion of endogenous arachidonic acid to 5,15-diHETE and lipoxins by polymorphonuclear cells from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15(S)-HETE in Airway Epithelium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a critical bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LO).[1] In the human respiratory system, the airway epithelium is a primary source of this compound.[2] Emerging evidence indicates that this eicosanoid plays a significant, albeit complex, role in the pathophysiology of various airway diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1][3][4] Its functions are multifaceted, encompassing the regulation of inflammation, mucin production, and airway hyperresponsiveness. This technical guide provides an in-depth overview of the functions of this compound in the airway epithelium, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and drug development in this area.
Core Functions of this compound in Airway Epithelium
The influence of this compound on airway epithelium is pleiotropic, contributing to both pro-inflammatory and potentially protective responses depending on the cellular context and disease state.
1. Regulation of Airway Inflammation:
This compound is a prominent mediator in airway inflammation, particularly in eosinophilic asthma.[1][5] Levels of this compound are significantly elevated in the bronchoalveolar lavage fluid (BALF) of asthmatic individuals, correlating with disease severity and the extent of eosinophilic infiltration.[1][6] The pro-inflammatory effects are mediated through distinct signaling cascades that promote the migration and activation of immune cells.[5]
2. Mucin Production and Secretion:
Mucus hypersecretion is a hallmark of chronic airway diseases. This compound has been shown to stimulate the production and secretion of mucin glycoproteins, such as MUC5AC, from airway epithelial cells.[7][8][9] This effect is particularly relevant in the context of allergic inflammation, where cytokines like Interleukin-13 (IL-13) upregulate 15-LO1, the key enzyme for this compound synthesis, leading to increased MUC5AC expression.[5][7]
3. Airway Hyperresponsiveness:
The impact of this compound on airway hyperresponsiveness (AHR) is complex. Some studies suggest it may have a protective role by reducing non-specific bronchial responsiveness in both normal and asthmatic subjects.[10][11] Conversely, other evidence indicates that pre-inhalation of this compound can augment the early asthmatic response to allergen challenge, suggesting a potential role in exacerbating AHR in specific contexts.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of this compound in airway epithelium.
Table 1: Levels of this compound in Airway Diseases
| Condition | Sample Type | This compound Levels | Key Findings | Reference |
| Severe Asthma with Eosinophils vs. Normal | Bronchoalveolar Lavage Fluid (BALF) | Highest levels in severe asthmatics with eosinophils. | Associated with tissue eosinophil numbers and sub-basement membrane thickness. | [1][6] |
| Allergic Asthmatics vs. Healthy Controls | Bronchoalveolar Lavage Fluid (BALF) | Elevated at baseline and further increased after allergen provocation. | A key indicator of pro-inflammatory responses in asthma. | [1] |
| Asthmatic vs. Non-asthmatic | Bronchial Tissue | Significantly higher amounts in asthmatic tissue. | Airway epithelium is the major source. | [2] |
| Asthma-COPD Overlap (ACO) vs. COPD | Serum | Significantly increased in ACO. | Potential biomarker to distinguish ACO from COPD. | [3] |
Table 2: Effects of this compound on Mucin Production
| Cell/Tissue Type | This compound Concentration | Effect on Mucin | Measurement | Reference |
| Rabbit Corneal Epithelium | 500 nM | Increased mucin layer thickness to 1.02 ± 0.2 µm (control: 0.46 ± 0.04 µm). | Electron microscopy with cetylpyridinium (B1207926) chloride stabilization. | [9] |
| Human Bronchial Epithelial Cells | - | IL-13-induced MUC5AC expression is regulated by the 15-LO1 pathway. | - | [7] |
Table 3: Effects of this compound on Airway Responsiveness
| Subject Group | This compound Dose | Effect on Airway Responsiveness | Measurement | Reference |
| Normal Subjects | Inhaled (up to 70 nmol) | Reduced non-specific bronchial responsiveness (2.29-fold increase in methacholine (B1211447) PD40). | Methacholine challenge. | [10] |
| Asthmatic Subjects | Inhaled (up to 70 nmol) | Inhibited spontaneous increase in non-specific bronchial responsiveness. | Histamine challenge. | [10] |
| Atopic Asthmatic Subjects | Inhaled (70 nmol) | Increased early asthmatic response to allergen by 39%. | FEV1 measurement. | [12][13] |
Signaling Pathways
The biological effects of this compound in airway epithelial cells are mediated through complex signaling pathways. A key pathway involves the interplay with cytokine signaling, particularly that of IL-13, a central driver of allergic airway inflammation.
Caption: this compound signaling pathway in airway epithelium.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Culture of Primary Human Bronchial Epithelial Cells (HBECs)
This protocol outlines the expansion and differentiation of primary HBECs at an air-liquid interface (ALI) to create a physiologically relevant model.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Basal Medium (BEBM) supplemented with a SingleQuot kit (e.g., from Lonza) or PneumaCult™-Ex Plus Medium.[14][15]
-
PneumaCult™-ALI Medium for differentiation.[15]
-
Coated culture flasks/plates (e.g., collagen-coated).[14]
-
Transwell® inserts.[15]
-
Trypsin-based solution for cell detachment.[14]
-
Antibiotic-antimycotic solution.[14]
Protocol:
-
Expansion Phase (Submerged Culture):
-
Thaw and seed cryopreserved HBECs into coated culture flasks containing pre-warmed BEBM or PneumaCult™-Ex Plus medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Change the medium every 2 days.
-
When cultures reach approximately 80% confluence, passage the cells using a trypsin-based solution.[15] Cells up to passage 3 are generally suitable for ALI culture.[15]
-
-
ALI Differentiation Phase:
-
Seed the expanded HBECs onto the apical side of Transwell® inserts.
-
Culture the cells submerged in PneumaCult™-Ex Plus medium in both the apical and basal chambers until confluence is reached (typically 2-4 days).[15]
-
Once confluent, establish the air-liquid interface by removing the medium from the apical chamber and replacing the medium in the basal chamber with PneumaCult™-ALI medium.
-
Maintain the ALI culture by changing the basal medium every 2 days for at least 3-4 weeks to allow for full differentiation into a mucociliated epithelium.[15][16][17]
-
Caption: Workflow for HBEC culture and differentiation.
Measurement of 15-Lipoxygenase (15-LO) Activity
This spectrophotometric assay measures 15-LO activity by monitoring the formation of conjugated dienes.[18][19]
Materials:
-
15-Lipoxygenase enzyme (e.g., from soybean, or cell lysates)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank the instrument using a cuvette containing borate buffer and the substrate solution.[18]
-
To a clean cuvette, add the enzyme solution.
-
Initiate the reaction by adding the substrate solution.
-
Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.[19]
-
The rate of increase in absorbance is proportional to the 15-LO activity.
-
Quantification of this compound by LC-MS/MS
This protocol provides a robust method for the sensitive quantification of this compound in biological samples.[20][21]
Materials:
-
Biological sample (e.g., plasma, BALF, cell culture supernatant)
-
Internal standard (e.g., this compound-d8)[20]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)[20]
-
Solvents: Methanol (B129727), Acetonitrile, Hexane, 2-propanol, Acetic acid (HPLC grade)[20]
-
LC-MS/MS system with a C18 reverse-phase column[20]
Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
Spike the biological sample with the internal standard.[20]
-
Condition the SPE cartridge with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an appropriate solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient mobile phase (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid).[20]
-
Detect and quantify this compound and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[21]
-
Western Blot for Phosphorylated Proteins (e.g., p-ERK, p-STAT6)
This protocol is adapted for the detection of phosphorylated signaling proteins.[22][23][24][25][26]
Materials:
-
Cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors.[23][24]
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins.[23][24]
-
Primary antibodies (specific for the phosphorylated protein and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.[24]
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]
-
Incubate with the primary antibody (e.g., anti-phospho-ERK) diluted in TBST overnight at 4°C.[24]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.[23]
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[25]
-
References
- 1. benchchem.com [benchchem.com]
- 2. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. scispace.com [scispace.com]
- 5. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and activation of 15-lipoxygenase pathway in severe asthma: relationship to eosinophilic phenotype and collagen deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The eicosanoid, 15-(S)-HETE, stimulates secretion of mucin-like glycoprotein by the corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of inhaled 15-(s)-hydroxyeicosatetraenoic acid (15-HETE) on airway calibre and non-specific responsiveness in normal and asthmatic human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Effect of 15-(s)-hydroxyeicosatetraenoic acid on allergen-induced asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. stemcell.com [stemcell.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Structural and functional variations in human bronchial epithelial cells cultured in air-liquid interface using different growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 24. researchgate.net [researchgate.net]
- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 26. inventbiotech.com [inventbiotech.com]
Methodological & Application
Application Note: Quantitative Determination of 15(S)-HETE in Human Plasma using Competitive ELISA
This document provides a detailed protocol for the quantitative measurement of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in human plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This guide is intended for researchers, scientists, and drug development professionals investigating inflammatory processes, angiogenesis, and other physiological and pathological pathways where this compound is a key signaling molecule.[1]
Introduction
This compound is a significant lipid mediator derived from the metabolism of arachidonic acid primarily by the enzyme 15-lipoxygenase (15-LOX).[2][3][4] It acts as a signaling molecule in various biological processes.[5] Notably, this compound is involved in modulating inflammatory responses and is recognized for its pro-angiogenic effects, promoting the formation of new blood vessels.[6][7] Given its role in health and disease, accurate quantification of this compound in biological matrices like plasma is crucial for research.
Assay Principle
This assay is a competitive ELISA.[2] It is based on the competition between this compound present in the sample and a fixed amount of a labeled this compound conjugate (e.g., acetylcholinesterase (AChE) or Horseradish Peroxidase (HRP) conjugate) for a limited number of binding sites on a specific polyclonal antibody.[2][8] The antibody-15(S)-HETE complex binds to a secondary antibody pre-coated on the 96-well plate.[2] After a washing step, a substrate solution is added. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.[2][9] The concentration is determined by comparing the optical density (OD) of the samples against a standard curve.[8]
This compound Signaling Pathway in Angiogenesis
This compound is formed from arachidonic acid via the 15-LOX pathway.[1] It can then bind to cell surface receptors, activating downstream signaling cascades. One such pathway involves the Janus kinase (Jak)-signal transducer and activator of transcription (STAT) signaling, specifically activating Jak2 and STAT-5B.[1] This leads to the expression of pro-angiogenic factors like Interleukin-8 (IL-8), which promotes angiogenesis.[1]
Data Presentation
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Assay Range | 78 - 10,000 pg/mL | [2] |
| Sensitivity (80% B/B0) | ~185 pg/mL | [2] |
| Midpoint (50% B/B0) | 700 - 1,200 pg/mL | [2] |
| Lower Limit of Quantification | 58.9 pg/mL | [10] |
Table 2: Assay Specificity and Cross-Reactivity
| Compound | Cross-Reactivity (%) | Reference |
| This compound | 100% | [11] |
| 5,15-diHETE | 1.0% | [11] |
| 8,15-diHETE | 1.0% | [11] |
| 13(S)-HODE | 0.6% | [11] |
| 15(R)-HETE | 0.08% | [10] |
| 12(S)-HETE | <0.05% | [11] |
| 5-HETE | 0.1% | [11] |
| Arachidonic Acid | <0.01% | [11] |
| Prostaglandin E2 | <0.01% | [10] |
Table 3: Assay Precision
| Parameter | This compound (pg/mL) | %CV | Reference |
| Intra-Assay | Low: 181 | 15.8 | [11] |
| Medium: 853 | 9.8 | [11] | |
| High: 3,929 | 3.4 | [11] | |
| Inter-Assay | Low: 192 | 19.1 | [11] |
| Medium: 730 | 8.9 | [11] | |
| High: 4,335 | 6.1 | [11] |
Experimental Protocols
This protocol is a general guideline. Always refer to the manufacturer's specific instructions provided with the ELISA kit.[1]
Materials and Reagents
Materials Provided
-
Pre-coated 96-well plate
-
This compound Standard
-
This compound Tracer/Conjugate (e.g., AChE or HRP)
-
This compound Antibody
-
Wash Buffer Concentrate
-
Assay Buffer
-
Substrate (e.g., Ellman's Reagent or TMB)
-
Stop Solution
-
Plate Sealer
Materials Required, Not Supplied
-
Adjustable pipettes and multichannel pipettor[1]
-
Microplate reader capable of measuring absorbance at the specified wavelength (typically 405-450 nm)[1]
-
Orbital microplate shaker[1]
-
Ultrapure water[1]
-
Materials for sample collection: vacutainers with anticoagulant (EDTA or heparin), centrifuge[1]
-
Absorbent paper[9]
Experimental Workflow Diagram
Detailed Methodologies
1. Reagent Preparation
-
Wash Buffer (1X): Dilute the concentrated wash buffer with ultrapure water according to the kit's instructions.
-
This compound Standards: Prepare a serial dilution of the this compound standard using the provided Assay Buffer.[2] Typically, eight standards are prepared, starting from the highest concentration (e.g., 10,000 pg/mL) down to the lowest.[1][2] Do not store diluted standards for more than 24 hours.[2]
2. Human Plasma Sample Preparation Proper sample collection and handling are critical for accurate results.[1]
-
Collection: Collect whole blood in vacutainers containing an anticoagulant such as EDTA or heparin.[1]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000 x g for 15 minutes at 2-8°C.[1]
-
Aliquoting: Carefully pipette the top plasma layer without disturbing the white buffy layer.[2]
-
Storage: Assay the plasma samples immediately. If immediate analysis is not possible, aliquot the plasma and store it at -80°C.[1][2] Avoid repeated freeze-thaw cycles.[1]
-
Dilution: Before the assay, samples may need to be diluted with the ELISA Assay Buffer to fall within the standard curve range. A pre-experimental test with different dilutions (e.g., 1:2, 1:4) is recommended.[8]
3. Assay Procedure
-
Add 50 µL of Assay Buffer to the non-specific binding (NSB) wells.
-
Add 50 µL of each standard, control, and plasma sample in duplicate to the appropriate wells.
-
Add 50 µL of the this compound tracer/conjugate to all wells.
-
Add 50 µL of the this compound antibody to all wells except the Blank and NSB wells.
-
Cover the plate with a plate sealer and incubate, for example, for 18-24 hours at 4°C.[11]
-
After incubation, empty the wells and wash the plate three to five times with 1X Wash Buffer.[8][11]
-
Add the substrate solution (e.g., 200 µL of Ellman's Reagent or 90 µL of TMB Substrate) to each well.[2]
-
Incubate the plate in the dark at room temperature on an orbital shaker for the time specified in the kit manual (e.g., 90-120 minutes) to allow color development.[10]
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change (e.g., to yellow).[8]
-
Read the absorbance (OD) of each well within 15 minutes using a microplate reader set to the appropriate wavelength (e.g., 405-420 nm).[10]
4. Data Analysis and Calculations
-
Average Readings: Average the duplicate OD readings for each standard, control, and sample.
-
Subtract Background: Subtract the average blank OD from all other readings.[1]
-
Calculate %B/B0: Calculate the percentage of bound tracer for each standard and sample using the following formula: %B/B0 = [(Average Sample or Standard OD - NSB OD) / (B0 OD - NSB OD)] x 100
-
B0: Maximum binding wells (containing only tracer and antibody).
-
NSB: Non-specific binding wells.
-
-
Plot Standard Curve: Plot the %B/B0 values for the standards (Y-axis) against their known concentrations (X-axis) on a semi-logarithmic scale. A four-parameter logistic (4-PL) curve fit is often recommended.[1]
-
Determine Sample Concentration: Interpolate the this compound concentration for each sample from the standard curve.[8]
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for the plasma samples to obtain the final concentration.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. admebio.com [admebio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound ELISA Kit (ab133035) | Abcam [abcam.com]
Application Notes and Protocols: Investigating the Angiogenic Effects of 15(S)-HETE in Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a significant metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) pathway. Emerging evidence highlights its crucial role as a pro-angiogenic factor, making it a molecule of interest in various physiological and pathological processes, including inflammation, wound healing, and cancer. These application notes provide a comprehensive overview of the effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a primary model for studying angiogenesis. Detailed protocols for key in vitro angiogenesis assays and a summary of quantitative data are presented to guide researchers in this field.
Biological Activity of this compound in HUVECs
This compound has been demonstrated to promote several key events in the angiogenic cascade in HUVECs. It stimulates endothelial cell proliferation, migration, and the formation of capillary-like structures (tube formation).[1][2][3] These effects are mediated through the activation of specific intracellular signaling pathways and the upregulation of pro-angiogenic factors. Notably, this compound has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF), CD31 (PECAM-1), and E-selectin in HUVECs.[2][3]
Data Presentation: Quantitative Effects of this compound on HUVECs
The following tables summarize the quantitative data from studies investigating the effects of this compound on HUVECs and other endothelial cells.
Table 1: Effects of this compound on Angiogenesis-Related Markers in HUVECs
| Parameter | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| VEGF Secretion | HUVECs | 5 µM | 24 hours | Upregulation of VEGF | [4] |
| CD31 Expression | HUVECs | 5 µM | 24 hours | Upregulation of CD31 | [4] |
| E-selectin Expression | HUVECs | Not Specified | Not Specified | Upregulation of E-selectin | [2][3] |
| Cell Proliferation | HUVECs | Not Specified | Not Specified | Promotes proliferation and cell cycle progression | [5][6] |
| Cell Migration | HUVECs | 0.1 µM | Not Specified | 1.5-fold increase in migration compared to control | [5] |
Table 2: Signaling Pathways Activated by this compound in Endothelial Cells
| Signaling Pathway | Key Molecules Activated | Cell Type | Reference |
| PI3K/Akt/mTOR | Akt, mTOR, S6K1 | Human Dermal Microvascular Endothelial Cells (HDMVECs), Adipose Tissue Endothelial Cells | [7][8] |
| Jak/STAT | Jak2, STAT3, STAT5B | Human Retinal Microvascular Endothelial Cells (HRMVECs), HDMVECs | [9][10][11] |
| Src/Egr-1 | Src, Egr-1 | HDMVECs | [12][13] |
| PPARγ | PPARγ | Various, including prostate and lung cancer cells | [14][15][16] |
Signaling Pathways
This compound exerts its pro-angiogenic effects by activating several key intracellular signaling cascades.
1. PI3K/Akt/mTOR Pathway: Upon binding to its receptor, this compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][8] This leads to the downstream activation of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and survival.
2. Jak/STAT Pathway: this compound can also induce the phosphorylation and activation of Janus kinase 2 (Jak2).[9][11] This, in turn, activates Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5B, which translocate to the nucleus and promote the transcription of pro-angiogenic genes like VEGF and Interleukin-8 (IL-8).[9][10][11]
Experimental Workflow
A typical workflow for studying the effects of this compound on HUVEC angiogenesis involves several key stages, from cell culture to data analysis.
Experimental Protocols
Protocol 1: HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.[5][17][18][19][20]
Materials:
-
HUVECs (low passage, P2-P6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Calcein AM (for visualization, optional)
Procedure:
-
Plate Coating:
-
Thaw BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C.
-
Add 50 µL of BME to each well and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend in EGM-2 at a concentration of 1-2 x 10^5 cells/mL.
-
-
Treatment:
-
Prepare serial dilutions of this compound in EGM-2. The final solvent concentration should be less than 0.1%.
-
-
Incubation:
-
Add 100 µL of the HUVEC suspension to each BME-coated well.
-
Immediately add the desired concentration of this compound or vehicle control.
-
-
Observation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically under a phase-contrast microscope.
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Protocol 2: HUVEC Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration.[5]
Materials:
-
HUVECs
-
EGM-2
-
12-well or 24-well tissue culture plates
-
200 µL pipette tip or a dedicated scratch tool
-
This compound stock solution
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a multi-well plate and grow to 90-100% confluency.
-
-
Wound Creation:
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
-
Washing:
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh EGM-2 containing the desired concentrations of this compound or vehicle control.
-
-
Imaging:
-
Immediately capture images of the wounds at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at various time points (e.g., 6, 12, 24 hours).
-
-
Quantification:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Protocol 3: HUVEC Proliferation Assay (MTT Assay)
This assay assesses cell viability and proliferation.[5][19]
Materials:
-
HUVECs
-
EGM-2
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Conclusion
This compound is a potent pro-angiogenic lipid mediator that stimulates HUVEC proliferation, migration, and tube formation. Its effects are mediated through the activation of key signaling pathways, including the PI3K/Akt/mTOR and Jak/STAT pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of this compound in angiogenesis and to explore its potential as a therapeutic target in various diseases. Careful experimental design and adherence to established protocols are essential for obtaining reproducible and reliable results.
References
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. 15(S)-hydroxyeicosatetraenoic acid–induced angiogenesis requires Src-mediated Egr-1–dependent rapid induction of FGF-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 15. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promocell.com [promocell.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for 15(S)-HETE Measurement in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the action of the 15-lipoxygenase (15-LOX) enzyme. It plays a crucial role in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1] Accurate and reliable quantification of this compound in biological matrices such as serum is essential for understanding its role in disease and for the development of novel therapeutics.
These application notes provide detailed protocols for the preparation of serum samples for the measurement of this compound using common analytical techniques such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Serum Sample Collection and Handling
Proper sample collection and handling are critical for accurate this compound measurement.
Protocol:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum (the clear supernatant) and transfer it to a clean polypropylene (B1209903) tube.
-
If not being analyzed immediately, store the serum aliquots at -80°C to prevent degradation of this compound. Avoid repeated freeze-thaw cycles.
II. Sample Preparation Methodologies
The complex nature of serum necessitates a robust sample preparation method to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte before analysis. The two primary methods for extracting this compound from serum are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
A. Solid-Phase Extraction (SPE) Protocol
SPE is a highly effective method for cleaning up and concentrating eicosanoids from biological fluids.
Principle: This protocol utilizes a reversed-phase SPE cartridge. Serum samples are acidified to ensure that the carboxylic acid group of this compound is protonated, increasing its hydrophobicity. The sample is then loaded onto a C18 sorbent bed. Polar, water-soluble components of the serum matrix are washed away, while the more nonpolar this compound is retained. Finally, an organic solvent is used to elute the purified this compound.[2]
Experimental Protocol:
-
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Serum Samples
-
This compound-d8 (Internal Standard, IS)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Acetic Acid
-
Hexane (HPLC Grade)
-
Ethyl Acetate (B1210297) (HPLC Grade)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
-
Procedure:
-
Sample Pretreatment:
-
Thaw frozen serum samples on ice.
-
To a 200 µL aliquot of serum, add an internal standard (e.g., 10 µL of 100 ng/mL this compound-d8 in methanol) to monitor extraction efficiency.[2]
-
Vortex briefly to mix.
-
Acidify the sample by adding 10 µL of 2% aqueous acetic acid to lower the pH to ~3.5-4.0.[2][3]
-
Dilute the sample with 400 µL of HPLC-grade water to reduce viscosity.[2]
-
Vortex the sample for 30 seconds.[2]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges onto the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent, followed by 1 mL of water. Do not allow the cartridge to dry out.[2]
-
-
Sample Loading:
-
Load the pretreated serum sample onto the conditioned cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate of approximately 1 mL/min.[2]
-
-
Washing:
-
Elution:
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.[2]
-
Reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., 100 µL of the initial mobile phase for LC-MS/MS).[2]
-
Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.[2]
-
-
Experimental Workflow for Solid-Phase Extraction of this compound from Serum
Caption: A step-by-step workflow for the solid-phase extraction of this compound.
B. Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Principle: The serum sample is mixed with an immiscible organic solvent. This compound, being a lipid, will preferentially partition into the organic phase, leaving behind water-soluble components in the aqueous phase. The two phases are then separated, and the organic phase containing the analyte is collected.
Experimental Protocol:
-
Materials:
-
Serum Samples
-
This compound-d8 (Internal Standard, IS)
-
Organic Solvents (e.g., Ethyl Acetate, Diethyl Ether, or a mixture like Hexane/Isopropanol)
-
Acid (e.g., Acetic Acid or Formic Acid)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
Glass test tubes with screw caps
-
-
Procedure:
-
Sample Pretreatment:
-
Thaw frozen serum samples on ice.
-
In a glass test tube, combine 200 µL of serum with an internal standard (e.g., 10 µL of 100 ng/mL this compound-d8 in methanol).
-
Acidify the sample to a pH of ~3.5-4.0 by adding a small volume of acid (e.g., 10 µL of 2% aqueous acetic acid).
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.[4]
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate the separation of the two liquid phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean glass tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
-
Re-extraction (Optional but Recommended):
-
To maximize recovery, add another 1 mL of the organic solvent to the original aqueous layer, vortex, and centrifuge again.
-
Combine the second organic extract with the first one.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS/MS).
-
-
III. Analytical Techniques
A. LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the quantification of this compound.
| Parameter | Typical Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Acetic Acid in Water[5][6] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile:Methanol (90:10, v/v)[5][6] |
| Flow Rate | 0.3 mL/min[5][6] |
| Injection Volume | 10 µL[5][6] |
| Column Temperature | 35-40°C[5] |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI)[5] |
| Ion Spray Voltage | -4000 V to -4500 V[5][6] |
| Source Temperature | 350°C to 525°C[5][6] |
| Detection Mode | Selected Reaction Monitoring (SRM)[5] |
| Precursor Ion (m/z) | 319.2[7] |
| Product Ion (m/z) | 115.1 or 219.2 |
| Internal Standard (this compound-d8) Precursor Ion (m/z) | 327.2[7] |
| Internal Standard (this compound-d8) Product Ion (m/z) | 182.0[8] |
B. ELISA Analysis
ELISA is a high-throughput and cost-effective method for the quantification of this compound. Commercial ELISA kits are widely available. The sample preparation methods described above (SPE or LLE) can be used to purify the serum sample prior to ELISA to minimize matrix effects. Always follow the specific instructions provided with the ELISA kit.
IV. Quantitative Data Summary
The concentration of this compound in serum can vary depending on the physiological or pathological state of the individual.
| Condition | Analyte | Mean Concentration (ng/mL) | Reference |
| Healthy Individuals | This compound in serum | 42.75 ± 5.2 | [7] |
| Patients with Ischemic Heart Disease | 15-HETE in serum | Tendency to increase compared to non-ischemic patients | [9] |
| Patients with Asthma | 15-HETE in bronchi | Significantly higher than in non-asthmatics | [10] |
| Patients with Aspirin-Exacerbated Respiratory Disease (AERD) | 15-HETE in serum | Negatively correlated with the change in numbers of airway ILC2s | [11] |
V. This compound Signaling Pathway
This compound exerts its biological effects by activating various intracellular signaling cascades, which are of significant interest in drug development, particularly in the context of inflammation and cancer.[1]
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lower serum 15-HETE level predicts nasal ILC2 accumulation during COX-1 inhibition in AERD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15(S)-HETE Standard Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of the 15-lipoxygenase (15-LOX) enzyme.[1] It is a pivotal signaling molecule implicated in a multitude of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[1][2] Accurate preparation and proper storage of this compound standard solutions are critical for obtaining reliable and reproducible results in experimental settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound standards, along with methodologies for key experiments and an overview of its principal signaling pathways.
Physicochemical Properties and Solubility
Proper handling and solution preparation begin with an understanding of the physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.5 g/mol |
| Appearance | Typically supplied as a solution or neat oil |
| Storage (as supplied) | -20°C[3] |
| Stability (as supplied) | ≥ 2 years at -20°C[4] |
The solubility of this compound is a critical factor in the preparation of stock and working solutions. It is sparingly soluble in aqueous buffers but readily soluble in organic solvents.
| Solvent | Solubility |
| Ethanol (B145695) | Miscible |
| DMSO | Miscible |
| DMF | Miscible |
| PBS (pH 7.2) | Approximately 0.8 mg/mL |
| 0.1 M Na₂CO₃ | Approximately 2 mg/mL |
Preparation of this compound Standard Solutions
Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for future use.
Materials:
-
This compound (as a neat oil or pre-dissolved in a solvent)
-
Anhydrous ethanol (≥99.5%) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber glass vial with a Teflon-lined cap
-
Calibrated micropipettes
-
Gentle stream of nitrogen gas
Procedure:
-
Equilibration: If starting with a solid or neat oil, allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Evaporation (if applicable): If the this compound is supplied in a solvent like ethanol, it can be removed by evaporation under a gentle stream of nitrogen.
-
Dissolution: Add a precise volume of the chosen organic solvent (e.g., ethanol or DMSO) to the vial to achieve a desired high-concentration stock, for example, 1-10 mg/mL.
-
Mixing: Vortex the vial gently until the this compound is completely dissolved.
-
Storage: Store the stock solution in the amber glass vial at -20°C for long-term storage. For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the organic stock solution to final working concentrations for treating cells in culture. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity (typically <0.5% v/v).
Materials:
-
High-concentration this compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell type
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thaw Stock Solution: Thaw the high-concentration stock solution on ice.
-
Intermediate Dilution (Recommended): To enhance accuracy, prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of cell culture medium).[5]
-
Final Working Solution: Prepare the final working solutions by further diluting the intermediate solution into the final volume of cell culture medium. For instance, to achieve a 1 µM final concentration in 1 mL of medium, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.[5]
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., ethanol or DMSO) to the cell culture medium without this compound. This is essential to differentiate the effects of the compound from those of the solvent.[5]
-
Immediate Use: Use the prepared working solutions immediately for biological assays. It is not recommended to store aqueous dilutions for extended periods due to the potential for instability and adsorption to plasticware.[3]
Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration |
| High-Concentration Stock in Organic Solvent | -20°C | Up to 1 year (avoid repeated freeze-thaw cycles) |
| Aqueous Working Solutions | 2-8°C | Not recommended for storage; prepare fresh daily.[3] |
Experimental Protocols
Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on neutrophil migration.
Materials:
-
Isolated human polymorphonuclear neutrophils (PMNs)
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
Chemoattractant (e.g., Leukotriene B4 (LTB₄))
-
This compound working solutions
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Setup: Place the chemoattractant solution (e.g., LTB₄) in the lower wells of the Boyden chamber. Place the polycarbonate filter over the lower wells.[6]
-
Cell Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.[6]
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.[6]
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration.[6]
-
Quantification: After incubation, remove the filter and wipe off the non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface of the filter. Count the number of migrated cells per high-power field using a microscope.[6]
-
Data Analysis: Calculate the chemotactic index and the percentage of inhibition for each this compound concentration.[6]
Protocol 4: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standard (e.g., this compound-d8)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile, water, formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer. Add the internal standard to the sample.[7]
-
Lipid Extraction: Perform lipid extraction using a method such as solid-phase extraction (SPE).[8]
-
Condition the SPE cartridge with methanol and then water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the HETEs with a suitable organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the dried extract in the mobile phase.[7]
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the HETE isomers using a C18 reversed-phase column with a suitable mobile phase gradient.[8]
-
Data Analysis: Construct a standard curve using known concentrations of this compound. Calculate the concentration of this compound in the samples based on the peak area ratios of the analyte to the internal standard.[7]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of this compound and the methodologies used to study them, the following diagrams have been generated.
Caption: Workflow for preparing this compound solutions.
Caption: Major signaling pathways of this compound.
Conclusion
The biological activity of this compound makes it a molecule of significant interest in various fields of biomedical research. The protocols and data presented in these application notes are intended to provide a comprehensive guide for the accurate preparation and use of this compound standard solutions, ensuring the integrity and reproducibility of experimental outcomes. Adherence to these guidelines for handling, storage, and experimental setup is paramount for elucidating the complex roles of this compound in health and disease.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Angiogenesis Assays Using 15(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, a significant metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) pathway, has been identified as a potent pro-angiogenic factor.[1][2] It plays a crucial role in stimulating the proliferation, migration, and tube formation of endothelial cells, which are fundamental processes in the formation of new blood vessels.[2][3] Understanding the mechanisms through which this compound promotes angiogenesis is vital for developing novel therapeutic strategies for diseases where angiogenesis is a key factor, such as cancer and ischemic cardiovascular conditions.[4]
These application notes provide detailed protocols for commonly used in vitro angiogenesis assays to investigate the effects of this compound. Additionally, we present key signaling pathways activated by this compound and summarize quantitative data from relevant studies to facilitate experimental design and data interpretation.
Key Signaling Pathways in this compound-Induced Angiogenesis
This compound exerts its pro-angiogenic effects by activating multiple downstream signaling cascades in endothelial cells. The primary pathways identified include:
-
PI3K/Akt/mTOR Pathway: this compound stimulates the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, survival, and proliferation.[3][5] Activation of this pathway is crucial for this compound-induced endothelial cell migration and tube formation.[3]
-
Src-Rac1-MEK1-JNK1-ATF-2 Pathway: This pathway is involved in regulating cell motility. This compound activates the small GTPase Rac1 and the downstream kinases JNK1 and MEK1 in a Src-dependent manner, ultimately leading to the activation of the transcription factor ATF-2, which promotes angiogenic differentiation.[6]
-
Jak2/STAT3/VEGF Pathway: this compound can activate the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 3 (STAT3).[7] This activation leads to the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic growth factor.[7]
-
Jak2/STAT5B/IL-8 Pathway: In human retinal microvascular endothelial cells (HRMVECs), this compound has been shown to activate the Jak2/STAT5B signaling pathway, leading to the expression of Interleukin-8 (IL-8), another factor that contributes to angiogenesis.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on in vitro angiogenesis.
Table 1: Effect of this compound on Endothelial Cell Migration
| Cell Type | This compound Concentration | Fold Increase in Migration (vs. Control) | Reference |
| HRMVECs | 0.1 µM | ~2-fold | [8] |
| HDMVECs | 0.1 µM | Not specified, but stimulated | [3] |
| HRMVECs | 10⁻⁷ M | 42 +/- 10% increase | [9] |
Table 2: Effect of this compound on Endothelial Cell Tube Formation
| Cell Type | This compound Concentration | Fold Increase in Tube Formation (vs. Control) | Reference |
| HRMVECs | 0.1 µM | ~2-fold | [8] |
| HDMVECs | 0.1 µM | Not specified, but stimulated | [2][3] |
| HUVECs | 5 µM | Not specified, but stimulated | [1] |
Table 3: Effect of this compound on Angiogenic Factor Expression
| Cell Type | This compound Concentration | Factor Upregulated | Fold/Percent Increase | Reference |
| Adipose Tissue Endothelial Cells | Not Specified | VEGF | Upregulated | [5] |
| Adipose Tissue Endothelial Cells | Not Specified | CD31 | Upregulated | [5] |
| HUVECs | Not Specified | VEGF | Upregulated | [1] |
| HUVECs | Not Specified | CD31 | Upregulated | [1] |
| HUVECs | Not Specified | E-selectin | Upregulated | [1] |
| HRMVECs | Not Specified | IL-8 | Time-dependent release (max at 4h) | [8] |
Experimental Protocols
Here we provide detailed protocols for three key in vitro angiogenesis assays to study the effects of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells
-
Endothelial Growth Medium-2 (EGM-2)
-
Growth factor-reduced Matrigel
-
This compound
-
Vehicle control (e.g., ethanol)
-
24-well or 96-well culture plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 280 µL (for 24-well plates) or 50 µL (for 96-well plates) of Matrigel to each well.[8][10] Ensure the entire surface of the well is covered.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[8][11]
-
Cell Seeding: Harvest endothelial cells and resuspend them in EGM-2 at a concentration of 1-5 x 10⁵ cells/mL.[8][11]
-
Treatment: Add 200 µL (for 24-well plates) or 100 µL (for 96-well plates) of the cell suspension to each Matrigel-coated well.[8][11]
-
Immediately add the desired concentration of this compound or vehicle control to the respective wells. Ensure the final solvent concentration is less than 0.1%.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[11]
-
Observation and Quantification: Observe tube formation under an inverted microscope.[8] Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software like ImageJ.[10]
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs or other microvascular endothelial cells
-
EGM-2
-
This compound
-
Vehicle control
-
24-well culture plates
-
Sterile 200 µL pipette tip
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[11]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[11]
-
Treatment: Add fresh EGM-2 containing the desired concentrations of this compound or vehicle control.[11]
-
Imaging (Time 0): Immediately capture images of the wounds.[11]
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator.
-
Time-Lapse Imaging: Acquire images of the same wound fields at regular intervals (e.g., every 4-8 hours) for up to 24 hours or until the wound in the control wells is closed.[11]
-
Quantification: Measure the width or area of the wound at each time point to determine the rate of cell migration and wound closure.[11]
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
HUVECs or other microvascular endothelial cells
-
EGM-2
-
This compound
-
Vehicle control
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound or a vehicle control.[11]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Visualizations
Signaling Pathway Diagrams
Caption: this compound signaling pathways in angiogenesis.
Experimental Workflow Diagram
Caption: General workflow for in vitro angiogenesis assays.
References
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. 15-Hydroxyeicosatetraenoic acid stimulates migration of human retinal microvessel endothelium in vitro and neovascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validate User [ashpublications.org]
- 11. benchchem.com [benchchem.com]
Application Note and Protocol for Solid Phase Extraction of Eicosanoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoids are a large family of potent signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA).[1] They play crucial roles in numerous physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[1][2][3] Key families of eicosanoids include prostaglandins (B1171923), thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) enzymatic pathways.[1] Due to their low endogenous concentrations and complex biological matrices, robust sample preparation is essential for their accurate quantification.[1][2]
Solid phase extraction (SPE) is a widely used and effective technique for the selective extraction and concentration of eicosanoids from various biological samples such as plasma, serum, urine, and tissue homogenates.[1][4] SPE offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and ease of automation.[2] This application note provides a detailed protocol for the solid phase extraction of eicosanoids using both traditional C18 silica-based and modern polymeric reversed-phase sorbents, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway
Eicosanoids are synthesized from arachidonic acid through two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which leads to the formation of leukotrienes and hydroxyeicosatetraenoic acids.
Caption: Simplified Eicosanoid Synthesis Pathway.
Experimental Protocols
This section details two common protocols for the solid phase extraction of eicosanoids from biological fluids. It is crucial to minimize the artificial formation of eicosanoids during sample handling by keeping samples on ice and adding a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), immediately after collection.[4][5]
Protocol 1: C18 Reversed-Phase SPE
This protocol is a widely used method for eicosanoid extraction.[4]
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Ethyl acetate
-
2M Hydrochloric acid (HCl)
-
Internal standards (deuterated eicosanoids are recommended for LC-MS/MS)[6]
Method:
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
For plasma or serum, add ethanol (B145695) to a final concentration of 15%.[4]
-
Spike samples with deuterated internal standards to correct for extraction efficiency.[5]
-
Acidify the sample to a pH of approximately 3.5 with 2M HCl (roughly 50 µL per mL of plasma).[4][5]
-
Vortex and let stand at 4°C for 15 minutes.[5]
-
Centrifuge at 2,000 x g for 5 minutes to remove any precipitate.[5]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Drying and Reconstitution:
Protocol 2: Polymeric Reversed-Phase (e.g., Strata-X) SPE
Polymeric sorbents can offer higher binding capacity and stability across a wider pH range compared to traditional silica-based sorbents.[7][8]
Materials:
-
Polymeric SPE cartridges (e.g., Strata-X)
-
Methanol (MeOH)
-
Deionized water
-
LC-MS/MS mobile phase solvent A (e.g., water:acetonitrile:formic acid [63:37:0.02; v/v/v])[9]
Method:
-
Sample Pre-treatment:
-
Follow the sample pre-treatment steps as outlined in Protocol 1 (acidification is still necessary for optimal retention on reversed-phase sorbents).
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[9]
-
-
Elution:
-
Elute the eicosanoids with 1 mL of methanol.[9]
-
-
Drying and Reconstitution:
Experimental Workflow Diagram
Caption: General Solid Phase Extraction Workflow for Eicosanoids.
Data Presentation
The recovery of eicosanoids can vary depending on the specific compound, the sorbent used, and the complexity of the sample matrix. The inclusion of stable isotope-labeled internal standards for each analyte is the most robust method for accurate quantification.[3] The following table summarizes typical recovery rates reported in the literature for different classes of eicosanoids using SPE.
| Eicosanoid Class | Sorbent Type | Typical Recovery Rate (%) | Reference |
| Mono- and di-hydroxy eicosanoids | Polymeric (Strata-X) | 75 - 100% | [9] |
| Leukotrienes and Prostaglandins | Polymeric (Strata-X) | ~ 50% | [9] |
| Deuterated Internal Standards | C18 | > 85 - 95% | [2] |
Note: Recovery rates can be highly method and matrix-dependent. It is recommended to validate the extraction efficiency for target analytes in the specific biological matrix being studied.[4]
Conclusion
Solid phase extraction is a powerful and versatile technique for the purification and concentration of eicosanoids from complex biological samples, enabling sensitive and accurate downstream analysis by LC-MS/MS. Both C18 and polymeric sorbents can yield excellent results, with the choice of sorbent often depending on the specific eicosanoids of interest and the sample matrix. Careful sample pre-treatment and adherence to a validated protocol are critical for achieving high-quality, reproducible data in eicosanoid research.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 3. scispace.com [scispace.com]
- 4. arborassays.com [arborassays.com]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Strata-X Solid Phase Extraction (SPE) Products | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lipidmaps.org [lipidmaps.org]
Application Note: Quantitative Analysis of 15(S)-HETE in Biological Matrices using Deuterated 15(S)-HETE-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes.[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, angiogenesis, and cancer progression.[1] Given its low endogenous concentrations and significant role in critical signaling pathways, a highly sensitive and specific analytical method is required for its accurate quantification in biological matrices.
This application note provides a detailed protocol for the quantification of this compound using its stable isotope-labeled counterpart, this compound-d8, as an internal standard. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it compensates for analyte loss during sample preparation and variations in instrument response, ensuring the accuracy and reliability of the data.[3][4][5] This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.
Principle of the Method
This method employs a stable isotope dilution LC-MS/MS approach. A known quantity of the deuterated internal standard, this compound-d8, is introduced into the biological sample prior to extraction. This internal standard is nearly identical in its physicochemical properties to the endogenous this compound, allowing it to co-elute and experience the same matrix effects.[3][4] This compensates for any loss of analyte during sample preparation and for variability in ionization efficiency in the mass spectrometer.[3] Following solid-phase extraction (SPE) to isolate the analytes, the sample is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound and this compound-d8 standards
-
Biological samples (e.g., plasma, serum, cell culture media, tissue homogenates)[1][6]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Hexane (B92381) (HPLC grade)[1]
-
2-propanol (HPLC grade)[1]
-
Acetic acid[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis® HLB)[1]
-
Standard laboratory equipment (vortex mixer, centrifuge, nitrogen evaporator)
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and this compound-d8 in methanol or ethanol (B145695) at a concentration of 1 mg/mL. Store at -20°C or lower.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution in an appropriate solvent (e.g., 50:50 methanol:water). A typical concentration range for the calibration curve is 0.1 to 100 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound-d8 at a concentration of 100 ng/mL in methanol. The optimal concentration may need to be adjusted based on the expected levels of endogenous this compound in the samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for different biological matrices.[1]
-
Sample Thawing: Thaw frozen biological samples on ice to prevent degradation of the analyte.
-
Internal Standard Spiking: To 1 mL of the biological sample (e.g., plasma), add a precise volume of the this compound-d8 internal standard spiking solution (e.g., 10 µL of 100 ng/mL). Vortex briefly.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M HCl (approximately 50 µL per mL of plasma). Vortex and let the sample sit at 4°C for 15 minutes. Centrifuge to pellet any precipitate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by equilibration with 5 mL of LC-MS grade water.
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge.
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of LC-MS grade water to remove salts and other polar impurities.
-
Wash the cartridge with 5 mL of hexane to remove non-polar lipid impurities.
-
-
Analyte Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate (B1210297) or methyl formate (B1220265) into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, then return to initial conditions for column re-equilibration. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor ion (Q1) m/z 319.2 -> Product ion (Q3) m/z 115.1This compound-d8: Precursor ion (Q1) m/z 327.2 -> Product ion (Q3) m/z 120.1 |
Table 1: Example LC-MS/MS Parameters.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to this compound-d8 against the concentration of the this compound standards.
-
Linear Regression: Perform a linear regression analysis of the calibration curve. An R² value of >0.99 is typically desired.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical method using a deuterated internal standard. Actual results may vary depending on the specific matrix and instrumentation.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85 - 105% |
| Matrix Effect | Minimal | < 15% |
Table 2: Typical Method Validation Parameters.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification using a deuterated internal standard.
This compound Signaling Pathway
References
Application Notes and Protocols for Treating Cultured Cells with 15(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the treatment of cultured cells with 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This compound is a biologically active lipid mediator derived from the metabolism of arachidonic acid by 15-lipoxygenase (15-LOX) enzymes.[1][2] It plays a complex and often cell type-dependent role in various physiological and pathological processes, including cell proliferation, apoptosis, angiogenesis, and inflammation.[3][4][5][6] These protocols are intended to serve as a guide for investigating the effects of this compound in in vitro cell culture systems.
Data Presentation: Quantitative Effects of this compound on Cultured Cells
The biological effects of this compound are highly dependent on its concentration and the specific cell type being studied. The following tables summarize the quantitative data from various studies.
| Cell Line | Effect | Concentration | Incubation Time | Outcome |
| PC3 (Prostate Cancer) | Inhibition of proliferation | 30 µM (IC50) | 14 days | Dose-dependent inhibition of colony formation in soft agar.[2][7] |
| HT-29 (Colorectal Cancer) | Inhibition of proliferation | 40 µM (IC50) | Not specified | Inhibition of cell growth.[2] |
| Jurkat (T-cell Leukemia) | Inhibition of growth | 40 µM (IC50) | 6 hours | Induced apoptosis via extrinsic and intrinsic pathways.[8] |
| K-562 (Chronic Myelogenous Leukemia) | Inhibition of growth | >1-10 µM | Not specified | Induction of apoptosis through reactive oxygen species (ROS) generation.[3][9] |
| Human Dermal Microvascular Endothelial Cells (HDMVEC) | Angiogenesis (Tube formation and migration) | 0.1 µM | Not specified | Stimulation of angiogenesis.[10] |
| Human Retinal Microvascular Endothelial Cells (HRMVEC) | Angiogenesis (Migration and tube formation) | 0.1 µM | 6 hours | 2-fold increase in migration and tube formation.[1] |
| A549 (Lung Adenocarcinoma) | Proliferation | Not specified | Not specified | Stimulated expression of PCNA, cyclin A, and cyclin D under hypoxic conditions.[4] |
| Transformed Rat Liver Epithelial (T-RLEC) | DNA Synthesis | 1 nM and 10 nM | Not specified | Mitogenic effect.[11] |
| Transformed Rat Liver Epithelial (T-RLEC) | DNA Synthesis | >10 nM | Not specified | 30% inhibition of DNA synthesis.[11] |
Experimental Protocols
General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent cultured cells with this compound. Modifications may be necessary based on the specific cell line and experimental endpoint.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution typically in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., cell lysis buffer, RNA extraction kit, apoptosis assay kit)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into multi-well plates at a density appropriate for the specific assay and cell line. Allow cells to adhere and reach the desired confluency (typically 60-80%) overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in serum-free or complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study, with concentrations ranging from 0.1 µM to 40 µM.[13]
-
Note: High concentrations (>10-40 µM) may induce non-specific effects or cytotoxicity through the generation of reactive oxygen species (ROS).[13]
-
Prepare a vehicle control using the same concentration of the solvent (e.g., ethanol or DMSO) used for the this compound stock solution.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with sterile PBS.
-
Add the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 3, 6, 24, 48 hours) depending on the endpoint being measured.[1][8]
-
-
Downstream Analysis:
-
After the incubation period, proceed with the desired analysis. This may include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or cell counting) to assess the effect on cell growth.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to measure programmed cell death.
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in relevant signaling pathways.
-
RT-qPCR: To measure changes in gene expression.
-
Migration and Invasion Assays: (e.g., Boyden chamber assay) to assess cell motility.
-
Tube Formation Assay: To evaluate in vitro angiogenesis.
-
-
Detailed Protocol: In Vitro Angiogenesis Assay (Tube Formation)
This protocol is adapted from studies on human retinal microvascular endothelial cells (HRMVECs).[1]
Materials:
-
HRMVECs
-
Endothelial cell growth medium (e.g., Medium 131 with supplements)
-
Growth factor-reduced Matrigel
-
24-well culture plates
-
This compound
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a 24-well plate with a thin layer of Matrigel (approximately 250-300 µL per well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HRMVECs and resuspend them in a small volume of serum-free or low-serum medium.
-
Seed the cells onto the solidified Matrigel at a density of 2 x 10^4 to 5 x 10^4 cells per well.
-
Add this compound to the wells at the desired final concentration (e.g., 0.1 µM).[1] Include a vehicle control.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using an inverted microscope.
-
Capture images at different time points.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, or number of loops using image analysis software (e.g., ImageJ).
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound can activate multiple signaling pathways, leading to diverse cellular responses. The specific pathway activated often depends on the cell type and the expression of specific receptors and downstream effectors.
Caption: Key signaling pathways activated by this compound.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: General experimental workflow for this compound cell treatment.
References
- 1. ashpublications.org [ashpublications.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of (15S)-hydroperoxyeicosatetraenoic acid and (15S)-hydroxyeicosatetraenoic acid on the acute- lymphoblastic-leukaemia cell line Jurkat: activation of the Fas-mediated death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis. | Sigma-Aldrich [merckmillipore.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Substitution of 15(S)hydroxyeicosatetraenoic acid in phosphatidylinositol alters the growth of liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of 15(S)-HETE in Bronchoalveolar Lavage Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive lipid mediator synthesized from arachidonic acid primarily through the action of the 15-lipoxygenase (15-LO) enzyme. In the respiratory system, this compound is predominantly produced by airway epithelial cells and macrophages. Emerging evidence points to its significant role in the pathophysiology of various inflammatory airway diseases, most notably asthma. Elevated levels of this compound in bronchoalveolar lavage (BAL) fluid have been correlated with disease severity and the inflammatory phenotype, making it a promising biomarker for disease monitoring and a potential therapeutic target.
These application notes provide a comprehensive overview and detailed protocols for the reliable detection and quantification of this compound in human bronchoalveolar lavage (BAL) fluid.
Data Presentation
The concentration of this compound in BAL fluid is a key indicator of 15-lipoxygenase pathway activation in the lungs. The following table summarizes quantitative data from studies comparing this compound levels in healthy individuals and patients with asthma.
| Subject Group | This compound Concentration (ng/mL) in BAL Fluid | Key Findings |
| Normal Healthy Subjects | Typically low or undetectable | Establishes a baseline for comparison with pathological states. |
| Mild Asthmatics | Moderately Elevated | Indicates an upregulation of the 15-LO pathway in milder forms of asthma. |
| Moderate Asthmatics | Significantly Elevated | Levels correlate with increasing disease severity. |
| Severe Asthmatics | Highest Levels Observed | Particularly elevated in patients with persistent airway eosinophils, suggesting a link to eosinophilic inflammation and airway remodeling.[1] |
| Severe Asthmatics with Eosinophils | Markedly higher than severe asthmatics without eosinophils | Reinforces the association between this compound, eosinophilia, and severe asthma pathology.[1] |
Signaling Pathways and Biological Relevance
This compound is not merely a byproduct of inflammation but an active signaling molecule that contributes to the inflammatory cascade in the airways. Upon its production, this compound can be esterified into cell membrane phospholipids, forming this compound-phosphatidylethanolamine (15-HETE-PE). Both 15-LO and 15-HETE-PE can then interact with phosphatidylethanolamine-binding protein 1 (PEBP1). This interaction displaces PEBP1 from Raf-1, leading to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of this pathway is a central event in promoting eosinophil-mediated airway inflammation and mucus production.[2][3][4]
Experimental Protocols
The accurate quantification of this compound in BAL fluid requires meticulous sample collection, handling, and analysis. Below are detailed protocols for each critical step.
Protocol 1: Bronchoalveolar Lavage (BAL) Fluid Collection (Human Research)
This protocol outlines the general procedure for BAL fluid collection in a clinical research setting. All procedures should be performed by trained medical personnel under approved ethical guidelines.
Materials:
-
Flexible bronchoscope
-
Sterile, preservative-free 0.9% saline, warmed to room temperature
-
Sterile 50 mL syringes
-
Sterile specimen trap/collection container
-
Suction source with pressure gauge
-
Personal protective equipment (PPE)
Procedure:
-
Preparation: Ensure the subject has provided informed consent and has been appropriately prepared for bronchoscopy (e.g., fasting, local anesthesia).
-
Bronchoscope Insertion: The bronchoscope is introduced via the nasal or oral passage and advanced through the vocal cords into the trachea and bronchial tree.
-
Wedge Position: The tip of the bronchoscope is advanced into a subsegment of the lung (commonly the middle lobe or lingula) until it is gently wedged into place. This isolates the segment for lavage.
-
Saline Instillation: A 50 mL syringe containing sterile saline is attached to the working channel of the bronchoscope. The saline is instilled in 20 to 60 mL aliquots into the wedged segment. A total volume of 100-200 mL is typically used.[5][6]
-
Fluid Aspiration: Immediately after each instillation, gentle suction (typically 40-80 psi) is applied to the syringe to aspirate the fluid.[7] The recovered fluid will appear slightly cloudy.
-
Collection: The aspirated BAL fluid is collected in a sterile container, which should be kept on ice.
-
Post-Procedure: The bronchoscope is removed. The total volume of instilled saline and recovered BAL fluid is recorded. A recovery of at least 30% is considered adequate for cellular analysis.[8]
-
Transport: The collected BAL fluid should be transported on ice to the laboratory for processing without delay.
Protocol 2: BAL Fluid Processing and Storage
Materials:
-
Refrigerated centrifuge (4°C)
-
Sterile conical centrifuge tubes (15 mL or 50 mL)
-
Sterile pipettes
-
Cryovials for storage
Procedure:
-
Mucus Removal: Filter the pooled BAL fluid through a double layer of sterile gauze to remove any mucus plugs.[5]
-
Centrifugation: Transfer the filtered BAL fluid into sterile conical tubes. Centrifuge at 500 x g for 10 minutes at 4°C to pellet the cells.[5]
-
Supernatant Collection: Carefully aspirate the supernatant (the cell-free fluid) without disturbing the cell pellet. This supernatant is used for this compound analysis.
-
Aliquoting and Storage: Aliquot the BAL fluid supernatant into cryovials to avoid repeated freeze-thaw cycles. Store immediately at -80°C until analysis.
Protocol 3: Solid-Phase Extraction (SPE) for this compound
This protocol is for the purification and concentration of this compound from the BAL fluid supernatant prior to analysis by ELISA or LC-MS/MS.
Materials:
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ultrapure water
-
Formic acid or acetic acid
-
Internal standard (e.g., this compound-d8 for LC-MS/MS)
-
Nitrogen evaporator
Procedure:
-
Sample Acidification: Thaw the BAL fluid supernatant on ice. Acidify the sample to a pH of approximately 3.5-4.0 by adding a small volume of formic or acetic acid. This protonates the carboxyl group of the HETE, allowing for better retention on the C18 stationary phase.
-
Internal Standard Spiking (for LC-MS/MS): Add an appropriate amount of deuterated internal standard (e.g., this compound-d8) to the acidified sample.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 mL of methanol followed by 2-3 mL of ultrapure water. Do not let the cartridge run dry.
-
Sample Loading: Load the acidified BAL fluid sample onto the conditioned SPE cartridge. The flow rate should be slow and steady (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 2-3 mL of ultrapure water to remove salts and other polar impurities. Follow this with a wash of 2-3 mL of a low-percentage methanol/water solution (e.g., 10-20% methanol) to remove less hydrophobic impurities. A final wash with hexane can be used to elute non-polar lipids.
-
Elution: Elute the this compound from the cartridge using 1-2 mL of a non-polar solvent like ethyl acetate or methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the appropriate mobile phase (for LC-MS/MS) or ELISA buffer (for ELISA).
Protocol 4: this compound Quantification by Competitive ELISA
Materials:
-
Commercial this compound ELISA kit (follow manufacturer's instructions closely)
-
Reconstituted BAL fluid extract (from Protocol 3)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (typically 405-420 nm)
-
Orbital microplate shaker
Procedure:
-
Reagent Preparation: Prepare all standards, controls, and buffers as described in the ELISA kit manual.
-
Standard Curve: Create a standard curve by serially diluting the provided this compound standard. This will be used to determine the concentration of this compound in the samples.
-
Sample Loading: Add the prepared standards, controls, and reconstituted BAL samples to the wells of the antibody-coated microplate in duplicate or triplicate.
-
Competitive Reaction: Add the this compound tracer (e.g., conjugated to horseradish peroxidase - HRP) to each well. Incubate the plate (often for 18 hours at 4°C or a shorter time at room temperature) on an orbital shaker.[9] During this incubation, the this compound in the sample and the tracer compete for binding to the limited number of antibody sites on the plate.
-
Washing: Wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Development: Add the substrate solution (e.g., TMB) to each well. This will react with the bound tracer to produce a color change. Incubate for the time specified in the manual (e.g., 90-120 minutes).[9]
-
Stopping the Reaction: Add the stop solution to each well to halt the color development.
-
Absorbance Reading: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculation: The intensity of the color is inversely proportional to the amount of this compound in the sample. Calculate the concentration of this compound in the BAL samples by comparing their absorbance values to the standard curve.
Protocol 5: this compound Quantification by LC-MS/MS
Materials:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: 0.1% acetic acid in acetonitrile/methanol (90:10, v/v)
-
Reconstituted BAL fluid extract with internal standard (from Protocol 3)
Procedure:
-
LC Method Setup:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-3.0 min: 20% B
-
3.0-16.0 min: Increase to 65% B
-
16.0-19.0 min: Increase to 95% B
-
19.0-23.0 min: Hold at 95% B
-
23.0-23.2 min: Return to 20% B
-
23.2-25.0 min: Re-equilibrate at 20% B
-
-
-
MS/MS Method Setup:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Set up the instrument to monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
This compound: Q1: 319.2 m/z → Q3: 115.1 m/z (or other specific product ions)
-
This compound-d8 (Internal Standard): Q1: 327.2 m/z → Q3: 121.1 m/z (or other specific product ions)
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for each transition.
-
-
Analysis:
-
Generate a standard curve by injecting known concentrations of this compound with a fixed amount of the internal standard.
-
Inject the reconstituted BAL fluid samples.
-
-
Data Processing:
-
Integrate the peak areas for the this compound and internal standard MRM transitions in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the samples by plotting the peak area ratios against the concentrations of the standards in the calibration curve.
-
Conclusion
The detection and quantification of this compound in bronchoalveolar lavage fluid provides a valuable tool for investigating the pathophysiology of inflammatory airway diseases. The protocols outlined in these application notes offer robust and reliable methods for researchers and clinicians to accurately measure this important lipid mediator. The choice between ELISA and LC-MS/MS will depend on the specific requirements of the study, with ELISA offering a higher-throughput option and LC-MS/MS providing greater specificity and the ability to multiplex with other eicosanoids.[2][10] Careful adherence to these protocols will ensure high-quality, reproducible data, contributing to a better understanding of the role of this compound in respiratory health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Levels of 15-HETE and TXB2 in exhaled breath condensates as markers for diagnosis of childhood asthma and its therapeutic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of inhaled 15-(s)-hydroxyeicosatetraenoic acid (15-HETE) on airway calibre and non-specific responsiveness in normal and asthmatic human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the biosynthesis of 15-HETE and eoxin C4 by human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bronchoalveolar Lavage Results Are Independent of Season, Age, Gender and Collection Site | PLOS One [journals.plos.org]
- 10. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving stability of 15(S)-HETE in biological samples
Welcome to the technical support center for 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in biological samples. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a biologically active lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LO).[1][2] It plays a role in various physiological and pathological processes, including inflammation and cell proliferation.[1][3] Its stability is a critical concern because it is susceptible to degradation and metabolic conversion, which can lead to inaccurate quantification and misinterpretation of its biological role.[4][5] this compound can be rapidly converted into other metabolites, such as 15-oxo-ETE, by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][4][5]
Q2: What are the primary factors that lead to the degradation of this compound in biological samples?
A2: Several factors can compromise the stability of this compound in biological samples:
-
Enzymatic Metabolism: In biological matrices, this compound can be rapidly oxidized to 15-oxo-ETE by the enzyme 15-PGDH.[2][4][5]
-
Oxidation: As a polyunsaturated fatty acid derivative, this compound is prone to non-enzymatic oxidation (autoxidation), especially if samples are not protected from air (oxygen).[6]
-
Temperature: Improper storage temperatures can accelerate both enzymatic degradation and chemical oxidation. Long-term storage at room temperature or +4°C is not recommended.[7][8]
-
Repeated Freeze-Thaw Cycles: Subjecting samples to multiple freeze-thaw cycles can degrade lipids and other analytes, leading to lower recovery and variability in results.[9][10]
-
Light Exposure: Some lipids are sensitive to photodegradation. It is a best practice to handle samples under minimal light conditions.[11]
Q3: How should I collect and handle fresh biological samples to ensure this compound stability?
A3: Proper sample handling from the moment of collection is crucial.
-
Rapid Processing: Process samples as quickly as possible after collection to minimize enzymatic activity. All processing steps should be performed on ice.[2]
-
Anticoagulants: For blood samples, collect blood in vacutainers containing an anticoagulant like EDTA for plasma preparation.[8] For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.[12]
-
Immediate Freezing: If not for immediate extraction, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[12]
-
Addition of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tube or during homogenization to prevent autoxidation, particularly for tissue samples.
Q4: What are the recommended storage conditions for various biological samples?
A4: The optimal storage temperature depends on the sample type and the intended storage duration.[13] The following table provides general recommendations for preserving this compound.
| Sample Type | Short-Term Storage ( < 72 hours) | Long-Term Storage ( > 72 hours) | Key Considerations |
| Plasma/Serum | 2°C to 8°C (Refrigerated) | -80°C (Ultra-Low Freezer) | Avoid repeated freeze-thaw cycles.[9][10] Store in small aliquots. |
| Urine | 2°C to 8°C (Refrigerated) | -80°C (Ultra-Low Freezer) | Centrifuge to remove particulates before freezing.[2] |
| Cell Culture Supernatants | 2°C to 8°C (Refrigerated) | -80°C (Ultra-Low Freezer) | Centrifuge to remove cells and debris before storage. |
| Tissues | Not Recommended | -80°C (Ultra-Low Freezer) | Flash-freeze fresh tissue immediately in liquid nitrogen. |
This table provides general guidance. Optimal conditions may vary based on specific experimental protocols.[7][13][14]
Troubleshooting Guide
Q5: My measured this compound concentrations are consistently low or undetectable. What are the likely causes?
A5: Low or undetectable levels of this compound can stem from several issues in your workflow:
-
Sample Degradation: The most common cause is the degradation of the analyte due to improper handling or storage. Ensure samples are processed quickly on ice and stored immediately at -80°C.[2][12] Avoid any repeated freeze-thaw cycles.[9][10]
-
Inefficient Extraction: Your extraction protocol may not be efficient. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common methods.[15] The use of a deuterated internal standard (e.g., [²H₈]-15(S)-HETE) is essential to monitor and correct for analyte loss during extraction.[4][16]
-
Metabolic Conversion: this compound may have been converted to downstream metabolites like 15-oxo-ETE in your sample.[5] Rapid processing and inhibition of enzymatic activity are key to preventing this.
-
Instrument Sensitivity: If using LC-MS/MS, ensure the instrument is tuned and optimized for the specific mass transitions of this compound.
Q6: I am observing high variability between my sample replicates. What could be causing this?
A6: High variability is often a result of inconsistent sample processing.
-
Inconsistent Handling: Ensure every sample is handled identically, from collection to extraction. Standardize all incubation times, temperatures, and centrifugation steps.[10]
-
Freeze-Thaw Cycles: Aliquot samples after collection to avoid thawing the entire sample multiple times.[9][10]
-
Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of this compound in mass spectrometry or binding in an ELISA.[10] Perform spike and recovery experiments to assess matrix effects. Diluting the sample may help minimize these interferences.[10]
Q7: My ELISA results for this compound are higher than expected. Could this be an error?
A7: Higher-than-expected ELISA results can be due to cross-reactivity.
-
Antibody Specificity: The antibody used in the ELISA kit may cross-react with other structurally similar eicosanoids, such as other HETE isomers or diHETEs (e.g., 5,15-diHETE).[10]
-
Stereoisomers: The antibody may not be specific to the S-enantiomer and could also be detecting the R-enantiomer, 15(R)-HETE.[10]
-
Check the Kit Datasheet: Always consult the manufacturer's data sheet for your specific antibody to check for known cross-reactivity data.[10] For definitive quantification, LC-MS/MS is the preferred method as it can distinguish between different isomers.
Visualized Workflows and Pathways
Caption: Metabolic pathway of this compound formation and conversion.
Caption: Recommended workflow for sample handling to ensure this compound stability.
Key Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general method for extracting eicosanoids from plasma and may need optimization for your specific experimental conditions.[2]
1. Materials:
-
Human plasma
-
Internal Standard (I.S.): [²H₈]-15(S)-HETE solution (e.g., 10 ng/mL in methanol)
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized Water (DI H₂O)
-
Formic Acid
-
Ethyl Acetate (B1210297)
-
Hexane
-
C18 SPE Cartridges
-
Vacuum manifold
-
Nitrogen evaporator
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma in a glass tube, add a known amount of the internal standard (e.g., 10 µL of 10 ng/mL [²H₈]-15(S)-HETE). Vortex briefly.
-
Acidify the sample to a pH of ~3.5 by adding 1% formic acid. This step is crucial for disrupting protein binding.[16]
3. Solid-Phase Extraction Procedure:
-
Cartridge Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Condition the cartridge by washing sequentially with 5 mL of methanol and then 5 mL of DI H₂O. Do not allow the sorbent bed to dry out.[2]
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
Washing (Interference Removal):
-
Wash 1: Add 5 mL of DI H₂O to the cartridge to remove polar impurities.
-
Wash 2: Add 5 mL of 15% Methanol in water to remove less polar impurities.
-
Wash 3: Add 5 mL of Hexane to remove neutral lipids.[2]
-
After the final wash, dry the cartridge under a high vacuum for 5-10 minutes to remove any residual solvent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the this compound and other eicosanoids by adding 5 mL of ethyl acetate to the cartridge.[2] Collect the entire eluate.
-
4. Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase (e.g., 50% methanol in water).[2]
-
Vortex the sample thoroughly and transfer it to an autosampler vial for analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 8. Long-Term Storage Impacts Blood DNA Yield, but Not Integrity or Methylation [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Biological Samples Storage Temperature | Vacc-Safe [vaccsafe.com.au]
- 14. nist.gov [nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal in 15(S)-HETE ELISA assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with low signal in 15(S)-HETE ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound ELISA assay and what is it used for?
A this compound ELISA (Enzyme-Linked Immunosorbent Assay) is a competitive immunoassay used for the quantitative determination of 15(S)-Hydroxyeicosatetraenoic acid [this compound] in biological samples such as plasma, serum, urine, and cell culture media.[1][2] This lipid mediator plays a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and cell growth.[1] Dysregulation of this compound levels has been linked to diseases like asthma and atherosclerosis.[1]
Q2: How does a competitive this compound ELISA work?
In this competitive assay, free this compound in the sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme like acetylcholinesterase (AChE) or horseradish peroxidase (HRP)) for a limited number of binding sites on a specific antibody.[1][2] The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[1][2] After a washing step to remove unbound components, a substrate is added, which reacts with the enzyme on the labeled this compound to produce a measurable signal (e.g., color change).[2] The intensity of the signal is inversely related to the concentration of this compound in the sample.[2]
Q3: What are the common causes of a weak or no signal in a this compound ELISA?
A weak or no signal can stem from various factors, including:
-
Reagent Preparation and Handling: Incorrect dilution of standards, antibodies, or tracer; degradation of reagents due to improper storage; omission of a key reagent.[3][4]
-
Incubation Times and Temperatures: Inadequate incubation times or incorrect temperatures can lead to incomplete binding reactions.[3][4]
-
Washing Steps: Overly aggressive washing can strip the bound antibody-antigen complexes from the plate.[3]
-
Sample Quality and Preparation: Improper sample collection, storage, or the presence of interfering substances.[1][2]
-
Expired or Inactive Components: Use of expired kits or reagents that have lost activity.[4][5]
Troubleshooting Guide for Low Signal
This guide provides a structured approach to identifying and resolving the root cause of low signal in your this compound ELISA assay.
Problem: Very Low or No Signal in All Wells (Including Standards and Controls)
This issue often points to a systemic problem with the assay setup or reagents.
Troubleshooting Workflow
Caption: Troubleshooting workflow for systemic low signal.
Possible Cause & Solution Table
| Possible Cause | Recommended Solution |
| Omission of a key reagent | Carefully review the protocol to ensure all reagents (e.g., primary antibody, tracer, substrate) were added in the correct order.[3] |
| Incorrect reagent preparation | Double-check all dilution calculations for standards, antibodies, and buffers. Ensure lyophilized components were reconstituted with the correct volume.[6] |
| Expired or improperly stored reagents | Verify the expiration date of the kit and its components.[4] Ensure all reagents have been stored at the recommended temperatures.[2] |
| Inadequate incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[3][7] Ensure reagents are brought to room temperature before use if required.[8] |
| Inactive substrate or enzyme conjugate | Test the activity of the enzyme conjugate and substrate. For example, add a small amount of HRP conjugate directly to the TMB substrate to see if a color change occurs.[3] |
| Incorrect plate reader settings | Confirm that the plate reader is set to the correct wavelength for the substrate used (e.g., 405-420 nm for AChE with Ellman's Reagent, 450 nm for HRP with TMB).[2] |
Problem: Standard Curve is Flat or Shows Very Low Absorbance, but Sample Wells May Have Some Signal
This scenario often points to issues with the standard preparation or degradation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting a poor standard curve.
Possible Cause & Solution Table
| Possible Cause | Recommended Solution |
| Degraded or contaminated standard | Prepare a fresh set of standards from a new aliquot of the stock solution.[2] Avoid repeated freeze-thaw cycles of the standard stock.[1] |
| Incorrect standard dilution | Review the serial dilution protocol and ensure accurate pipetting.[2] Use calibrated pipettes.[9] |
| Improper standard reconstitution | Ensure the lyophilized standard was fully dissolved in the correct volume and type of diluent as specified in the kit manual.[2] |
| Matrix effects | If assaying complex samples like culture media, consider preparing the standard curve in the same matrix (e.g., culture medium without the analyte) to account for potential interference.[2] |
Problem: Low Signal Only in Sample Wells
If the standard curve looks good but the samples show low or no signal, the issue likely lies with the samples themselves.
Possible Cause & Solution Table
| Possible Cause | Recommended Solution |
| This compound concentration below detection limit | The concentration of this compound in your samples may be too low for the assay's sensitivity range.[4][6] Consider concentrating the sample if possible, or use a more sensitive assay. |
| Improper sample handling and storage | Samples should be assayed immediately after collection or stored at -80°C to prevent degradation.[1][2] Avoid repeated freeze-thaw cycles.[1] |
| Presence of interfering substances | Samples must be free of organic solvents prior to the assay.[2] For certain sample types, purification may be necessary to remove interfering components.[2] |
| Sample matrix incompatibility | The pH or composition of the sample may interfere with antibody binding. Consider diluting the sample in the assay buffer.[10] |
Experimental Protocols for Troubleshooting
Protocol 1: Antibody Titration (Checkerboard Assay)
To ensure the optimal concentration of the primary antibody is being used, a checkerboard titration can be performed. This helps to find the concentration that gives the best signal-to-noise ratio.
Methodology:
-
Coat a 96-well plate with a range of capture antibody concentrations (e.g., from 0.5 to 5 µg/mL) in the coating buffer.
-
After blocking, add a high and a low concentration of the this compound standard, as well as a blank (zero standard), to wells with different capture antibody concentrations.
-
Proceed with the addition of a range of detection antibody (or tracer in a competitive assay) concentrations.
-
Complete the ELISA protocol and measure the absorbance.
-
Analyze the data to identify the antibody concentrations that provide the largest difference in signal between the high and low standard concentrations, with a low background reading in the blank wells.[9]
Protocol 2: Spike and Recovery
This experiment helps to determine if the sample matrix is interfering with the detection of this compound.
Methodology:
-
Take an aliquot of a representative sample.
-
Spike the sample with a known concentration of this compound standard (e.g., a mid-range concentration from the standard curve).
-
Assay the spiked sample, an unspiked sample, and the standard alone.
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration in spiked sample - Concentration in unspiked sample) / Known concentration of spike * 100%
-
A recovery rate significantly different from 100% (typically outside 80-120%) indicates matrix interference.[10] Diluting the sample can often mitigate these effects.
Quantitative Data Summary
Table 1: Typical this compound ELISA Kit Performance
This table provides an example of typical performance characteristics for a commercial this compound ELISA kit. Refer to your specific kit's manual for its validated parameters.
| Parameter | Typical Value | Reference |
| Assay Range | 78 - 10,000 pg/mL | [2] |
| Sensitivity (LLOD) | ~59 pg/mL | [2] |
| Midpoint (50% B/B0) | 700 - 1,200 pg/mL | [2] |
| Intra-Assay Precision (CV%) | < 20% | [2] |
| Inter-Assay Precision (CV%) | < 20% | [2] |
Table 2: Troubleshooting Incubation Parameters
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Antibody Incubation | 2 hours at Room Temp | Overnight (18-24 hours) at 4°C | To increase binding time and potentially enhance signal for low-affinity antibodies or low-concentration analytes.[11] |
| Substrate Incubation | 15-30 minutes | Extend up to 60 minutes (monitor color) | To allow for more product formation if enzyme activity is low, but be cautious of increasing background.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. sinobiological.com [sinobiological.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing 15(S)-HETE Extraction from Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) from brain tissue.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting lipids, including this compound, from brain tissue?
A1: The most widely used method for lipid extraction from brain tissue is a variation of the Folch method, which utilizes a chloroform (B151607) and methanol (B129727) solvent system.[1][2] This procedure effectively homogenizes the tissue and separates lipids from other macromolecules like proteins, DNA, and RNA.[2]
Q2: Why is brain tissue particularly challenging for lipid extraction?
A2: Brain tissue has a very high lipid content, which can lead to issues such as the formation of emulsions during liquid-liquid extraction.[3] Emulsions are stable mixtures of the organic and aqueous phases that prevent clean separation and can trap the analyte of interest, leading to lower recovery. Additionally, the brain's high metabolic activity and abundance of polyunsaturated fatty acids make lipids like this compound susceptible to post-mortem changes and oxidation if not handled quickly and appropriately.[1]
Q3: What is the purpose of solid-phase extraction (SPE) in the this compound extraction workflow?
A3: Solid-phase extraction (SPE) is a critical clean-up and concentration step that follows the initial liquid-liquid extraction. It is more selective than liquid-liquid extraction and uses less solvent.[3] SPE helps to remove interfering substances from the brain matrix that could affect downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This results in a cleaner sample and improved sensitivity of the analysis.
Q4: How can I prevent the degradation of this compound during the extraction process?
A4: To prevent degradation, it is crucial to work quickly and keep samples on ice throughout the procedure.[4] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents can help to minimize auto-oxidation of polyunsaturated fatty acids.[5] It is also important to flush samples with an inert gas like argon or nitrogen before storage to prevent oxidation.[6] For storage, samples should be kept at -80°C.[6][7]
Q5: What is the recommended method for quantifying this compound after extraction?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other eicosanoids.[8] This technique offers high selectivity and can detect the low concentrations of this compound typically found in biological samples.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Ensure the brain tissue is thoroughly homogenized to release all lipids. For soft tissues like the brain, an auto homogenizer is effective.[7] Using a sufficient volume of homogenization buffer (e.g., 20 volumes of chloroform/methanol 2:1 v/v) is also critical.[2] |
| Emulsion Formation During Liquid-Liquid Extraction | To prevent emulsions, use gentle inversions for mixing instead of vigorous shaking. If an emulsion forms, it can be broken by centrifugation, adding brine, or placing the sample in an ultrasonic bath.[3] |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE protocol by ensuring the cartridge is properly conditioned. The choice of washing and elution solvents is critical. A wash solvent that is too strong can elute the this compound along with impurities, while an elution solvent that is too weak will result in incomplete recovery. |
| Analyte Degradation | Work quickly, keep samples cold, and use antioxidants like BHT in your solvents. Store extracts under an inert gas at -80°C.[4][5][6] |
| Improper pH of the Sample | Acidification of the sample before loading onto the SPE column can improve the retention of acidic lipids like this compound. |
High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire procedure, from tissue dissection to final extraction. Ensure all samples are treated identically and for the same duration. Post-mortem changes can rapidly alter lipid profiles.[1] |
| Matrix Effects in LC-MS/MS | The complex lipid matrix of the brain can cause ion suppression or enhancement in the mass spectrometer. Use a deuterated internal standard for this compound (e.g., this compound-d8) to normalize for these effects and for variations in extraction efficiency.[8] |
| Contamination | Use high-purity solvents and clean glassware to avoid contamination from external sources. Procedural blanks should be included in your experimental run to check for contamination. |
Quantitative Data Summary
The concentration of HETEs in brain tissue can vary significantly depending on the specific HETE, the brain region, and the pathological state. While specific data for this compound in brain tissue is not widely available, the following table provides representative data for a related HETE to give an indication of expected concentrations. HETE levels are known to increase dramatically under ischemic conditions.[4]
| Analyte | Species | Brain Region/Condition | Concentration | Reference |
| 12-HETE | Rat | Isolated microvessels | 1 µg/mg protein | [9] |
| 12-HETE | Rabbit | Isolated microvessels | 0.25 µg/mg protein | [9] |
Experimental Protocols
Protocol 1: Homogenization and Lipid Extraction from Brain Tissue (Folch Method)
-
Tissue Preparation: Weigh the frozen brain tissue and thaw on ice.[7]
-
Homogenization: In a glass homogenizer, add the brain tissue and 20 volumes of ice-cold chloroform:methanol (2:1, v/v). Homogenize thoroughly until a uniform suspension is achieved.[2] For softer brain tissue, an automated homogenizer can be used.[7]
-
Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex briefly and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein disk at the interface.
-
Drying: Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for SPE, such as methanol/water.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol is adapted for eicosanoids and can be optimized for this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5-10 mL of methanol, followed by 5-10 mL of water.[4]
-
Sample Loading: Acidify the reconstituted lipid extract to approximately pH 3.5 with formic acid and load it onto the conditioned SPE cartridge.[4]
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove salts and polar impurities.[4]
-
Wash the cartridge with 5-10 mL of hexane (B92381) to elute non-polar lipids.[4]
-
-
Elution: Elute the this compound from the cartridge with 5-10 mL of methyl formate (B1220265) or another suitable solvent like methanol.[4]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a small volume of methanol/water (50:50) for LC-MS/MS analysis.[4]
Visualizations
References
- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 3. Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting mitochondrial β-oxidation selectively reduces levels of nonenzymatic oxidative polyunsaturated fatty acid metabolites in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Elevated Levels of Arachidonic Acid-Derived Lipids Including Prostaglandins and Endocannabinoids Are Present Throughout ABHD12 Knockout Brains: Novel Insights Into the Neurodegenerative Phenotype [frontiersin.org]
- 7. A Dysregulated Endocannabinoid-Eicosanoid Network Supports Pathogenesis in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain 12-HETE formation in different species, brain regions, and in brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding non-enzymatic oxidation of arachidonic acid in samples
Welcome to the technical support center for handling and utilizing arachidonic acid (AA). This guide is designed to help researchers, scientists, and drug development professionals prevent the non-enzymatic oxidation of arachidonic acid in experimental samples, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the non-enzymatic oxidation of arachidonic acid?
Non-enzymatic oxidation, also known as autoxidation or lipid peroxidation, is a chemical process where arachidonic acid, a polyunsaturated fatty acid (PUFA), reacts with oxygen via a free-radical chain reaction.[1][2] This process occurs without the involvement of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).[3] The reaction converts AA into various oxidized products, including lipid hydroperoxides (LOOH), isoprostanes, and reactive aldehydes like 4-hydroxynonenal (B163490) (HNE).[4]
Q2: Why is it critical to prevent the non-enzymatic oxidation of my samples?
Preventing non-enzymatic oxidation is crucial for several reasons:
-
Biological Activity: Oxidized products of AA, such as isoprostanes, are biologically active and can exert their own effects, confounding experimental results.[4]
-
Data Integrity: The presence of these unintended, oxidized species can lead to experimental artifacts, inaccurate measurements, and poor reproducibility.
-
Cellular Health: Oxidation products can induce cellular stress and cytotoxicity, masking the true effect of the intended AA treatment.[4]
-
Loss of Substrate: Oxidation depletes the concentration of the active, unoxidized arachidonic acid in your sample.
Q3: What are the primary triggers for non-enzymatic oxidation in the lab?
The main triggers for the autoxidation of arachidonic acid are:
-
Reactive Oxygen Species (ROS): Radicals like the hydroxyl radical (•OH) and superoxide (B77818) (O₂•⁻) can initiate the oxidation chain reaction.[1][2]
-
Transition Metal Ions: Trace amounts of metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of initiating radicals through Fenton-type reactions.[1][5][6]
-
Light and Air (Oxygen): Exposure to molecular oxygen is a prerequisite for peroxidation. Light, especially UV light, can accelerate the formation of ROS and directly promote oxidation.[5][6]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the propagation of lipid radical chains.[5]
Q4: How can I tell if my arachidonic acid sample has oxidized?
While definitive identification requires analytical methods like chromatography (HPLC, GC-MS) to detect specific oxidation products, there are some preliminary indicators:
-
Physical Appearance: Pure, unoxidized arachidonic acid is typically a clear, colorless to pale yellow oil. A noticeable change to a darker yellow or brownish color, or increased viscosity, can suggest degradation.
-
Odor: The formation of volatile secondary oxidation products can produce a rancid or unpleasant odor.
-
Analytical Detection: The most reliable method is to use techniques like LC-MS/MS to screen for the presence of known oxidation markers such as F2-isoprostanes or specific hydroxyeicosatetraenoic acids (HETEs).[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving arachidonic acid.
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Your arachidonic acid stock or working solution may have undergone oxidation, leading to variable concentrations of AA and its bioactive oxidized byproducts between experiments.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that your AA stock solution is stored at or below -20°C (-80°C is preferred for long-term storage) under an inert atmosphere (argon or nitrogen).[9][10][11]
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of AA from the stock immediately before each experiment. Do not store diluted solutions.
-
Incorporate Antioxidants: Add an antioxidant like Butylated Hydroxytoluene (BHT) or a tocopherol (Vitamin E) to your stock solution and/or your assay medium to inhibit peroxidation.[12][13]
-
Use Inert Plastics/Glassware: Avoid using plastics that can leach impurities; use glass vials with Teflon-lined caps (B75204) for storage and preparation.[9]
-
Problem 2: Appearance of unexpected peaks in mass spectrometry or chromatography analysis.
-
Possible Cause: These peaks are likely isoprostanes, HETEs, or other degradation products resulting from non-enzymatic oxidation during sample preparation, storage, or analysis.[4][7]
-
Troubleshooting Steps:
-
Review Sample Handling: Minimize the time samples are exposed to air and light. Keep samples on ice or at 4°C throughout the extraction and preparation process.[11]
-
Sparging Solvents: Purge all solvents used for extraction and reconstitution with nitrogen or argon gas to remove dissolved oxygen.
-
Add Antioxidants During Extraction: Include an antioxidant (e.g., BHT) in your extraction solvent to protect the lipids from oxidation during the procedure.
-
Check for Metal Contamination: Ensure all buffers and reagents are prepared with high-purity water and consider adding a metal chelator like EDTA to buffers to sequester catalytic metal ions.
-
Problem 3: Higher-than-expected cytotoxicity or cell stress observed in culture.
-
Possible Cause: Cytotoxicity may be caused by lipid hydroperoxides or their breakdown products (e.g., 4-HNE), rather than the arachidonic acid itself.[4] These compounds are known to be toxic and can induce apoptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response with a Fresh Sample: Use a newly opened or freshly prepared stock of arachidonic acid to repeat the experiment.
-
Use a Carrier Protein: For cell culture, complexing arachidonic acid with fatty-acid-free Bovine Serum Albumin (BSA) can improve its solubility and stability in aqueous media, potentially reducing precipitation and localized high concentrations that lead to toxicity.[14]
-
Include Antioxidant Controls: Treat cells with the antioxidant alone (e.g., Vitamin E) to ensure it is not causing an effect. Co-treat cells with AA and the antioxidant to see if it mitigates the observed cytotoxicity.[15]
-
Reduce Incubation Time: Limit the duration of cell exposure to arachidonic acid to the minimum time required to observe the desired biological effect, reducing the window for oxidative degradation in the culture medium.
-
Data Presentation
Table 1: Recommended Storage Conditions for Arachidonic Acid Samples
| Sample Type | Temperature | Atmosphere | Recommended Container | Max. Duration (Guideline) |
| Neat Oil (Unopened) | ≤ -20°C | Manufacturer's Seal (Inert Gas) | Glass Ampoule | Per Manufacturer |
| Neat Oil (Opened) | -80°C | Argon or Nitrogen Overlay | Glass Vial, Teflon-lined Cap | < 6 months |
| Stock in Organic Solvent | -20°C to -80°C | Argon or Nitrogen Overlay | Glass Vial, Teflon-lined Cap | 1-6 months (check regularly) |
| Aqueous/Buffer (Working) | 2-4°C | N/A | Glass or Polypropylene Tube | Prepare Fresh, Use Immediately |
| Biological Samples (Plasma, Tissue) | ≤ -80°C | Air (Flash freeze immediately) | Cryovials | > 1 year[11][16] |
Note: For unsaturated lipids dissolved in an organic solvent, storage below -30°C is generally not recommended unless in a sealed glass ampoule to prevent solvent freezing issues.[9]
Table 2: Common Antioxidants for Preventing Arachidonic Acid Oxidation
| Antioxidant | Typical Working Concentration | Solubility | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 10-100 µM (0.005-0.01% w/v) | Lipid / Organic Solvents | Free radical scavenger (chain-breaking) |
| α-Tocopherol (Vitamin E) | 10-50 µM | Lipid / Organic Solvents | Free radical scavenger (chain-breaking)[12][13] |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Aqueous | Free radical scavenger, regenerates Vitamin E[13][15] |
| Retinol (B82714) (Vitamin A) | 10-50 µM | Lipid / Organic Solvents | Free radical scavenger[12][15] |
| EDTA (Chelator) | 0.1-1 mM | Aqueous | Chelates transition metal ions (e.g., Fe, Cu) |
Experimental Protocols
Protocol 1: Preparation and Storage of an Antioxidant-Protected Arachidonic Acid Stock Solution
This protocol describes how to prepare a stock solution of arachidonic acid in ethanol (B145695) with an antioxidant to minimize oxidation during storage.
-
Materials:
-
Arachidonic acid (high purity, stored in a sealed ampoule)
-
200-proof, dehydrated ethanol (spectrophotometric grade)
-
Butylated Hydroxytoluene (BHT)
-
Sterile, amber glass vial with a Teflon-lined screw cap
-
Argon or nitrogen gas with a regulator and tubing
-
Glass syringes
-
-
Procedure:
-
Prepare a 100 mM stock solution of BHT in ethanol.
-
Add the appropriate volume of the BHT stock to your main ethanol solvent to achieve a final concentration of 50-100 µM BHT. For example, add 10 µL of 100 mM BHT to 20 mL of ethanol for a final BHT concentration of 50 µM.
-
Sparge the ethanol-BHT solvent by gently bubbling argon or nitrogen gas through it for 10-15 minutes to remove dissolved oxygen.
-
Under a stream of inert gas, carefully open the arachidonic acid ampoule.
-
Using a glass syringe, draw up the required volume of arachidonic acid and dissolve it in the sparged ethanol-BHT solvent to your desired final concentration (e.g., 10-50 mg/mL).
-
Aliquot the final stock solution into amber glass vials.
-
Before sealing each vial, flush the headspace with argon or nitrogen gas for 30-60 seconds.
-
Seal the vials tightly with the Teflon-lined caps and wrap the cap with parafilm for extra security.
-
Label clearly and store immediately at -80°C.
-
Mandatory Visualizations
Caption: Non-enzymatic oxidation pathway of Arachidonic Acid.
Caption: Experimental workflow for preparing Arachidonic Acid.
Caption: Troubleshooting decision tree for AA experiments.
References
- 1. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of arachidonic acid oxidation and metabolism by lipid electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Systemic elevations of free radical oxidation products of arachidonic acid are associated with angiographic evidence of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Storage duration of human blood samples for fatty acid concentration analyses - How long is too long? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arachidonic Acid ELISA Kit (ab287798) | Abcam [abcam.com]
- 12. Inhibition of arachidonic acid oxidation by beta-carotene, retinol and alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 15(S)-HETE by Mass Spectrometry
Welcome to the technical support center for the analysis of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of this important bioactive lipid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation
Q1: I am seeing low recovery of this compound from my plasma samples. What are the common causes and how can I improve it?
A1: Low recovery during sample preparation is a frequent issue. The most common causes are inefficient extraction, analyte degradation, or improper handling. Here are some troubleshooting steps:
-
Optimize Extraction Method: Solid-phase extraction (SPE) is a robust method for extracting this compound from biological matrices.[1] Ensure your SPE protocol is optimized for lipids. A common issue is incomplete elution of the analyte from the SPE cartridge.
-
Internal Standard Addition: Add a deuterated internal standard, such as this compound-d8, to your sample before starting the extraction process.[2] This will help you track and correct for any analyte loss during sample preparation and analysis.
-
Prevent Degradation: this compound can be susceptible to oxidation. It is advisable to add an antioxidant like butylated hydroxytoluene (BHT) to your samples upon collection to minimize artificial formation of oxidation products.[1] Process samples on ice and store them at -80°C if not for immediate use.[3]
-
Proper pH Adjustment: Ensure the pH of your sample is acidic (around 3-4) before loading onto the SPE column. This protonates the carboxylic acid group of this compound, allowing for better retention on the sorbent.
-
Elution Solvent Choice: Use a sufficiently strong organic solvent to elute this compound from the SPE cartridge. Methanol (B129727) or ethyl acetate (B1210297) are commonly used.[1] Ensure the elution volume is adequate to fully recover the analyte.
Q2: Should I be concerned about the stability of this compound in my samples during storage and processing?
A2: Yes, the stability of this compound is a critical consideration. As a polyunsaturated fatty acid derivative, it is prone to auto-oxidation. To ensure the integrity of your samples:
-
Storage: Store biological samples (plasma, serum, tissues) at -80°C immediately after collection until analysis.[3]
-
Processing: Perform all sample preparation steps on ice or at reduced temperatures to minimize enzymatic and non-enzymatic degradation.
-
Antioxidants: As mentioned, the addition of antioxidants like BHT at the time of sample collection can be beneficial.[1]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to analyte degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Section 2: Chromatography
Q3: I am having trouble separating this compound from other interfering peaks. What chromatographic strategies can I use?
A3: Co-elution with isomers or other structurally similar lipids is a major challenge in this compound quantification.[4] Here are some chromatographic solutions:
-
Isomeric Interference: this compound has several isomers, including the enantiomer 15(R)-HETE and regioisomers like 5-HETE, 8-HETE, 11-HETE, and 12-HETE.[5] These isomers often have the same mass-to-charge ratio (m/z) and can interfere with accurate quantification.
-
Chiral Chromatography: To separate this compound from its enantiomer, 15(R)-HETE, a chiral column is necessary. This is crucial if you need to specifically quantify the S-enantiomer, as their biological activities can differ.[2]
-
Reverse-Phase Chromatography: For separating regioisomers, a high-efficiency reverse-phase C18 column is typically used.[6] Optimization of the mobile phase gradient is key to achieving good resolution between the different HETE isomers.
-
-
Method Optimization:
-
Gradient Elution: Employ a shallow gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% acetic acid or formic acid) and an organic component (e.g., acetonitrile/methanol).[7]
-
Column Choice: Use a column with a smaller particle size (e.g., sub-2 µm) for better peak resolution and efficiency.
-
Flow Rate: A lower flow rate can sometimes improve the separation of closely eluting peaks.
-
Section 3: Mass Spectrometry
Q4: My signal intensity for this compound is low and inconsistent. How can I improve the sensitivity and reproducibility of my MS detection?
A4: Low and variable signal intensity can be due to several factors, including inefficient ionization, matrix effects, or suboptimal MS parameters.
-
Ionization Mode: this compound is typically analyzed in negative electrospray ionization (ESI) mode due to the presence of the carboxylic acid group, which readily forms a [M-H]⁻ ion.[6]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible results.[8]
-
Mitigation Strategies:
-
Improve sample cleanup using a more rigorous SPE protocol.
-
Optimize chromatographic separation to resolve this compound from matrix interferences.
-
Use a deuterated internal standard that co-elutes with the analyte to compensate for matrix effects.[1]
-
Prepare calibration standards in a matrix that matches your samples (e.g., stripped plasma) to account for matrix effects.
-
-
-
MS Parameter Optimization:
-
Source Parameters: Optimize ion spray voltage, source temperature, and gas flows (nebulizer, turbo, and curtain gas) to maximize the signal for this compound.[6]
-
Collision Energy: In tandem MS (MS/MS), optimize the collision energy for the specific precursor-to-product ion transition to ensure efficient fragmentation and a strong signal.
-
-
Derivatization: While not always necessary, derivatization with a reagent like pentafluorobenzyl (PFB) bromide can enhance sensitivity, especially when using atmospheric pressure chemical ionization (APCI) in electron capture mode.[2]
Q5: What are the appropriate precursor and product ions to monitor for this compound and its deuterated internal standard?
A5: For tandem mass spectrometry analysis in negative ion mode, the following selected reaction monitoring (SRM) transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 319.2 | 115.1, 179.1, 219.2 |
| This compound-d8 | 327.2 | 184.1, 227.2 |
Note: The specific product ions and their relative intensities can vary slightly depending on the instrument and collision energy. It is recommended to optimize these transitions on your specific mass spectrometer.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for the extraction of this compound from plasma samples.
Materials:
-
Plasma sample
-
This compound-d8 internal standard solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Acetic acid
-
SPE cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma into a glass test tube.[6]
-
Add 10 µL of the internal standard mixture (e.g., this compound-d8).[6]
-
Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2/20/30, v/v/v).[6]
-
Vortex the mixture briefly.[6]
-
Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.[6]
-
Centrifuge at 2000 x g for 5 minutes at room temperature.[6]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.[6]
-
Elute the analytes with 1 mL of methanol.[6]
-
Dry the eluate under a gentle stream of nitrogen.[6]
-
Reconstitute the dried residue in a suitable solvent (e.g., 50-100 µL of the initial mobile phase) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
This protocol provides typical starting parameters for the LC-MS/MS analysis of this compound.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% acetic acid in water[7] |
| Mobile Phase B | 0.1% acetic acid in acetonitrile:methanol (90:10 v/v)[6] |
| Flow Rate | 0.3 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI)[6] |
| Ion Spray Voltage | -4500 V[6] |
| Source Temperature | 400°C[6] |
| Nebulizer Gas (Gas 1) | 40 psi[6] |
| Turbo Gas (Gas 2) | 40 psi[6] |
| Curtain Gas | 15 psi[6] |
| Collision Gas (CAD) | High[6] |
| Detection Mode | Selected Reaction Monitoring (SRM)[6] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
minimizing freeze-thaw degradation of 15(S)-HETE standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling and storage of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) standards to ensure experimental accuracy and reproducibility. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during research.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound standards.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected analytical results | Degradation of this compound standard due to multiple freeze-thaw cycles. Lipids are susceptible to degradation with repeated changes in temperature, leading to oxidation and hydrolysis.[1][2] | 1. Aliquotting: Upon receipt, dissolve the entire vial of this compound standard in a high-quality organic solvent (e.g., ethanol (B145695), methanol, or acetonitrile) to a desired stock concentration. Immediately aliquot the stock solution into single-use volumes in amber glass vials or vials with Teflon-lined caps. 2. Storage: Store the aliquots at -80°C for long-term stability. For daily use, a working stock can be kept at -20°C. 3. Minimize Freeze-Thaw Events: Use a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles of the stock solution. |
| Improper storage conditions. Exposure to light, oxygen, and elevated temperatures can accelerate the degradation of this compound. | 1. Inert Atmosphere: For maximum stability, overlay the solvent in the vials with an inert gas like argon or nitrogen before sealing. 2. Light Protection: Store all solutions in amber vials or protect them from light. 3. Temperature Control: Maintain a consistent and appropriate storage temperature (-80°C for long-term, -20°C for short-term). | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. Oxidation of the polyunsaturated fatty acid chain can lead to the formation of various byproducts. This compound can also be metabolized to 15-oxo-ETE.[3][4] | 1. Proper Handling: Minimize the exposure of the standard to air and light during handling. Prepare solutions quickly and on ice. 2. Analytical Confirmation: Use a high-resolution mass spectrometer to identify potential degradation products. Common degradation products may include isomers, epoxides, or shorter-chain fatty acids. 3. Use of Antioxidants: For long-term storage of solutions, consider adding a low concentration of an antioxidant like butylated hydroxytoluene (BHT). However, ensure the antioxidant does not interfere with your downstream applications. |
| Poor solubility or precipitation of the standard in aqueous solutions | This compound is a lipid and has low solubility in aqueous buffers. Introducing a concentrated organic stock solution directly into an aqueous medium can cause precipitation. | 1. Solvent Exchange: First, dissolve this compound in a water-miscible organic solvent such as ethanol or DMSO. 2. Gradual Dilution: Slowly add the organic stock solution to the aqueous buffer while vortexing or stirring to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system (typically <0.1%). |
II. Frequently Asked Questions (FAQs)
Q1: How many times can I safely freeze-thaw my this compound stock solution?
A1: It is strongly recommended to avoid any freeze-thaw cycles of your primary stock solution. Each freeze-thaw cycle can contribute to the degradation of this compound, leading to a decrease in its effective concentration and the generation of impurities. Aliquotting the standard into single-use vials is the best practice to maintain its integrity. While specific data for this compound is limited, studies on other lipids have shown significant degradation after just a few freeze-thaw cycles.[1][2]
Q2: What is the recommended solvent for storing this compound standards?
A2: High-purity ethanol, methanol, or acetonitrile (B52724) are recommended for preparing stock solutions of this compound. For cell-based assays, dimethyl sulfoxide (B87167) (DMSO) can also be used, but the final concentration in the culture medium should be carefully controlled to avoid cytotoxicity.
Q3: How can I be sure my this compound standard is still good?
A3: The most reliable method to check the integrity of your standard is to analyze it by liquid chromatography-mass spectrometry (LC-MS).[5][6] You should see a single, sharp peak at the correct mass-to-charge ratio (m/z) for this compound. The presence of additional peaks may indicate degradation. A UV spectrophotometer can also be used to check for the characteristic absorbance of the conjugated diene system in HETEs, though this is less specific than LC-MS.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathways for this compound are oxidation and metabolic conversion. Oxidation can lead to the formation of various isomers, epoxides, and chain-cleavage products. In biological systems, this compound can be enzymatically oxidized to 15-oxo-ETE by 15-hydroxyprostaglandin dehydrogenase.[3][4]
III. Quantitative Data Summary
While specific public data on the quantitative degradation of this compound standards with repeated freeze-thaw cycles is limited, the following table provides a hypothetical yet representative illustration of potential degradation based on the known instability of polyunsaturated fatty acids.[1][2] This data should be used as a guideline to emphasize the importance of proper handling.
Table 1: Hypothetical Degradation of this compound Standard with Multiple Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Estimated Purity (%) | Potential Observations |
| 0 (Initial) | >98% | Single major peak in LC-MS analysis. |
| 1 | 95-98% | Minor new peaks may start to appear. |
| 3 | 85-95% | Noticeable decrease in the main peak area and an increase in impurity peaks. |
| 5 | <85% | Significant degradation, with multiple degradation products visible. |
Note: This table is for illustrative purposes. Actual degradation rates can vary based on solvent, concentration, and the specific conditions of freezing and thawing.
IV. Experimental Protocols
Protocol 1: Preparation and Aliquotting of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound and aliquot it for single-use applications to minimize degradation.
Materials:
-
1 mg vial of this compound standard
-
High-purity ethanol (or other suitable organic solvent)
-
Argon or nitrogen gas
-
0.5 mL amber glass vials with Teflon-lined caps
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of argon or nitrogen, add the appropriate volume of ethanol to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial until the this compound is completely dissolved.
-
Immediately dispense the stock solution into the single-use amber glass vials in appropriate volumes for your experiments (e.g., 10 µL or 20 µL).
-
Overlay the solution in each vial with argon or nitrogen before tightly sealing the cap.
-
Label each vial clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
Protocol 2: Stability Testing of this compound Standard by LC-MS/MS
Objective: To quantitatively assess the stability of a this compound standard after a set number of freeze-thaw cycles.
Materials:
-
Aliquots of this compound stock solution
-
LC-MS/MS system
-
C18 reversed-phase column
-
Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)
-
Deuterated this compound internal standard (this compound-d8)
Procedure:
-
Sample Preparation:
-
T0 (Control): Take one aliquot of the this compound stock solution that has not undergone any freeze-thaw cycles. Prepare a dilution for LC-MS/MS analysis and add a known concentration of the internal standard.
-
Freeze-Thaw Samples: Subject a separate set of aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A single cycle consists of thawing the vial at room temperature for 30 minutes followed by freezing at -20°C for at least 1 hour.
-
After the designated number of cycles, prepare dilutions of these samples for LC-MS/MS analysis, adding the same concentration of internal standard as in the control.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Monitor the parent and daughter ions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode.[5]
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Compare the peak area ratios of the freeze-thawed samples to the T0 control to determine the percentage of degradation.
-
V. Signaling Pathways and Experimental Workflows
This compound Metabolic Pathway
This compound is a metabolite of arachidonic acid and can be further metabolized in the cell.[7] Understanding this pathway is crucial for interpreting experimental results.
Caption: Metabolic pathway of this compound formation and further conversion.
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for assessing the stability of this compound standards.
References
- 1. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
cross-reactivity issues in 15-HETE immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cross-reactivity issues in 15-HETE immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-reactants in 15-HETE immunoassays?
A1: The most common cross-reactants are structurally similar eicosanoids. Significant cross-reactivity is often observed with 5,15-dihydroxyeicosatetraenoic acid (5,15-diHETE) and 8,15-dihydroxyeicosatetraenoic acid (8,15-diHETE).[1][2][3] Minor cross-reactivity can also occur with other hydroxyeicosatetraenoic acid (HETE) isomers and related polyunsaturated fatty acid metabolites.[1] It is crucial to consult the datasheet for your specific antibody for known cross-reactivity data.[1]
Q2: My 15-HETE levels appear higher than expected. Could cross-reactivity be the cause?
A2: Yes, elevated 15-HETE levels in an immunoassay can be a result of cross-reactivity.[2] If your sample contains significant amounts of other eicosanoids that the antibody can recognize, it will lead to an overestimation of the 15-HETE concentration.[2]
Q3: How can I determine the specificity of my 15-HETE antibody?
A3: Several methods can be used to assess antibody specificity. A competitive ELISA is a common technique where you compete for the binding of a labeled 15-HETE with unlabeled 15-HETE and potential cross-reactants.[2] For definitive confirmation of specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to identify and quantify specific eicosanoids in your sample, which can then be correlated with your immunoassay results.[2]
Q4: What is the difference between 15(S)-HETE and 15(R)-HETE, and can antibodies differentiate between them?
A4: this compound and 15(R)-HETE are stereoisomers, meaning they have the same chemical formula but a different three-dimensional arrangement of the hydroxyl (-OH) group at the 15th carbon.[2] The ability of an antibody to distinguish between these enantiomers is dependent on its specific binding properties. Some antibodies are highly specific to the S-enantiomer, while others may recognize both. Always check the manufacturer's data for information on enantioselectivity.[2]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your target analyte.
| Potential Cause | Troubleshooting Step |
| Non-specific binding of antibodies | Increase the concentration and/or incubation time of the blocking buffer. Consider using a blocking buffer from a different species.[2] |
| Cross-reactivity with other molecules | Pre-absorb the antibody with potential cross-reactants before use. Confirm cross-reactivity by running a competitive ELISA with suspected interfering substances.[2] |
| Sub-optimal antibody dilution | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[2] |
| Insufficient washing | Increase the number and duration of wash steps between antibody incubations.[2][4] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in results can undermine the validity of your findings.
| Potential Cause | Troubleshooting Step |
| Variability in sample preparation | Standardize sample collection, extraction, and storage procedures. Avoid repeated freeze-thaw cycles.[2][4] |
| Matrix effects from the sample | Perform a spike and recovery experiment to assess matrix effects. If necessary, dilute the sample to minimize interference.[2] |
| Lot-to-lot variability of the antibody | If using a new lot of antibody, it is essential to re-validate its performance and specificity.[2] |
| Pipetting inconsistencies | Ensure pipettes are calibrated and use proper pipetting techniques to ensure accurate and consistent volumes.[5] |
Quantitative Data on Cross-Reactivity
The following table summarizes the cross-reactivity of a commercially available this compound ELISA kit with various eicosanoids. This data is provided as an example; always refer to the specific datasheet for the kit you are using.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 15(S)-HETrE | 3.03 |
| 5(S),15(S)-DiHETE | 2.87 |
| 15(S)-HEPE | 0.93 |
| 8(S),15(S)-DiHETE | 0.35 |
| (±)15-HEPE | 0.21 |
| Arachidonic Acid | 0.17 |
| 15(R)-HETE | 0.08 |
| 12(S)-HETE | 0.04 |
| 14,15-DiHETrE | 0.03 |
| 13(S)-HODE | 0.02 |
| 5(S)-HETE | <0.01 |
| Leukotriene B4 | <0.01 |
| Prostaglandin D2 | <0.01 |
| Prostaglandin E2 | <0.01 |
| Thromboxane B2 | <0.01 |
| Data sourced from a commercially available this compound ELISA kit booklet.[6] |
A separate radioimmunoassay study reported the following cross-reactivities:
| Compound | Cross-Reactivity (%) |
| 5,15-diHETE | 53 |
| 8,15-diHETE | 6.6 |
| Arachidonic acid, 5-, 8-, 9-, 11-, and 12-HETEs, HHT, TXB2, PGE2, 6-Keto-PGF1α | < 1 |
| Data from a study developing a radioimmunoassay for 15-HETE.[3] |
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity
This protocol is designed to determine the cross-reactivity of a 15-HETE antibody with other structurally related molecules.
Materials:
-
96-well microplate coated with a capture antibody (e.g., anti-rabbit IgG)
-
15-HETE antibody
-
15-HETE standard
-
Potential cross-reactants (e.g., 5-HETE, 12-HETE, 5,15-diHETE, arachidonic acid)
-
Enzyme-conjugated 15-HETE tracer (e.g., HRP-conjugated)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the 15-HETE standard and each potential cross-reactant.
-
Add the 15-HETE antibody to all wells (except for the blank).
-
Add the 15-HETE standards, potential cross-reactants, or your sample to the appropriate wells.
-
Add the enzyme-conjugated 15-HETE tracer to all wells (except for the blank).
-
Incubate the plate according to the manufacturer's instructions (e.g., 18 hours at 4°C).[2]
-
Wash the plate multiple times with wash buffer.[2]
-
Add the substrate solution and incubate in the dark until color develops.[2]
-
Add the stop solution to terminate the reaction.[2]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC₅₀ of 15-HETE / IC₅₀ of cross-reactant) x 100 where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximal signal.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification
This protocol is for the purification of 15-HETE from biological samples like plasma or serum to minimize matrix effects and remove potential cross-reactants.
Materials:
-
C18 SPE Cartridges
-
Serum or Plasma Samples
-
Internal Standard (e.g., this compound-d8)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Acetic Acid
-
Nitrogen Gas Supply
-
SPE Vacuum Manifold
Procedure:
-
Sample Pretreatment:
-
Thaw frozen samples on ice.
-
To a 200 µL aliquot of the sample, add an internal standard to monitor extraction efficiency.
-
Acidify the sample by adding a small volume of acetic acid to a pH of ~4.0 to ensure 15-HETE is in its protonated form.
-
Dilute the sample with HPLC-grade water to reduce viscosity.[7]
-
-
Cartridge Conditioning:
-
Place C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing methanol through the sorbent, followed by HPLC-grade water. Do not allow the cartridge to dry out.[7]
-
-
Sample Loading:
-
Load the pretreated sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).[7]
-
-
Washing:
-
Wash the cartridge with HPLC-grade water to remove salts and other polar interferences.
-
Perform a second wash with a low percentage of aqueous methanol (e.g., 15%) to remove more strongly bound polar impurities.
-
Dry the cartridge thoroughly under a high vacuum for 5-10 minutes.[7]
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained 15-HETE by passing methanol through the cartridge.[7]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for your LC-MS/MS analysis or an appropriate buffer for your immunoassay.[7]
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for troubleshooting cross-reactivity in 15-HETE immunoassays.
Caption: Logical relationship in a competitive ELISA for 15-HETE.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. iacld.com [iacld.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: In Vitro Inhibition of 15(S)-HETE Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the metabolism of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What enzyme is responsible for the conversion of this compound to 15-oxo-ETE?
The primary enzyme responsible for the oxidation of the 15-hydroxyl group of this compound to form 15-oxo-ETE is the NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is a key catabolic enzyme for various bioactive lipids, including prostaglandins.[1][2][3]
Q2: How can I prevent the metabolism of this compound to 15-oxo-ETE in my in vitro experiments?
The most effective method to prevent the metabolism of this compound to 15-oxo-ETE in vitro is to use a specific inhibitor of the 15-PGDH enzyme. Several potent and selective inhibitors are commercially available.
Q3: What are the most common and effective inhibitors of 15-PGDH?
Several small molecule inhibitors have been identified that potently inhibit 15-PGDH. Some of the most well-characterized and effective inhibitors include SW033291 and CAY10397.[4][5] SW033291 is a particularly potent inhibitor with a high affinity for the enzyme.[6][7]
Q4: Can I use a general dehydrogenase inhibitor?
While general dehydrogenase inhibitors might show some effect, it is highly recommended to use a specific 15-PGDH inhibitor to ensure selectivity and avoid off-target effects in your experimental system. Specific inhibitors like SW033291 have been shown to be highly selective for 15-PGDH.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete inhibition of 15-oxo-ETE formation. | Inhibitor concentration is too low. | Increase the concentration of the 15-PGDH inhibitor. Refer to the IC50 and Ki values in the data tables below to determine an appropriate concentration range. A concentration of at least 10-fold above the IC50 is a good starting point. |
| Inhibitor is not properly dissolved. | Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO, ethanol) before adding it to the assay medium.[9] Check the solubility information provided by the manufacturer. | |
| Insufficient pre-incubation time with the inhibitor. | Pre-incubate the enzyme or cell lysate with the inhibitor for a sufficient period (e.g., 10-15 minutes) before adding the this compound substrate to allow for inhibitor binding.[10] | |
| High background signal in the assay. | Contamination of reagents or samples. | Use high-purity reagents and sterile techniques. Ensure that the this compound substrate is free of 15-oxo-ETE contamination. |
| Non-enzymatic degradation of this compound. | Run a control reaction without the enzyme to assess the level of non-enzymatic conversion. Minimize exposure of this compound to light and air. | |
| Variability between replicate experiments. | Inconsistent pipetting or reagent preparation. | Use calibrated pipettes and prepare fresh dilutions of enzymes, substrates, and inhibitors for each experiment. |
| Fluctuations in incubation temperature or time. | Maintain a consistent temperature and incubation time for all samples. | |
| Inhibitor appears to be inactive. | Improper storage of the inhibitor. | Store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light and moisture.[9] |
| The enzyme source has low 15-PGDH activity. | Verify the activity of your enzyme preparation using a positive control substrate like PGE2.[10] |
Quantitative Data Summary
The following tables summarize the inhibitory potency of commonly used 15-PGDH inhibitors.
Table 1: Inhibitor Potency against 15-PGDH
| Inhibitor | IC50 | Ki | Organism | Notes |
| SW033291 | 1.5 nM | 0.1 nM | Human | Potent and high-affinity inhibitor.[1][6][7] |
| (+)-SW209415 | 1.1 nM | 0.06 nM | Human | A second-generation, more soluble analog of SW033291.[11] |
| CAY10397 | ~10 µM | - | Not specified | A selective inhibitor of 15-hydroxy PGDH.[9][12] |
| ML148 | 11 nM | - | Human | Potent and reversible inhibitor.[10] |
IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro 15-PGDH Inhibition Assay using this compound
This protocol is adapted from methods used for other 15-PGDH substrates and is designed to measure the inhibition of 15-oxo-ETE formation from this compound.
Materials:
-
Recombinant human 15-PGDH
-
This compound substrate
-
15-PGDH inhibitor (e.g., SW033291, CAY10397)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1 mM DTT
-
NAD+ solution (10 mM stock)
-
Solvent for inhibitor and substrate (e.g., DMSO, ethanol)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence or absorbance for NADH detection, or an LC-MS system for direct product quantification.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Dilute the recombinant 15-PGDH to the desired concentration in the assay buffer.
-
Prepare a stock solution of the 15-PGDH inhibitor in a suitable solvent. Make serial dilutions to test a range of concentrations.
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
15-PGDH enzyme solution
-
Inhibitor solution (or solvent for control wells)
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
To initiate the reaction, add the this compound substrate and NAD+ solution to each well.
-
-
Detection:
-
Method A: NADH Fluorescence: Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 445 nm) over time, which corresponds to the production of NADH.[10]
-
Method B: LC-MS Quantification: After a set incubation time, stop the reaction (e.g., by adding a quenching solution like ice-cold acetonitrile) and analyze the samples by LC-MS to directly quantify the amount of 15-oxo-ETE formed.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for 15-PGDH Inhibition
This protocol uses a cell line that expresses 15-PGDH (e.g., A549 cells) to assess the efficacy of inhibitors in a more physiological context.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI) with fetal bovine serum and antibiotics
-
15-PGDH inhibitor
-
Arachidonic acid or this compound
-
ELISA kit for 15-oxo-ETE or LC-MS for quantification
Procedure:
-
Cell Culture:
-
Culture A549 cells in 6-well plates until they reach a suitable confluency.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the 15-PGDH inhibitor (or vehicle control) for a predetermined amount of time (e.g., 1 hour).
-
-
Substrate Addition:
-
Add arachidonic acid (which will be endogenously converted to this compound) or exogenous this compound to the cell culture medium.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of 15-oxo-ETE in the supernatant using a specific ELISA kit or by LC-MS.
-
-
Data Analysis:
-
Compare the levels of 15-oxo-ETE in inhibitor-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
-
Visualizations
Caption: Metabolic pathway of this compound to 15-oxo-ETE and the point of inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of 15‐hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CAY10397 - Cayman Chemical [bioscience.co.uk]
Technical Support Center: Chiral Separation of 15-HETE Enantiomers
Welcome to the technical support center for the analysis of 15(S)-HETE and 15(R)-HETE. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chiral separation of these critical lipid mediators.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it so challenging to separate this compound and 15(R)-HETE?
A1: Separating this compound and 15(R)-HETE is difficult because they are enantiomers. Enantiomers are molecules that are non-superimposable mirror images of each other, meaning they have identical physical and chemical properties (e.g., mass, polarity, solubility) in an achiral environment. Therefore, standard reversed-phase or normal-phase chromatography cannot distinguish between them. Separation requires a chiral environment, typically created by a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which allows for differential, transient diastereomeric interactions with the two enantiomers.[1][2][3]
Q2: I am seeing poor or no resolution between my this compound and 15(R)-HETE peaks. What are the common causes and solutions?
A2: Poor resolution is the most common challenge. Several factors can contribute to this issue:
-
Inappropriate Chiral Column: The choice of CSP is critical. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), are widely reported to be effective for HETE enantiomers.[4] If your current column is not providing separation, you may need to screen a different CSP.
-
Mobile Phase Composition: Chiral recognition is highly sensitive to the mobile phase.
-
Normal Phase (NP): The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol) is critical. Small adjustments to the modifier percentage can significantly impact selectivity.[4][5]
-
Reversed Phase (RP): The type and percentage of organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase can alter resolution.
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the column temperature can improve resolution; this parameter should be screened methodically.[5]
-
Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods, as this allows more time for the differential interactions to occur on the CSP.[5]
Troubleshooting Workflow: Poor Peak Resolution
This decision tree provides a logical workflow for diagnosing and resolving poor peak resolution between this compound and 15(R)-HETE.
Caption: A decision tree for troubleshooting poor peak resolution.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing can compromise both resolution and quantification. Common causes include:
-
Secondary Interactions: The carboxyl group on HETEs can interact with residual acidic silanol (B1196071) groups on silica-based CSPs, causing tailing. Adding a small amount of an acid (e.g., 0.1% acetic or formic acid) to the mobile phase can suppress this interaction and improve peak shape.[5]
-
Column Contamination: Buildup of matrix components from biological samples on the column can create active sites that lead to tailing. Ensure adequate sample cleanup (e.g., Solid Phase Extraction) and consider using a guard column. If contamination is suspected, a proper column washing procedure may be necessary.[5][6]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks. Try diluting your sample or reducing the injection volume.[2][7]
Q4: The elution order of my 15(R) and 15(S) peaks has suddenly reversed. Why did this happen?
A4: Reversal of enantiomer elution order (EEO) is a known phenomenon in chiral chromatography and indicates a change in the chiral recognition mechanism.[1][3] It can be caused by:
-
Change in Mobile Phase: Switching the type of alcohol modifier (e.g., from isopropanol to ethanol) or even significantly changing its concentration can reverse the elution order.[3]
-
Change in Temperature: The thermodynamics of interaction for each enantiomer with the CSP can be different. A significant change in column temperature can cause the dominant interaction mechanism to shift, leading to a reversal.[1]
-
Stationary Phase "Memory Effects": If additives (like acids or bases) are used and then removed from the mobile phase, traces can remain adsorbed to the stationary phase, altering its properties and potentially affecting elution order in subsequent runs.[8] Thorough column flushing and equilibration are crucial when changing methods.
Data Summary: Chiral Separation Parameters
The following table summarizes typical parameters and expected results for the chiral separation of 15-HETE enantiomers using different chromatographic modes. Baseline separation is generally defined as having a resolution (Rs) value ≥ 1.5.
| Parameter | Normal-Phase HPLC (NP-HPLC) | Reversed-Phase HPLC (RP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Typical Column | Chiralpak AD-H (Amylose derivative) | ChiralPak AD-RH, Lux i-Amylose-3 | Chiral amylose or cellulose-based |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol / Acetic Acid (e.g., 95:5:0.1, v/v/v) | Methanol (B129727) / Water / Acetic Acid (e.g., 95:5:0.1, v/v/v) | Supercritical CO₂ with Methanol modifier |
| Flow Rate | 1.0 mL/min | 0.3 - 0.8 mL/min | 2.0 mL/min |
| Temperature | 25 °C | 30 - 40 °C | 35 °C |
| Typical Resolution (Rs) | > 1.5 (Baseline separation) | > 1.5 | > 1.5 |
| Analysis Time | 15 - 30 min | 10 - 20 min | < 15 min |
| Advantages | Well-established, good resolution.[4] | Directly compatible with ESI-MS.[4] | Fast, reduced organic solvent use.[4] |
| Disadvantages | Use of flammable/toxic solvents.[4] | Potentially lower resolution than NP-HPLC for some compounds.[4] | Requires specialized equipment.[4] |
Experimental Protocols
Protocol: Chiral LC-MS/MS Analysis of 15-HETE Enantiomers in Plasma
This protocol provides a general methodology for the extraction and chiral separation of 15-HETE enantiomers from a biological matrix like plasma, followed by mass spectrometry detection.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 200 µL of plasma with a deuterated internal standard (e.g., this compound-d8).[9]
-
Acidify the sample with a dilute acid solution to ensure the HETEs are protonated.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.[9]
-
Elute the analytes with methanol.[9]
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for injection.
2. Chiral HPLC Conditions (Reversed-Phase Example)
-
HPLC System: UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).[10]
-
Column Temperature: 40 °C.[10]
-
Injection Volume: 5-10 µL.[9]
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 319.2 (for both this compound and 15(R)-HETE).
-
Product Ions (Q3): Monitor characteristic fragment ions (e.g., m/z 115, 179, or 219) for quantification and qualification.
-
Internal Standard: Monitor the corresponding transition for the deuterated standard (e.g., m/z 327.3 → fragment).
Visualizations
Biosynthesis of 15-HETE Enantiomers
The distinct stereochemistry of this compound and 15(R)-HETE arises from their formation by different enzymatic pathways. This distinction is critical for understanding their unique biological roles.
Caption: Enzymatic pathways for the biosynthesis of HETE enantiomers.
General Experimental Workflow
The overall process for analyzing 15-HETE enantiomers from a biological sample involves several key stages, from initial extraction to final data analysis.
Caption: A typical workflow for 15-HETE enantiomer analysis.
References
- 1. Reversal of elution order during the chiral separation in high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level 15(S)-HETE Detection
Welcome to the technical support center for the detection of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the sensitivity and accuracy of your low-level this compound measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
The two primary methods for the quantification of this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a high-throughput method suitable for many samples, while LC-MS/MS offers higher specificity and sensitivity, especially for complex biological matrices.[1][2] Immunoassays may sometimes report higher analyte concentrations compared to LC/MS or GC/MS because the antibodies used can recognize structurally related molecules, including metabolites.[3]
Q2: How should I collect and store biological samples for this compound analysis?
Proper sample handling is critical to prevent analyte degradation and ensure accurate results.[4]
-
Plasma: Collect whole blood in tubes containing an anticoagulant like EDTA or heparin. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[4]
-
Serum: Collect blood in a serum separator tube and allow it to clot for 30-60 minutes at room temperature. Centrifuge at 1,000-2,000 x g for 15-20 minutes.[3][4]
-
Storage: Aliquot the resulting plasma or serum and store it at -80°C if not assayed immediately. It is crucial to avoid repeated freeze-thaw cycles.[3][4]
-
Antioxidants: To prevent autooxidation during sample preparation, consider adding antioxidants like butylated hydroxytoluene (BHT) to the sample upon collection.[5]
Q3: What are the key differences between this compound and 15(R)-HETE, and why is separation important?
This compound and 15(R)-HETE are stereoisomers, meaning they have the same chemical formula but a different spatial arrangement of their hydroxyl group.[6] This structural difference is biologically significant:
-
This compound is primarily produced by the 15-lipoxygenase (15-LOX) enzyme.[5][6]
-
15(R)-HETE is mainly formed by cyclooxygenase (COX) enzymes, particularly aspirin-acetylated COX-2.[5]
Because they can have different biological activities, distinguishing between them is crucial for understanding the specific enzymatic pathways active in a biological system.[5] This requires chiral chromatography techniques for separation.[5]
Troubleshooting Guide: ELISA-Based Detection
Problem: Weak or No Signal
Q4: I am not getting a signal, or the signal is very weak. What are the possible causes and solutions?
A weak or absent signal in a competitive ELISA for this compound can stem from several issues.
| Possible Cause | Solution |
| Omission of a Key Reagent | Ensure all reagents (antibody, tracer, substrate) were added in the correct order as per the kit protocol. |
| Inactive Reagents | Verify the activity of the enzyme conjugate and substrate. Ensure proper storage conditions (-20°C for standards and conjugates) and avoid repeated freeze-thaw cycles.[2][7] Prepare fresh dilutions for each experiment.[7] |
| Incorrect Assay Temperature | Bring all reagents and substrates to room temperature before use, unless otherwise specified. Perform incubations at the recommended temperature. |
| Insufficient Incubation Time | Follow the incubation times specified in the protocol. Substrate development time is typically between 10 and 30 minutes. |
| Improper Washing | Ensure that wash buffer is filling all wells and being completely aspirated. Inadequate washing can leave residual reagents that interfere with the signal. Consider using an automated plate washer for consistency. |
Problem: High Background
Q5: My background signal is too high, reducing the dynamic range of the assay. How can I fix this?
High background noise can obscure the signal from your samples and standards.
| Possible Cause | Solution |
| Excess Antibody Concentration | The concentration of the detection antibody or the enzyme conjugate may be too high. Perform a titration to determine the optimal working concentration. |
| Cross-Contamination | Avoid splashing reagents between wells. Use fresh pipette tips for each standard and sample. Ensure the plate sealer is used correctly to prevent well-to-well contamination.[8] |
| Insufficient Washing | Increase the number of wash steps or the soaking time between washes to remove unbound reagents more effectively.[8] |
| Prolonged Incubation | Strictly adhere to the incubation times specified in the protocol. Over-incubation can lead to non-specific signal development.[8] |
| Contaminated Buffers | Prepare fresh buffers for each assay to avoid microbial or chemical contamination. |
Problem: Poor Standard Curve
Q6: My standard curve is flat or has poor linearity. What should I do?
A reliable standard curve is essential for accurate quantification.
| Possible Cause | Solution |
| Incorrect Standard Preparation | Double-check all calculations and dilutions for the standard curve. Use calibrated pipettes and ensure standards are thoroughly mixed. Prepare fresh standards for every use and use them within 60 minutes.[2][8] |
| Improper Curve Fit | Use the curve-fitting model recommended by the kit manufacturer, which is often a four-parameter logistic (4-PL) fit for competitive ELISAs.[4][8] |
| Degraded Standard | Ensure the this compound standard is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[7] |
| Matrix Effects | If assaying complex samples like culture media, dilute the standards in the same matrix (e.g., culture medium) to match the sample matrix.[3] |
Troubleshooting Guide: LC-MS/MS-Based Detection
Problem: Low Sensitivity / Poor Signal-to-Noise
Q7: My this compound signal is very low and close to the background noise. How can I improve the signal-to-noise ratio?
Improving the signal-to-noise (S/N) ratio is key for detecting low-level analytes. This can be achieved by either increasing the analyte signal or decreasing the background noise.[9][10]
| Strategy | Action |
| Optimize Sample Preparation | Use Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analyte. This reduces matrix components that can cause ion suppression.[9][11] |
| Enhance Ionization | Derivatize this compound with a reagent like pentafluorobenzyl (PFB) bromide. This enhances its electron-capturing properties, significantly increasing sensitivity when using electron capture atmospheric pressure chemical ionization (ECAPCI).[12] |
| Optimize MS Source Parameters | Fine-tune the ionization source parameters, such as spray voltage, nebulizing gas flow, and temperature, to maximize the signal for your specific analyte and mobile phase conditions.[9][13] |
| Improve Chromatography | Use a high-efficiency column (e.g., with smaller particles) to obtain sharper, taller peaks, which increases the signal height.[10] Transitioning to micro- or nano-LC can also boost sensitivity by increasing analyte concentration and ionization efficiency.[9] |
| Reduce Chemical Noise | Use high-purity, LC-MS grade solvents and additives for your mobile phase to minimize background noise and prevent unwanted adduct formation.[13] |
Problem: Matrix Effects
Q8: I suspect matrix effects are suppressing my signal. How can I identify and mitigate this issue?
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[14][15] Phospholipids are a major cause of matrix effects in biological samples.[16]
Identifying Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of this compound standard post-column while injecting a blank, extracted sample. A dip in the signal at the analyte's retention time indicates ion suppression.[16]
-
Post-Extraction Spike: Compare the signal of a standard spiked into a blank matrix extract with the signal of the standard in a neat solution. A lower signal in the matrix indicates suppression.[16]
Mitigating Matrix Effects:
| Mitigation Strategy | Description |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the most effective method. A SIL-IS (e.g., this compound-d8) is chemically identical to the analyte and will be affected by matrix effects similarly, allowing for accurate correction and quantification.[16][17] |
| Improve Sample Cleanup | Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components, particularly phospholipids.[9][16] |
| Optimize Chromatography | Adjust the chromatographic method (e.g., mobile phase gradient, column chemistry) to separate the elution of this compound from the co-eluting matrix components.[16] |
| Change Ionization Source | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects from certain compounds.[18] |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters and Limits of Quantification
| Parameter | Value/Range | Reference |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | [19] |
| Upper Limit of Quantification (ULOQ) | 1000 pg/mL | [19] |
| Internal Standard (IS) | This compound-d8 | [1][17] |
| Ionization Mode | Negative ESI or ECAPCI | [12][20] |
| Column Type | C18 Reversed-Phase | [11] |
Table 2: Typical LC-MS/MS MRM Transitions for this compound
Note: Specific mass transitions and collision energies should be optimized for your instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 319.2 | 179.1 / 219.2 |
| This compound-d8 (IS) | 327.2 | 184.1 / 227.2 |
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
This protocol is a general guideline for cleaning and concentrating this compound from biological fluids prior to LC-MS/MS analysis.[1][5]
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
Internal Standard (e.g., this compound-d8)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid
-
Hexane (HPLC grade)
-
SPE Cartridges (e.g., Oasis HLB)
Procedure:
-
Sample Spiking: To 200 µL of plasma in a glass test tube, add 10 µL of the internal standard mixture.[1][17]
-
Protein Precipitation & Lysis: Add 1.0 mL of a solution containing acetic acid and organic solvents to precipitate proteins. Vortex thoroughly.[1]
-
Liquid-Liquid Extraction: Add 2.0 mL of Hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes to separate the layers.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1 mL of methanol and then 1 mL of water.[5]
-
Sample Loading: Load the supernatant (organic layer) from the previous step onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.[1][5]
-
Elution: Elute the analytes with 1 mL of a strong organic solvent like methanol into a clean tube.[1][5]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the mobile phase for LC-MS/MS analysis.[1][5]
Protocol 2: General Competitive ELISA Procedure
This protocol outlines the general steps for a competitive ELISA to quantify this compound. Always refer to the specific manufacturer's instructions provided with your kit.[2][4]
Procedure:
-
Standard Preparation: Prepare a serial dilution of the this compound standard according to the kit's instructions to create a standard curve.[3]
-
Sample Addition: Add your prepared samples, standards, and controls to the appropriate wells of the pre-coated 96-well plate.[2]
-
Competitive Reaction: Add the this compound conjugate (tracer) and the specific primary antibody to the wells. The sample/standard this compound and the tracer will compete for binding to the limited number of antibody sites.[2][3]
-
Incubation: Incubate the plate as specified in the protocol (e.g., 18-24 hours at 4°C).[2]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.[2]
-
Substrate Addition: Add the substrate solution (e.g., pNpp for an alkaline phosphatase conjugate) to each well.[2]
-
Signal Development: Incubate the plate for a short period to allow the enzyme to react with the substrate, generating a colorimetric signal.[7]
-
Stop Reaction: Add the stop solution to each well to halt the reaction.
-
Read Plate: Measure the absorbance of each well using a microplate reader at the specified wavelength (typically 405-450 nm).[4] The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2]
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve (e.g., with a 4-PL fit) to calculate the concentration of this compound in your samples.[4]
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ELISA Kit (ab133035) | Abcam [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. organomation.com [organomation.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. e-b-f.eu [e-b-f.eu]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. omicsonline.org [omicsonline.org]
- 19. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for 15(S)-HETE Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of 15(S)-HETE stock solutions. Adherence to these best practices is crucial for maintaining the integrity and biological activity of this lipid mediator in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in organic solvents. The most commonly recommended solvents for creating stock solutions are ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide.[1][2] For many commercially available preparations, this compound is supplied as a solution in ethanol.[1][2]
Q2: At what temperature should I store my this compound stock solution?
A2: To ensure stability, this compound stock solutions should be stored at low temperatures. The generally recommended storage temperature is -20°C.[1][2] For longer-term storage, -80°C is also a suitable option.[3]
Q3: How long can I store my this compound stock solution?
A3: When stored properly at -20°C in a suitable organic solvent like ethanol, this compound solutions can be stable for at least two years.[1][2] However, the stability of working solutions, especially aqueous dilutions, is significantly lower. It is not recommended to store aqueous solutions for more than one day.[1]
Q4: Can I change the solvent of my this compound stock solution?
A4: Yes, the solvent can be changed. To do this, the original solvent (e.g., ethanol) can be evaporated under a gentle stream of nitrogen gas. Immediately after evaporation, the this compound oil can be reconstituted in the solvent of your choice, such as DMSO or dimethylformamide.[1] It is advisable to purge the new solvent with an inert gas.[1]
Q5: What is the solubility of this compound in different solvents?
A5: The solubility of this compound varies depending on the solvent. It is highly soluble in organic solvents like ethanol, DMSO, and DMF.[2] Its solubility in aqueous buffers is limited. For instance, the solubility in PBS (pH 7.2) is approximately 0.8 mg/mL.[2]
Troubleshooting Guide
Problem: My this compound stock solution shows precipitation after dilution in an aqueous buffer.
-
Possible Cause: this compound has low solubility in aqueous solutions. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the compound can precipitate out.
-
Solution:
-
Sonication: After diluting the stock solution, sonication of the aqueous working solution can help to dissolve the precipitate.
-
Solvent Ratio: Ensure that the final concentration of the organic solvent in your aqueous working solution is kept at a level that does not affect your experimental system but is sufficient to maintain the solubility of this compound.
-
Fresh Dilutions: Always prepare fresh aqueous dilutions for each experiment and use them immediately.[3] Avoid storing aqueous dilutions.[1]
-
Problem: I am observing inconsistent or no biological effect of this compound in my experiments.
-
Possible Cause 1: Degradation of this compound. Improper storage or handling can lead to the degradation of this compound.
-
Solution:
-
Storage Conditions: Always store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent solvent evaporation and degradation.[2][3]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound.[3] It is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Warm to Room Temperature: Before opening, allow the vial of the stock solution to warm to room temperature to prevent condensation of moisture into the solution.[4]
-
-
Possible Cause 2: Inaccurate Concentration. Errors in preparing the stock solution or dilutions can lead to incorrect final concentrations.
-
Solution:
-
Calibrated Equipment: Use calibrated pipettes for preparing solutions.
-
Thorough Mixing: Ensure the stock solution and all subsequent dilutions are thoroughly mixed before use.
-
Data Presentation
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C or -80°C | [1][2][3] |
| Recommended Solvents | Ethanol, DMSO, Dimethylformamide | [1][2] |
| Stability in Organic Solvent | ≥ 2 years at -20°C | [1][2] |
| Aqueous Solution Stability | Not recommended for more than one day | [1] |
| Solubility in PBS (pH 7.2) | ~0.8 mg/mL | [2] |
| Solubility in Ethanol | Soluble | [4] |
| Solubility in DMSO | Soluble | [4] |
Experimental Protocols & Visualizations
Signaling Pathway: this compound in Growth Factor-Induced PKC Translocation
The following diagram illustrates the signaling pathway where this compound is involved in the translocation and activation of Protein Kinase C (PKC) following growth factor stimulation.
References
Technical Support Center: Troubleshooting High Background in 15-HETE ELISA Kits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in 15-HETE Enzyme-Linked Immunosorbent Assays (ELISAs). High background can mask specific signals, reduce assay sensitivity, and lead to inaccurate quantification of 15-hydroxyeicosatetraenoic acid (15-HETE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a 15-HETE ELISA?
High background in an ELISA is often traced back to a few key areas. The most frequent causes are insufficient plate washing and inadequate blocking of non-specific binding sites.[1] Other significant factors include using overly concentrated antibodies, contamination of reagents or samples, and incorrect incubation times or temperatures.[2][3]
Q2: How can I identify the specific cause of the high background in my assay?
To pinpoint the source of the high background, it is recommended to run a series of control wells. For example, a control well without any primary antibody can help determine if the secondary antibody is binding non-specifically. A blank control, containing only the substrate, can indicate if the substrate itself is contaminated or if the reaction is developing non-enzymatically.
Q3: Could my sample type be contributing to the high background?
Yes, the sample matrix can significantly impact background levels.[1] Samples such as serum or plasma contain a complex mixture of proteins and lipids that can lead to non-specific binding. If you switch sample types, for instance, from cell culture media to serum, you may need to re-optimize the assay for the new matrix.[1]
Q4: Is it possible for the 15-HETE antibody to cross-react with other molecules?
Higher than expected 15-HETE levels could be a result of the antibody cross-reacting with other structurally similar eicosanoids present in the sample, such as 5,15-diHETE or 8,15-diHETE.[4] This would lead to an overestimation of the actual 15-HETE concentration. It is crucial to check the manufacturer's data sheet for information on the antibody's cross-reactivity profile.
Troubleshooting Guides
Issue 1: Insufficient Washing
Inadequate washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[1][5]
| Parameter | Recommendation | Rationale |
| Wash Volume | Use a volume of at least 300 µL per well for a 96-well plate.[6][7] | Ensures the entire surface of the well is thoroughly washed, preventing residual unbound reagents. |
| Number of Washes | Perform a minimum of 3-5 wash cycles after each incubation step.[6][8] | Multiple washes are more effective at removing non-specifically bound molecules. |
| Soak Time | Introducing a short soak time of 30-60 seconds with the wash buffer can be beneficial.[1][9] | Allows for more effective dissociation of weakly bound, non-specific molecules. |
| Aspiration | Ensure complete aspiration of the wash buffer after each wash step.[10] | Residual wash buffer can dilute subsequent reagents and interfere with the assay. |
Issue 2: Inadequate Blocking
The blocking buffer's role is to prevent non-specific binding of antibodies to the plate surface.[11]
| Parameter | Recommendation | Rationale |
| Blocking Agent | If high background persists, consider switching to a different blocking agent (e.g., from BSA to casein).[12] | The effectiveness of a blocking agent can be assay-dependent. |
| Concentration | You may need to increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[1] | A higher concentration can more effectively saturate non-specific binding sites. |
| Incubation Time | Extend the blocking incubation time, for instance, from 1 hour to 2 hours at room temperature or overnight at 4°C.[1] | Allows for more complete blocking of the plate surface. |
Issue 3: Improper Antibody Concentration
Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding and high background.[13]
| Parameter | Recommendation | Rationale |
| Antibody Titration | Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies. | This helps to find the ideal balance between a strong specific signal and low background noise. |
| Manufacturer's Protocol | Always start with the antibody concentrations recommended in the kit's manual and optimize from there. | The manufacturer has likely performed extensive optimization for the provided reagents. |
Experimental Protocols
Protocol: Optimizing Plate Washing
This protocol outlines a method to determine the optimal number of wash cycles to reduce background while maintaining a strong signal.
-
Plate Setup : Prepare a 96-well plate according to your standard 15-HETE ELISA protocol up to the first washing step after the primary antibody incubation. Include wells for high and low concentrations of your 15-HETE standard, as well as negative control (zero standard) wells.
-
Variable Washing : Divide the plate into sections, and perform a different number of wash cycles on each section (e.g., 2, 3, 4, 5, and 6 washes).
-
Complete Assay : Proceed with the remaining steps of your ELISA protocol as usual.
-
Data Analysis : After reading the plate, compare the signal-to-noise ratio for each washing condition. The signal is the absorbance of the high standard, and the noise is the absorbance of the negative control.
Visualizations
References
- 1. arp1.com [arp1.com]
- 2. jg-biotech.com [jg-biotech.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biocompare.com [biocompare.com]
- 8. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Validation & Comparative
A Comparative Guide to the Biological Activities of 15(S)-HETE and 15(R)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two stereoisomers of 15-hydroxyeicosatetraenoic acid (15-HETE): 15(S)-HETE and 15(R)-HETE. As metabolites of arachidonic acid, these eicosanoids play crucial roles in a variety of physiological and pathological processes. Understanding their distinct biological functions is essential for research and the development of targeted therapeutics in areas such as inflammation, angiogenesis, and cancer.
Quantitative Comparison of Biological Activities
While both this compound and 15(R)-HETE are recognized as important signaling molecules, their biological effects can differ significantly. The following table summarizes the available quantitative and qualitative data comparing their activities in key biological assays.
| Biological Activity | This compound | 15(R)-HETE | Reference |
| Angiogenesis | Pro-angiogenic: Increased vessel density in chick chorioallantoic membrane (CAM) assay and induced sprouting in rat aortic rings.[1][2] | Generally considered to have less activity than this compound. | [1][2] |
| Neutrophil Migration | Inhibits neutrophil migration induced by chemoattractants like Leukotriene B4 (LTB4).[3][4][5] | Lacks some of the activity attributed to its S stereoisomer.[6] | [3][4][5][6] |
| Cancer Cell Proliferation | Inhibits proliferation of PC3 prostate carcinoma cells. | Less potent inhibitor of PC3 cell proliferation compared to this compound at the same concentration. | |
| PPARβ/δ Activation | Agonist. | Agonist, similarly potent to this compound in inducing coactivator binding and transcriptional activation.[7][8] | [7][8] |
| Metabolism | Precursor to lipoxins.[9] | Precursor to 15-epi-lipoxins.[6] | [6][9] |
Key Biological Differences
Angiogenesis: One of the most distinct differences between the two isomers lies in their effect on the formation of new blood vessels. Experimental evidence demonstrates that this compound is a pro-angiogenic factor, promoting endothelial cell migration and tube formation.[1][2] This effect is mediated, in part, through the activation of the PI3K/Akt/mTOR and Jak2/STAT5B signaling pathways.[10][11][12][13] In contrast, while less studied, 15(R)-HETE does not appear to share this pro-angiogenic activity.
Inflammation and Immunity: this compound exhibits a complex role in inflammation. It can act as a pro-inflammatory mediator in some contexts, while in others, it serves as a potent inhibitor of neutrophil migration, a key event in the inflammatory response.[3][4][5] This inhibition is thought to occur through the remodeling of neutrophil phospholipids (B1166683), which in turn attenuates the response to chemoattractants. 15(R)-HETE is generally considered to be less active in inflammatory processes but serves as a precursor to the specialized pro-resolving mediators known as epi-lipoxins, which have potent anti-inflammatory effects.[6]
Cancer Biology: In the context of cancer, this compound has been shown to inhibit the proliferation of certain cancer cell lines, such as PC3 prostate cancer cells. Notably, one study indicated that 15(R)-HETE was less effective at inhibiting the growth of these cells at the same concentration.
Receptor Activation: Both this compound and 15(R)-HETE have been identified as agonists for the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear receptor involved in lipid metabolism and inflammation.[7][8] Studies suggest that both enantiomers are similarly potent in activating this receptor, indicating a shared mechanism of action in this particular signaling pathway.[7][8]
Signaling Pathways
The distinct biological activities of this compound and 15(R)-HETE stem from their differential engagement with various signaling pathways. The following diagrams illustrate the known signaling cascades for each isomer.
Caption: Signaling pathway for this compound-induced angiogenesis.
Caption: Biosynthesis of anti-inflammatory epi-lipoxins from 15(R)-HETE.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of 15-HETE isomers, detailed methodologies for key experiments are provided below.
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is used to assess the pro- or anti-angiogenic potential of a substance.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Thermanox coverslips or filter paper discs
-
Test compounds (this compound or 15(R)-HETE) and vehicle control
-
Stereomicroscope with a camera
-
Image analysis software
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Prepare sterile Thermanox coverslips or filter paper discs coated with the test compound or vehicle control.
-
Carefully place the coverslip or disc onto the CAM.
-
Seal the window with sterile tape and return the egg to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the coverslip/disc.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length using image analysis software.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This in vitro assay measures the ability of a substance to attract or inhibit the migration of neutrophils.
Materials:
-
Boyden chamber apparatus
-
Polycarbonate filters (3-5 µm pore size)
-
Chemoattractant (e.g., Leukotriene B4)
-
Test compounds (this compound or 15(R)-HETE) and vehicle control
-
Isolated human neutrophils
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Place the chemoattractant solution in the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Pre-incubate the isolated neutrophils with various concentrations of the test compounds or vehicle control.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes.
-
After incubation, remove the filter, fix, and stain it.
-
Count the number of neutrophils that have migrated through the filter to the lower side using a microscope.
-
Calculate the chemotactic index and the percentage of inhibition for each concentration of the test compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Luciferase Reporter Assay
This cell-based assay is used to determine if a compound can activate a specific PPAR subtype.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T)
-
Expression plasmid for the PPAR subtype of interest (e.g., PPARβ/δ)
-
Luciferase reporter plasmid containing a PPAR response element (PPRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound or 15(R)-HETE) and positive/negative controls
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds, a known PPAR agonist (positive control), and a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the fold induction of luciferase activity compared to the vehicle control.
Conclusion
The stereoisomers this compound and 15(R)-HETE, while structurally similar, exhibit distinct and sometimes opposing biological activities. This compound is a pro-angiogenic molecule and a modulator of inflammation, whereas 15(R)-HETE is a precursor to anti-inflammatory epi-lipoxins. Both isomers can activate PPARβ/δ. These differences underscore the importance of stereochemistry in the biological function of lipid mediators and highlight the potential for developing isomer-specific drugs to target various diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for further research into the nuanced roles of these important eicosanoids.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remodeling of neutrophil phospholipids with 15(S)-hydroxyeicosatetraenoic acid inhibits leukotriene B4-induced neutrophil migration across endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of 15(S)-HETE and 12(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
This guide provides a comprehensive comparison of the functional differences between two key arachidonic acid metabolites, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). These structurally similar lipid mediators, produced by distinct lipoxygenase (LOX) pathways, exhibit diverse and often opposing biological activities. This document summarizes their differential roles in inflammation, angiogenesis, and cancer progression, supported by experimental data. Detailed methodologies for key assays are provided, and their distinct signaling pathways are visualized to facilitate a deeper understanding of their nuanced functions.
Introduction
This compound and 12(S)-HETE are bioactive eicosanoids derived from the oxygenation of arachidonic acid by 15-lipoxygenase (15-LOX) and 12-lipoxygenase (12-LOX), respectively. While they share a common precursor, their distinct structures lead to the activation of different signaling cascades, resulting in a wide array of physiological and pathological effects. Understanding these functional distinctions is critical for the development of targeted therapeutics for inflammatory diseases, cancer, and other conditions where these lipid mediators are implicated.
Biosynthesis
The production of this compound and 12(S)-HETE is catalyzed by their respective LOX enzymes. However, the substrate specificity and product profile of these enzymes can vary significantly between species, which is an important consideration when translating findings from animal models to human physiology.
-
This compound: Primarily synthesized by 15-LOX-1 and 15-LOX-2. In humans, 15-LOX-1 predominantly produces this compound.
-
12(S)-HETE: Primarily synthesized by platelet-type 12-LOX (ALOX12). The leukocyte-type 12/15-LOX can produce both 12(S)-HETE and this compound, with the ratio of products varying by species. For instance, human 12/15-LOX generates a 9:1 ratio of 15-HETE to 12-HETE, whereas in mice, the ratio is approximately 1:4.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data comparing the biological activities of this compound and 12(S)-HETE.
Table 1: Effects on Vascular Function
| Parameter | This compound | 12(S)-HETE | Key Findings & References |
| Pulmonary Vasoconstriction | More potent | Less potent | In perfused lung studies, 15-HETE induced greater increases in pulmonary artery pressure and capillary pressure compared to 12-HETE.[1] |
| Pulmonary Edema | Induces edema | No significant effect | 15-HETE was shown to increase lung wet weight and the capillary filtration coefficient, indicative of edema, while 12-HETE had no effect at the same concentration.[1] |
Table 2: Receptor Binding Affinity
| Receptor | This compound | 12(S)-HETE | Key Findings & References |
| GPR31 (12-HETER) | Low affinity | High affinity (Kd = 4.8 ± 0.12 nM) | GPR31 is a high-affinity receptor for 12(S)-HETE, which mediates many of its downstream effects. This compound shows very little affinity for this receptor.[2] |
| BLT2 | Weak agonist | Low-affinity agonist | Both can interact with the BLT2 receptor, a low-affinity leukotriene B4 receptor, but 12(S)-HETE is considered a more potent agonist at this receptor than this compound. |
Table 3: Effects on Inflammation and Cell Migration
| Parameter | This compound | 12(S)-HETE | Key Findings & References |
| Neutrophil Chemotaxis | Inhibits LTB4-induced migration | Pro-chemotactic (12(R)-HETE is more potent) | This compound can inhibit neutrophil migration across cytokine-activated endothelium. In contrast, 12-HETE isomers can act as neutrophil chemoattractants.[3] |
| Inflammatory Cytokine Production (IL-6, TNF-α) | Can induce IL-8 | Induces IL-6 and TNF-α | 12(S)-HETE has been shown to dose-dependently increase the expression of IL-6 and TNF-α in macrophages. This compound is known to induce the pro-inflammatory chemokine IL-8.[4][5] |
Table 4: Effects on Angiogenesis
| Parameter | This compound | 12(S)-HETE | Key Findings & References |
| Endothelial Cell Tube Formation | Pro-angiogenic | Pro-angiogenic | Both molecules have been shown to promote the formation of tube-like structures in endothelial cells, a key step in angiogenesis. |
| Vascular Endothelial Growth Factor (VEGF) Expression | Upregulates VEGF | Upregulates VEGF | Both this compound and 12(S)-HETE can increase the expression of VEGF, a potent pro-angiogenic factor. |
Table 5: Effects on Cancer Cell Function
| Parameter | This compound | 12(S)-HETE | Key Findings & References |
| Cell Invasion | Limited data | Promotes invasion | 12(S)-HETE is well-documented to promote the invasion of various cancer cell lines. Direct comparative data with this compound is limited.[6][7] |
| Cell Viability/Proliferation | Can have nuanced effects | Promotes proliferation | 12(S)-HETE has been shown to increase the viability and proliferation of certain cancer cells. |
Signaling Pathways
This compound and 12(S)-HETE exert their effects through distinct signaling pathways.
12(S)-HETE Signaling Pathway
12(S)-HETE primarily signals through its high-affinity G protein-coupled receptor, GPR31. This interaction initiates a cascade of downstream events, including the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to its pro-inflammatory and pro-metastatic functions.
Caption: 12(S)-HETE signaling through GPR31 to activate MAPK and NF-κB pathways.
This compound Signaling Pathways
The signaling mechanisms of this compound are more diverse and context-dependent. It has been shown to activate the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, both of which are implicated in its pro-angiogenic effects.
Caption: this compound activates Jak/STAT and PI3K/Akt/mTOR pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Migration/Invasion Assay (Boyden Chamber)
This assay is used to quantify the chemotactic and invasive potential of this compound and 12(S)-HETE.
-
Cell Culture: Culture relevant cells (e.g., neutrophils for chemotaxis, cancer cells like MDA-MB-231 for invasion) in appropriate media.
-
Chamber Setup: Use a Boyden chamber with a microporous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).
-
Assay Procedure:
-
Place media containing various concentrations of this compound or 12(S)-HETE (or vehicle control) in the lower chamber.
-
Add a suspension of the cells to the upper chamber.
-
Incubate for a sufficient time to allow for migration/invasion (e.g., 4-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Quantify the migrated/invaded cells by counting under a microscope or by using a plate reader after cell lysis and staining.
-
Caption: Workflow for the Boyden Chamber cell migration/invasion assay.
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the ability of this compound and 12(S)-HETE to promote the formation of capillary-like structures by endothelial cells.
-
Cell Culture: Use human umbilical vein endothelial cells (HUVECs) or other microvascular endothelial cells.
-
Plate Preparation: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify.
-
Assay Procedure:
-
Seed the endothelial cells onto the prepared wells.
-
Treat the cells with various concentrations of this compound or 12(S)-HETE (or vehicle control).
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.
-
Western Blot for MAPK Activation
This technique is used to detect the phosphorylation and activation of MAPK pathway components like ERK1/2 and p38.
-
Cell Treatment: Treat cells with this compound or 12(S)-HETE for various time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p44/42 MAPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK to confirm equal protein loading.
-
NF-κB Activation Assay (EMSA or Reporter Assay)
These assays determine the activation of the NF-κB transcription factor.
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Prepare nuclear extracts from cells treated with 12(S)-HETE or a control.
-
Incubate the nuclear extracts with a radiolabeled DNA probe containing the NF-κB binding consensus sequence.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the shifted bands corresponding to the NF-κB-DNA complex by autoradiography.
-
-
Reporter Gene Assay:
-
Transfect cells with a reporter plasmid containing a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase).
-
Treat the transfected cells with 12(S)-HETE or a control.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity). An increase in reporter activity indicates NF-κB activation.
-
Conclusion
This compound and 12(S)-HETE, despite their structural similarities, exhibit distinct and often opposing functional roles in key biological processes. 12(S)-HETE generally promotes pro-inflammatory, pro-angiogenic, and pro-metastatic activities, primarily through the GPR31 receptor and subsequent activation of MAPK and NF-κB signaling. In contrast, this compound has more complex and context-dependent functions, including both pro-angiogenic effects and potential anti-inflammatory actions, mediated by a broader range of signaling pathways such as Jak/STAT and PI3K/Akt/mTOR.
This guide provides a framework for understanding the functional divergence of these two important lipid mediators. The presented quantitative data, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of eicosanoid biology and to develop novel therapeutic strategies targeting these pathways. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological activities.
References
- 1. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Endogenous 12(S)-HETE production by tumor cells and its role in metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 15(S)-HETE as a Biomarker for Asthma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) with other established and emerging biomarkers for asthma. It is designed to offer an objective overview supported by experimental data to aid in the validation and potential clinical utility of this compound.
Introduction to this compound in Asthma Pathophysiology
This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase-1 (15-LO-1).[1] Elevated levels of 15-LO-1 and this compound are observed in the airway epithelial cells of individuals with asthma.[1][2] This eicosanoid plays a significant role in the inflammatory cascade characteristic of asthma, contributing to mucus production and airway inflammation.[1] Research indicates that this compound levels are particularly elevated in patients with severe and eosinophilic asthma, correlating with tissue eosinophil numbers and sub-basement membrane thickness.[3] The airway epithelium is a primary source of this compound in the human lungs.[2][4]
The this compound Signaling Pathway
The pro-inflammatory effects of this compound are mediated through a specific signaling cascade. The enzyme 15-LO-1 produces this compound, which can then be conjugated to phospholipids, forming 15-HETE-PE. This complex, along with 15-LO-1, acts as a signaling molecule that displaces the inhibitory protein PEBP1 from Raf-1. The release of Raf-1 leads to the activation of the extracellular signal-regulated kinase (ERK) pathway, which in turn promotes the production of inflammatory mediators and mucus.[1]
Figure 1: this compound signaling pathway in asthmatic airway epithelial cells.
Quantitative Comparison of Asthma Biomarkers
The validation of a biomarker relies on its performance in distinguishing between healthy and diseased states, correlating with disease severity, and predicting treatment response. The following table summarizes the available quantitative data for this compound and compares it with other common asthma biomarkers.
| Biomarker | Sample Type | Population | Key Findings | Sensitivity | Specificity | Reference |
| This compound | Serum | Eosinophilic Esophagitis | Elevated in EoE patients. | 50% | 80% | [5] |
| Exhaled Breath Condensate | Childhood Asthma | Similar distinguishing power to FeNO for diagnosing asthma. | Not Reported | Not Reported | [6] | |
| Bronchoalveolar Lavage Fluid (BALF) | Severe Asthma with Eosinophils | Highest levels in severe asthmatics with eosinophils; associated with tissue eosinophil numbers. | Not Reported | Not Reported | [3] | |
| Fractional exhaled Nitric Oxide (FeNO) | Exhaled Breath | Adults with suspected asthma | A cut-off of >50 ppb provides a high positive predictive value for asthma diagnosis. | 0.24 | 0.99 | [2] |
| Exhaled Breath | Children | A cut-off of >20 ppb showed a sensitivity of 0.60. | 0.60 | Not Reported | [7] | |
| Blood Eosinophil Count | Peripheral Blood | Severe Asthma | Counts >300 cells/μL are associated with an increased risk of exacerbations. | Not Reported | Not Reported | [8][9] |
| Peripheral Blood | Asthma | A predictor of sputum eosinophilia. | Not Reported | Not Reported | [10] | |
| Urinary Leukotriene E4 (uLTE4) | Urine | Asthma | High levels may predict a positive response to leukotriene receptor antagonist therapy. | Not Reported | Not Reported | [11] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is critical for their validation. This section provides an overview of the methodologies for quantifying this compound.
Measurement of this compound by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying this compound in various biological samples.
Sample Collection and Preparation:
-
Plasma: Collect whole blood in tubes containing EDTA or heparin. Centrifuge at 1,000 x g for 15 minutes at 4°C. Aliquot the plasma and store at -80°C.[12]
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature. Centrifuge at 1,000-2,000 x g for 15 minutes. Aliquot the serum and store at -80°C.[12]
-
Exhaled Breath Condensate (EBC): Collect EBC using a commercially available collection device. Store samples at -80°C until analysis.[6]
-
Sputum: Induced sputum can be processed to separate the sol phase from cellular components for analysis.[13]
ELISA Protocol (Competitive Assay):
A typical competitive ELISA protocol involves the following steps:
-
Coating: A microplate is pre-coated with an antibody specific for this compound.
-
Competition: The sample or standard containing this compound is added to the wells along with a fixed amount of enzyme-conjugated this compound (e.g., HRP-conjugated). They compete for binding to the antibody.
-
Incubation: The plate is incubated to allow for binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: A standard curve is generated to determine the concentration of this compound in the samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Diagnostic accuracy of FeNO in asthma and predictive value for inhaled corticosteroid responsiveness: A prospective, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utility of this compound as a Serological Marker for Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levels of 15-HETE and TXB2 in exhaled breath condensates as markers for diagnosis of childhood asthma and its therapeutic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence reviews for diagnostic accuracy of fractional exhaled nitric oxide (FeNO) measures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of Blood Eosinophils in Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. thorax.bmj.com [thorax.bmj.com]
- 12. Effect of 15-(s)-hydroxyeicosatetraenoic acid on allergen-induced asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming 15(S)-HETE Function Using 15-Lipoxygenase Inhibitors
This guide provides a comprehensive comparison of methodologies used to elucidate the biological roles of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) through the application of 15-lipoxygenase (15-LOX) inhibitors. For researchers and drug development professionals, understanding the intricate signaling of lipid mediators is paramount. Inhibiting the synthesis of this compound, a key bioactive eicosanoid, is a critical experimental step in validating its function in various physiological and pathological processes.
This compound is a metabolite of arachidonic acid produced by the 15-lipoxygenase enzyme.[1] It acts as a signaling molecule involved in regulating inflammatory responses, cell proliferation, and other crucial cellular activities.[2][3] The use of selective inhibitors allows researchers to block the production of this compound and observe the resulting functional consequences, thereby confirming the specific role of this lipid mediator.
Experimental Logic and Workflow
The fundamental approach to confirming this compound function involves inhibiting its synthesis and correlating this with a biological outcome. This workflow allows researchers to establish a causal link between the 15-LOX pathway and a specific cellular response.
References
Differentiating Enzymatic vs. Non-Enzymatic Formation of 15-HETE: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise origin of 15-hydroxyeicosatetraenoic acid (15-HETE), a critical lipid mediator, is paramount for accurate interpretation of experimental results and the development of targeted therapeutics. 15-HETE can be generated through highly specific enzymatic pathways or via non-specific non-enzymatic routes, each resulting in distinct stereoisomers with potentially different biological activities. This guide provides an objective comparison of these formation pathways, supported by experimental data and detailed methodologies for their differentiation.
Pathways of 15-HETE Formation: A Comparative Overview
The synthesis of 15-HETE from arachidonic acid can be broadly categorized into two main routes: enzymatic and non-enzymatic. Enzymatic production is primarily carried out by lipoxygenases (LOX) and cyclooxygenases (COX), while non-enzymatic formation occurs through autoxidation. A key distinguishing feature is the stereospecificity of the product.
Enzymatic Formation:
-
15-Lipoxygenase (15-LOX) Pathway: This is a major enzymatic route for 15-HETE production. The enzyme 15-lipoxygenase-1 (15-LOX-1) catalyzes the insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-HETE.[1] Another isoform, 15-LOX-2, also produces this compound.[2] This pathway is characterized by the production of the S-enantiomer.
-
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can produce 15-HETE as a byproduct of prostaglandin (B15479496) synthesis.[3][4] COX enzymes typically generate a racemic mixture of 15(R)-HETE and this compound.[2] Interestingly, aspirin-treated COX-2 almost exclusively produces 15(R)-HETE.[2][5]
Non-Enzymatic Formation:
-
Autoxidation: The spontaneous, non-enzymatic oxidation of arachidonic acid, often initiated by free radicals, leads to the formation of a racemic mixture of 15(R,S)-HETE.[2][6] This process is non-specific and can be enhanced in conditions of oxidative stress.[2] The products of autoxidation are a complex mixture of various isomers.[7]
Quantitative Comparison of Formation Pathways
The following table summarizes the key quantitative differences between the enzymatic and non-enzymatic formation of 15-HETE.
| Feature | 15-Lipoxygenase (15-LOX) | Cyclooxygenase (COX) | Autoxidation (Non-Enzymatic) |
| Primary Product | This compound[1] | Racemic mixture of 15(R)-HETE and this compound[2] | Racemic mixture of 15(R,S)-HETE[2][6] |
| Stereospecificity | High (predominantly S-enantiomer)[6] | Low to moderate (mixture of R and S enantiomers)[2] | None (racemic mixture)[6] |
| Key Enzymes | 15-LOX-1, 15-LOX-2[1][2] | COX-1, COX-2[3][4] | None |
| Inhibition | Specific LOX inhibitors (e.g., flavonoids, NDGA)[8][9][10] | COX inhibitors (e.g., indomethacin (B1671933), aspirin)[4] | Antioxidants, free radical scavengers[9] |
Experimental Protocols for Differentiation
Distinguishing between the enzymatic and non-enzymatic sources of 15-HETE is crucial for understanding its biological role. The following are key experimental approaches:
Chiral Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)
This is the gold standard method for differentiating between the stereoisomers of 15-HETE.
Objective: To separate and quantify the this compound and 15(R)-HETE enantiomers in a biological sample to determine the relative contribution of enzymatic and non-enzymatic pathways.
Methodology:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., cells, tissues, plasma) using a suitable method like the Bligh-Dyer or Folch extraction.
-
Solid-Phase Extraction (SPE): Purify and concentrate the HETE fraction from the total lipid extract using a C18 SPE cartridge.
-
Chiral Chromatography: Employ a chiral column (e.g., Chiralpak AD-RH) on an HPLC system to separate the this compound and 15(R)-HETE enantiomers.
-
Mass Spectrometry (MS): Detect and quantify the separated enantiomers using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Data Interpretation:
-
A predominance of this compound suggests a primary contribution from the 15-LOX pathway.
-
A roughly 1:1 ratio of this compound and 15(R)-HETE points to a significant contribution from non-enzymatic autoxidation.[6]
-
The presence of both enantiomers, but not in a 1:1 ratio, may indicate a contribution from COX enzymes.
-
Use of Specific Enzyme Inhibitors
Objective: To probe the contribution of specific enzymatic pathways by inhibiting their activity and observing the effect on 15-HETE production.
Methodology:
-
Cell/Tissue Culture: Culture the cells or tissue slices of interest under appropriate conditions.
-
Inhibitor Treatment: Pre-incubate the cells/tissues with specific inhibitors before stimulating 15-HETE production.
-
LOX Inhibitors: Use broad-spectrum LOX inhibitors like nordihydroguaiaretic acid (NDGA) or more specific 15-LOX inhibitors such as various flavonoids (e.g., quercetin, sinensetin) with known IC50 values.[8][9][10][11]
-
COX Inhibitors: Use non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or aspirin (B1665792) to inhibit COX-1 and COX-2.[4]
-
-
Stimulation: Induce 15-HETE production using a relevant stimulus (e.g., arachidonic acid, calcium ionophore).
-
Quantification: Extract and quantify the total 15-HETE produced using conventional methods like ELISA or LC-MS.
-
Data Interpretation:
-
A significant reduction in 15-HETE levels upon treatment with a LOX inhibitor suggests a major role for the 15-LOX pathway.
-
A decrease in 15-HETE production with a COX inhibitor points to the involvement of COX enzymes.
-
If 15-HETE levels are unaffected by enzyme inhibitors, a non-enzymatic pathway is likely the primary source.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 5. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitors of 15-lipoxygenase from orange peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
The Dichotomous Role of 15-Lipoxygenase Metabolites in Angiogenesis: A Comparative Guide to 15(S)-HETE and 15(S)-HPETE
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of angiogenesis is paramount. Within the complex web of signaling molecules, the arachidonic acid metabolites 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and its precursor, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), present a fascinating case of opposing biological activities. This guide provides an objective comparison of their roles in angiogenesis, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
Experimental evidence consistently demonstrates that this compound is a pro-angiogenic factor, actively promoting the formation of new blood vessels. In stark contrast, its precursor, 15(S)-HPETE, exhibits potent anti-angiogenic (angiostatic) properties, inhibiting vascular growth.[1][2] This divergent functionality underscores the critical regulatory control exerted by the enzymatic conversion of 15(S)-HPETE to this compound and highlights the potential for therapeutic intervention by targeting this pathway.
Quantitative Comparison of Angiogenic Effects
The following tables summarize the quantitative data from key experimental assays, illustrating the distinct effects of this compound and 15(S)-HPETE on critical angiogenic processes.
Table 1: Pro-Angiogenic Effects of this compound
| Experimental Assay | Model System | Parameter Measured | Result |
| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | Vessel Density | Increased[1][3] |
| Rat Aortic Ring Assay | Rat Aorta Explants | Microvessel Sprouting | Induced[1][3] |
| Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Formation of tubular network-like structures | Increased[1][3] |
| Endothelial Cell Migration | Human Dermal/Retinal Microvascular Endothelial Cells (HDMVECs/HRMVECs) | Cell Migration | Increased by ~2-fold[4][5] |
| Matrigel Plug Assay | In vivo (Mice) | Hemoglobin Content / CD31 Staining | Increased[4][6] |
| Gene/Protein Expression | HUVECs, Adipose Endothelial Cells | VEGF, CD31, E-selectin | Upregulated[1][7] |
Table 2: Anti-Angiogenic (Angiostatic) Effects of 15(S)-HPETE
| Experimental Assay | Model System | Parameter Measured | Result |
| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | Vessel Density | Decreased[1][3] |
| Rat Aortic Ring Assay | Rat Aorta Explants | Microvessel Sprouting | No sprouting observed[1][3] |
| Endothelial Cell Tube Formation | HUVECs, Adipose Endothelial Cells | Formation of tubular network-like structures | Inhibited[8] |
| Gene/Protein Expression | HUVECs | VEGF, CD31, E-selectin | Downregulated (VEGF <90%, CD31 <50%, E-selectin <35%)[1][3] |
| Apoptosis Assay | Adipose Endothelial Cells | Caspase-3 Activation, Bcl-2 Levels | Caspase-3 activated, Bcl-2 inhibited[8][9] |
Furthermore, studies have shown that the pro-angiogenic effects of this compound, such as the upregulation of CD31 and VEGF, can be reversed by treatment with 15(S)-HPETE.[1][10]
Signaling Pathways: A Tale of Two Signals
The opposing effects of this compound and 15(S)-HPETE stem from their engagement with distinct downstream signaling cascades.
This compound: A Pro-Angiogenic Cascade
This compound promotes angiogenesis by activating multiple signaling pathways that converge on cell proliferation, migration, and survival. Key pathways include:
-
PI3K/Akt/mTOR: This central pathway is crucial for cell survival and proliferation. This compound activates Akt and its downstream effector mTOR, and inhibitors of this pathway significantly reverse the pro-angiogenic effects of this compound.[4][7]
-
Src/Egr-1/FGF-2: this compound induces the rapid expression of Fibroblast Growth Factor-2 (FGF-2) through a mechanism dependent on Src kinase and the transcription factor Egr-1.[6]
-
STAT3/VEGF: Activation of STAT3 by this compound leads to the increased expression of Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis.[11]
-
Jak2/STAT5B/IL-8: In retinal microvascular endothelial cells, this compound activates the Jak2-STAT5B pathway, leading to the expression of the pro-angiogenic chemokine Interleukin-8 (IL-8).[5][12]
-
Src/Rac1/JNK1/ATF-2: This pathway is also implicated in this compound-induced angiogenesis in retinal microvascular endothelial cells.[13]
15(S)-HPETE: An Angiostatic Mechanism via Apoptosis
In contrast to its successor, 15(S)-HPETE exerts its anti-angiogenic effects primarily by inducing apoptosis in endothelial cells.[8] This is achieved through the inhibition of pro-survival signaling molecules and the activation of apoptotic machinery. Key molecular events include:
-
Inhibition of Akt: 15(S)-HPETE inhibits the phosphorylation and activation of the critical cell survival kinase, Akt.[8][9]
-
Downregulation of Bcl-2: The expression of the anti-apoptotic protein Bcl-2 is decreased in the presence of 15(S)-HPETE.[8]
-
Activation of Caspase-3: 15(S)-HPETE treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[8]
-
Induction of Oxidative Stress: As a hydroperoxy fatty acid, 15(S)-HPETE can cause severe endothelial cell injury, potentially through iron-mediated lipid peroxidation and the generation of reactive oxygen species.[14][15]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Matrix Coating: Thaw a basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the matrix and allow it to polymerize by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium with low serum. Seed the cells onto the solidified matrix.
-
Treatment: Treat the cells with various concentrations of this compound, 15(S)-HPETE, or a vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of tube-like networks.
-
Visualization and Quantification: Visualize the tubular networks using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.[2][16]
Rat Aortic Ring Assay
This ex vivo assay provides a more complex, three-dimensional model of angiogenesis.
-
Aorta Excision: Aseptically dissect thoracic aortas from rats.
-
Ring Preparation: Remove periaortic fibroadipose tissue and cut the aortas into 1-mm-thick rings.
-
Embedding: Place the aortic rings in a collagen gel matrix within a culture plate.
-
Treatment: Add culture medium containing the test compounds (this compound, 15(S)-HPETE) or control to the wells.
-
Incubation: Culture the rings for 7-10 days, replacing the medium every 2-3 days.
-
Quantification: Quantify the extent of microvessel sprouting from the aortic rings by measuring the length and number of outgrowths.[1]
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay assesses angiogenesis on the membrane of a developing chick embryo.
-
Egg Preparation: Use fertilized chicken eggs and incubate them for 3-4 days. Create a small window in the shell to expose the CAM.
-
Sample Application: Place a sterile filter paper or a biocompatible carrier containing this compound, 15(S)-HPETE, or a control substance directly onto the CAM.
-
Incubation: Seal the window and continue incubation for another 2-3 days.
-
Analysis: Observe and photograph the CAM. Quantify angiogenesis by counting the number of blood vessels converging towards the application site or by measuring vessel density in a defined area.[1][3]
Conclusion
The contrasting effects of this compound and 15(S)-HPETE on angiogenesis present a compelling example of the fine-tuned regulation of this critical biological process. While this compound actively promotes angiogenesis through the activation of multiple pro-survival and pro-proliferative signaling pathways, its precursor 15(S)-HPETE acts as a potent inhibitor by inducing endothelial cell apoptosis. This clear dichotomy not only deepens our understanding of the role of lipid mediators in vascular biology but also offers promising avenues for the development of novel pro-angiogenic or anti-angiogenic therapies. Further research into the enzymatic control of 15(S)-HPETE conversion and the specific receptor interactions of these molecules will be crucial in translating these findings into clinical applications.
References
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. 15(S)-hydroxyeicosatetraenoic acid–induced angiogenesis requires Src-mediated Egr-1–dependent rapid induction of FGF-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-LOX metabolites and angiogenesis: angiostatic effect of 15(S)-HPETE involves induction of apoptosis in adipose endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic | springermedicine.com [springermedicine.com]
- 11. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 15. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
The Dichotomous Role of 15(S)-HETE: A Comparative Analysis Across Cell Types
For Immediate Release
A comprehensive review of the eicosanoid 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] reveals its multifaceted and often contradictory effects on various cell types, highlighting its potential as both a therapeutic target and a confounding factor in disease pathogenesis. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's influence on epithelial, endothelial, immune, and cancer cells, supported by quantitative data and detailed experimental protocols.
This compound, a metabolite of arachidonic acid via the 15-lipoxygenase (15-LOX) pathway, is a potent signaling molecule implicated in a wide array of physiological and pathological processes. Its effects are highly cell-type specific, ranging from promoting inflammation and angiogenesis to inducing cell cycle arrest and apoptosis. Understanding these differential effects is crucial for the development of targeted therapies for a variety of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.
Quantitative Comparison of this compound Effects
The following tables summarize the dose-dependent effects of this compound on key cellular processes across different cell types.
Table 1: Effects of this compound on Cell Proliferation and Viability
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | Not specified | Inhibition of proliferation (by its metabolite 15-oxo-ETE) | [1] |
| PC3 Prostate Carcinoma Cells | Soft Agar Colony-Forming Assay | 30 µM | IC50 for inhibition of proliferation | [2] |
| K-562 Chronic Myelogenous Leukemia Cells | Growth Inhibition Assay | 40 µM | 50% inhibition of growth at 6 hours | [3] |
| Lung Adenocarcinoma (A549) Cells | Cell Viability Assay | Not specified | Stimulated expression of PCNA, cyclin A, and cyclin D | [4] |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Cell Viability Assay | Not specified | Enhanced cell survival | [5] |
Table 2: Effects of this compound on Angiogenesis
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Retinal Microvascular Endothelial Cells (HRMVECs) | Tube Formation Assay | Not specified | Induced tube formation | [6] |
| Human Dermal Microvascular Endothelial Cells (HDMVECs) | Tube Formation Assay | Not specified | Stimulated tube formation | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | Not specified | Increased endothelial cell-cell contact and formation of tubular network-like structures | [8] |
| Adipose Tissue Endothelial Cells | Sprouting Assay | Not specified | Induced sprouting in fat pad stromovascular tissues | [9] |
Table 3: Effects of this compound on Immune and Inflammatory Responses
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Follicular Dendritic Cell-like Cells | Prostaglandin (B15479496) Production Assay | Not specified | Elevated levels of COX-2 expression and prostaglandin production | [10] |
| Human Bronchial Epithelial Cells | Eicosanoid Release Assay | 30 µM (with arachidonic acid) | Release of 258 ± 76 ng of 15-HETE from 10 x 10^6 cells | [11] |
| Human Neutrophils | Migration Assay | Not specified | Inhibited migration across cytokine-activated endothelium | [12] |
Table 4: Effects of this compound on Apoptosis
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| K-562 Chronic Myelogenous Leukemia Cells | Apoptosis Assay | 40 µM | Induced apoptotic features (cytochrome c release, caspase-3 activation) | [3] |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | TUNEL Assay | Not specified | Inhibited apoptosis | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a hallmark of angiogenesis.
-
Plate Preparation: Thaw basement membrane extract (BME), such as Matrigel, on ice. Pipette 50-80 µL of BME into each well of a pre-cooled 96-well plate, ensuring even distribution. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency.[14] Harvest the cells using trypsin/EDTA, neutralize, and resuspend them in the appropriate test medium containing the desired concentration of this compound or vehicle control.[15]
-
Cell Seeding: Add 1x10^5 – 1.5x10^5 endothelial cells suspended in 1 mL of test or control medium to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-20 hours.[14]
-
Quantification: Observe tube formation under an inverted microscope.[6] For quantitative analysis, the cells can be fixed with cold methanol (B129727) and stained with Crystal Violet.[14] The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.
Cancer Cell Apoptosis Assay (TUNEL)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.
-
Cell Preparation: Culture cancer cells on slides or in culture plates. After treatment with this compound or vehicle control, fix the cells with 3.7% buffered formaldehyde (B43269) for 10 minutes at room temperature.[16]
-
Permeabilization: Wash the cells with PBS and then permeabilize them by incubating with 0.2% Triton X-100 in PBS for 30 minutes to allow entry of the labeling enzymes.[16]
-
Labeling: Incubate the permeabilized cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP), in a humidified chamber at 37°C for 60 minutes.[17]
-
Detection: Wash the cells to remove unincorporated nucleotides. If a fluorescently labeled dUTP is used, the apoptotic cells can be visualized directly using a fluorescence microscope. Alternatively, if a hapten-labeled dUTP is used, an anti-hapten antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a colored product.[17]
-
Analysis: Count the number of TUNEL-positive (apoptotic) cells relative to the total number of cells to determine the apoptotic index.
Signaling Pathways
The diverse effects of this compound are mediated by its interaction with various signaling pathways. The following diagrams illustrate the key pathways activated by this compound in different cell types.
References
- 1. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-HETE suppresses K(+) channel activity and inhibits apoptosis in pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A paracrine effect of 15 (S)-hydroxyeicosatetraenoic acid revealed in prostaglandin production by human follicular dendritic cell-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Release of 15-hydroxyeicosatetraenoic acid (15-HETE) and prostaglandin E2 (PGE2) by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promocell.com [promocell.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biotna.net [biotna.net]
- 17. TUNEL Apoptosis Protocol [immunohistochemistry.us]
Validating 15(S)-HETE's Role in Inflammation: A Comparison of Knockout and Alternative Models
An objective guide for researchers, scientists, and drug development professionals on the utility of 15-lipoxygenase knockout models in elucidating the complex role of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) in inflammation. This guide provides a comparative analysis of experimental data from knockout studies and alternative models, complete with detailed experimental protocols and visual summaries of key pathways and workflows.
The eicosanoid this compound, a primary metabolite of arachidonic acid produced by 15-lipoxygenase (15-LOX), has emerged as a critical modulator of inflammatory processes. Its role, however, is multifaceted, with reports suggesting both pro- and anti-inflammatory activities depending on the cellular context and disease model. The use of genetic knockout models, specifically mice lacking the gene for 12/15-lipoxygenase (Alox15), has been instrumental in dissecting the in vivo functions of the 15-LOX pathway and its products. This guide compares findings from Alox15 knockout models with alternative approaches to provide a comprehensive understanding of this compound's role in inflammation.
Comparative Analysis of Alox15 Knockout Models in Inflammatory Diseases
The impact of Alox15 deletion has been investigated in various preclinical models of inflammatory diseases, yielding valuable insights into the nuanced role of the 15-LOX pathway.
Arthritis Models
In models of inflammatory arthritis, the absence of 12/15-LOX has been shown to ameliorate disease severity. Studies using collagen-induced arthritis (CIA) in Alox15 knockout mice demonstrated reduced joint inflammation, cartilage destruction, and bone erosion compared to their wild-type counterparts.[1] This suggests a pro-inflammatory role for 12/15-LOX products in the context of arthritis.
Airway Inflammation and Asthma
The role of the 12/15-LOX pathway in airway inflammation is more complex. In some models of allergic asthma, Alox15 knockout mice exhibit reduced airway hyperresponsiveness and inflammation.[2] Specifically, deficiency in 12/15-LOX in hematopoietic cells was found to contribute to these protective effects.[2] However, other studies have suggested that 12/15-LOX and its metabolites can also have pro-resolving functions in the lung.[3] For instance, in a model of IL-33-induced eosinophilic airway inflammation, 12/15-LOX deficient mice showed augmented inflammation.[4]
Skin Inflammation
Research on skin inflammation has highlighted a protective and anti-inflammatory role for the 15-LOX pathway. Alox15 knockout mice display disrupted skin integrity, hair loss, and increased infiltration of pro-inflammatory macrophages in the dermal adipose tissue.[5][6] These effects were linked to a significant reduction in the specialized pro-resolving mediator resolvin D2, a downstream product of the 15-LOX pathway.[5][6] Treatment with resolvin D2 was able to rescue the inflammatory phenotype in these knockout mice, underscoring the anti-inflammatory function of this pathway in maintaining skin homeostasis.[5][6]
Quantitative Data Summary
| Inflammatory Model | Animal Model | Key Inflammatory Parameters Measured | Outcome in Alox15 KO vs. Wild-Type | Reference |
| Arthritis | Collagen-Induced Arthritis (CIA) in Mice | Clinical arthritis score, paw thickness, joint histology (inflammation, pannus formation, cartilage damage, bone erosion) | Reduced disease severity and joint pathology in Alox15 KO mice. | [1] |
| Airway Inflammation | Fungal-Associated Allergic Asthma in Mice | Airway hyperresponsiveness (AHR), lung inflammation (histology), immune cell infiltration (eosinophils, neutrophils, T cells), cytokine levels | Improved lung function, reduced inflammation, and decreased immune cell infiltration in Alox15 KO mice. | [2] |
| IL-33-Induced Eosinophilic Airway Inflammation in Mice | Airway inflammation, eosinophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF) | Augmented airway inflammation with increased eosinophils and lymphocytes in 12/15-LOX deficient mice. | [4] | |
| Skin Inflammation | Spontaneous Skin Inflammation in Aged Mice | Hair loss, skin integrity, immune cell infiltration (pro-inflammatory macrophages), pro-inflammatory and necroptotic signaling | Increased skin inflammation, hair loss, and infiltration of pro-inflammatory macrophages in Alox15 KO mice. | [5][6] |
Alternative and Comparative Models
To provide a broader context, the findings from Alox15 knockout models can be compared with other experimental approaches.
-
Alox5 Knockout and Inhibitor Models: The 5-lipoxygenase (Alox5) pathway is a major producer of pro-inflammatory leukotrienes. Comparing Alox15 and Alox5 knockout models can help delineate the opposing roles of these two major lipoxygenase pathways. For instance, while Alox15 knockout can exacerbate certain types of inflammation, Alox5 deficiency is generally protective in various inflammation models.[7][8]
-
Transgenic Overexpression Models: Mice overexpressing human ALOX15 have been used to investigate the effects of elevated 15-LOX activity.[9][10] These "gain-of-function" models can provide complementary information to the "loss-of-function" knockout models.
-
Pharmacological Inhibition: The use of specific 12/15-LOX inhibitors, such as Baicalein and ML351, in wild-type animals allows for the investigation of the acute effects of blocking this pathway without the developmental compensations that may occur in knockout animals.[1]
-
Knock-in Models: The development of knock-in mice expressing mutated forms of Alox15 with altered substrate specificity (e.g., "humanized" versions) allows for a more precise investigation of the roles of specific metabolites.[11][12]
Key Signaling Pathways of this compound in Inflammation
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Caption: Signaling pathways modulated by this compound in inflammation.
As illustrated, this compound can promote pro-inflammatory responses such as angiogenesis and cell migration through the PI3K/Akt/mTOR pathway.[13][14] Conversely, its metabolite, 15-oxoETE, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[15][16]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Alox15 Knockout Mice
Objective: To evaluate the role of the 12/15-lipoxygenase pathway in the pathogenesis of inflammatory arthritis.
Materials:
-
Alox15 knockout (Alox15⁻/⁻) mice and wild-type (WT) littermate controls (C57BL/6 background, 8-10 weeks old).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in CFA (1:1 ratio).
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen in IFA (1:1 ratio).
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Arthritis Assessment:
-
Monitor mice 3-4 times per week for the onset and severity of arthritis, starting from day 21.
-
Score each paw for signs of inflammation (redness, swelling) on a scale of 0-4. The maximum clinical score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis (e.g., Day 42):
-
Euthanize mice and collect paws and joints for histological analysis.
-
Process tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Caption: Experimental workflow for the collagen-induced arthritis model.
Fungal-Associated Allergic Asthma in Alox15 Knockout Mice
Objective: To determine the contribution of hematopoietic 12/15-lipoxygenase to allergic airway inflammation.
Materials:
-
Alox15 knockout (Alox15⁻/⁻) mice and wild-type (WT) controls.
-
Aspergillus fumigatus fungal extract.
-
Mechanical ventilator (e.g., flexiVent).
Procedure:
-
Sensitization and Challenge:
-
Subject mice to an experimental allergic fungal asthma model as previously described.[2] This typically involves an initial sensitization phase followed by repeated challenges with the fungal extract.
-
-
Airway Hyperresponsiveness (AHR) Measurement:
-
24 hours after the final challenge, anesthetize mice and perform tracheostomy.
-
Mechanically ventilate the mice and measure lung function, including total lung resistance and airway resistance, in response to increasing doses of a bronchoconstrictor (e.g., methacholine).
-
-
Bronchoalveolar Lavage (BAL):
-
Following AHR measurement, perform BAL to collect airway immune cells.
-
Analyze BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) by flow cytometry.
-
-
Lung Histology and Cytokine Analysis:
-
Perfuse the lungs and collect tissue for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
Homogenize lung tissue to measure the levels of Th1, Th2, and Th17 cytokines by ELISA or multiplex assay.
-
Caption: Workflow for the fungal-associated allergic asthma model.
Conclusion
The use of Alox15 knockout mice has been invaluable in confirming the significant and context-dependent role of the 15-LOX pathway and its product, this compound, in inflammation. While these models have demonstrated a pro-inflammatory role in arthritis and certain forms of airway inflammation, they have also revealed a crucial anti-inflammatory and protective function in the skin. The comparison with alternative models, such as those targeting the Alox5 pathway or involving pharmacological inhibition, provides a more complete picture and highlights the delicate balance of lipid mediator signaling in maintaining tissue homeostasis. For researchers and drug development professionals, a thorough understanding of these models and their respective experimental readouts is essential for accurately interpreting data and advancing the development of targeted anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 12/15-Lipoxygenase Regulates IL-33-Induced Eosinophilic Airway Inflammation in Mice [frontiersin.org]
- 5. Anti-inflammatory role of 15-lipoxygenase contributes to the maintenance of skin integrity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knock-In Mice Expressing a 15-Lipoxygenating Alox5 Mutant Respond Differently to Experimental Inflammation Than Reported Alox5−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Refubium - Transgenic mice overexpressing human ALOX15 under the control of the aP2 promoter are partly protected in the complete Freund’s adjuvant-induced paw inflammation model [refubium.fu-berlin.de]
- 10. Functional Characterization of Transgenic Mice Overexpressing Human 15-Lipoxygenase-1 (ALOX15) under the Control of the aP2 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Humanization of the Reaction Specificity of Mouse Alox15b Inversely Modified the Susceptibility of Corresponding Knock-In Mice in Two Different Animal Inflammation Models | MDPI [mdpi.com]
- 12. Knock-in mice expressing a humanized arachidonic acid 15-lipoxygenase (Alox15) carry a partly dysfunctional erythropoietic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 15-Oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 15(S)-HETE Quantification: Cross-Validation of ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals investigating the multifaceted roles of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] in inflammation, angiogenesis, and other critical biological processes, its accurate and reliable quantification is paramount. As a key bioactive lipid mediator derived from arachidonic acid, understanding its concentration in various biological matrices is crucial for advancing research and therapeutic development.[1][2] The two predominant analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Method Comparison at a Glance
The choice between ELISA and LC-MS/MS for this compound quantification is often a trade-off between throughput, cost, specificity, and sensitivity. Immunoassays like ELISA are generally more accessible and cost-effective for high-throughput screening, while LC-MS/MS is considered the "gold standard" for its superior specificity and accuracy.[3][4]
| Parameter | ELISA (Competitive) | LC-MS/MS |
| Principle | Competitive immunoassay based on antigen-antibody recognition.[5] | Physicochemical detection based on mass-to-charge ratio after chromatographic separation.[6] |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules (e.g., 15(R)-HETE), potentially leading to overestimation.[7] | Highly specific, capable of distinguishing between stereoisomers of HETE.[3] |
| Sensitivity | Typically in the low ng/mL to high pg/mL range.[7] | Generally offers higher sensitivity, often reaching low pg/mL levels.[3] |
| Quantitative Range | Typically narrow, often requiring sample dilution.[8] | Wide linear dynamic range.[4] |
| Sample Throughput | High, suitable for screening large numbers of samples in a 96-well plate format. | Lower, as samples are analyzed sequentially.[4] |
| Cost per Sample | Generally lower.[4] | Higher, due to expensive instrumentation and maintenance. |
| Sample Preparation | Can sometimes be used with minimal sample cleanup, but purification is often recommended.[9] | Typically requires more extensive sample preparation, such as solid-phase extraction (SPE).[2] |
Signaling Pathway of this compound
This compound is a significant signaling molecule involved in various physiological and pathological processes.[1][10] It is primarily derived from the metabolism of arachidonic acid by 15-lipoxygenase (15-LOX) enzymes.[1] One of its well-characterized pathways involves the activation of the Janus kinase (Jak)/signal transducer and activator of transcription (STAT) pathway, which can lead to the expression of downstream targets like interleukin-8 (IL-8), a potent pro-angiogenic factor.[1]
Simplified signaling pathway of this compound.
Experimental Protocols
This compound ELISA Protocol (Competitive Assay)
This protocol is a general guideline and may need to be adapted based on the specific ELISA kit being used. Always refer to the manufacturer's instructions provided with the kit.[1]
1. Sample Preparation:
-
Plasma: Collect blood in vacutainers containing an anticoagulant like EDTA or heparin.[1] Centrifuge at 1,000 x g for 15 minutes at 2-8°C.[1] Aliquot the supernatant and store it at -80°C if not assayed immediately.[1]
-
Serum: Collect blood in a serum separator tube and allow it to clot.[1] Centrifuge at 1,000-2,000 x g for 15-20 minutes.[1] Aspirate the serum, aliquot, and store at -80°C.[1]
-
Tissue Homogenates: Rinse tissues with PBS to remove excess blood.[1] Homogenize the tissue in an appropriate buffer and centrifuge to remove cellular debris.[1] The resulting supernatant can be used for the assay.
2. ELISA Procedure:
-
Prepare a standard curve by serially diluting the provided this compound standard.[9]
-
Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add a fixed amount of labeled this compound conjugate (e.g., HRP-conjugate) to each well.[5]
-
Incubate the plate to allow for competitive binding between the this compound in the sample/standard and the labeled conjugate for the limited antibody binding sites.[1][5]
-
Wash the plate multiple times to remove unbound reagents.[5]
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme on the labeled conjugate to produce a colorimetric signal.[8]
-
Stop the reaction with a stop solution, which typically changes the color of the solution.[5]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[5]
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. admebio.com [admebio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Opposing Roles in Inflammation: A Comparative Guide to 15(S)-HETE and Leukotrienes in Neutrophil Migration
For researchers, scientists, and drug development professionals, understanding the intricate signaling molecules that govern neutrophil migration is paramount in developing targeted therapies for inflammatory diseases. This guide provides a detailed comparison of two key lipid mediators, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and leukotrienes, focusing on their contrasting effects on neutrophil chemotaxis.
Neutrophils, as the first line of defense in the innate immune system, are directed to sites of inflammation by a variety of chemical cues. Among the most potent of these are the leukotrienes, particularly Leukotriene B4 (LTB4), which act as powerful chemoattractants. Conversely, this compound, another arachidonic acid metabolite, has been identified as a significant inhibitor of neutrophil migration, highlighting a potential endogenous mechanism for the resolution of inflammation. This guide will delve into the experimental data supporting these opposing roles, detail the underlying signaling pathways, and provide comprehensive experimental protocols for their study.
Quantitative Comparison of Chemotactic and Inhibitory Activity
The functional differences between LTB4 and this compound are most evident in their dose-dependent effects on neutrophil migration. LTB4 is a potent chemoattractant with an optimal concentration for inducing neutrophil migration, while this compound effectively inhibits this migration, particularly that induced by LTB4.
| Parameter | Leukotriene B4 (LTB4) | This compound | Reference |
| Primary Role in Neutrophil Migration | Potent Chemoattractant | Potent Inhibitor | [1][2] |
| Optimal Concentration for Migration | ~ 10⁻⁶ M | Not Applicable | [1] |
| Effective Concentration for Inhibition | Not Applicable | 10⁻⁴ M (Maximum Inhibition) | [2] |
| Inhibition of LTB4-induced Migration | Not Applicable | 68% inhibition at 10⁻⁴ M | [2] |
| Receptor(s) | BLT1 (high-affinity), BLT2 (low-affinity) | Does not directly bind to a specific chemotactic receptor; incorporates into cell membrane | [3][4] |
Signaling Pathways: A Tale of Two opposing Mechanisms
The divergent effects of LTB4 and this compound on neutrophil migration stem from their distinct interactions with the cell and subsequent signaling cascades.
Leukotriene B4 (LTB4) Signaling Pathway
LTB4 exerts its chemoattractant effect by binding to the high-affinity G protein-coupled receptor, BLT1, on the surface of neutrophils.[3] This binding initiates a signaling cascade that leads to the directed migration of the cell towards the LTB4 gradient.
Caption: LTB4 signaling pathway in neutrophils.
This compound Inhibitory Mechanism
In contrast to the receptor-mediated activation by LTB4, this compound's inhibitory action is more nuanced. It is readily incorporated into the phospholipids (B1166683) of the neutrophil cell membrane.[4] This "remodeling" of the membrane leads to a reduction in the affinity of LTB4 for its BLT1 receptor, thereby dampening the downstream signaling required for migration.[4]
Caption: this compound inhibitory mechanism.
Experimental Protocols
Accurate and reproducible experimental design is crucial for studying neutrophil migration. Below are detailed protocols for the isolation of human neutrophils and a standard in vitro chemotaxis assay.
Human Neutrophil Isolation from Peripheral Blood
This protocol describes a common method for isolating neutrophils from whole blood using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the anticoagulated blood 1:1 with HBSS without Ca²⁺/Mg²⁺.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the top two layers (plasma and mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet at the bottom of the tube.
-
Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and add Dextran T500 to a final concentration of 1% to sediment the red blood cells.
-
Allow the tube to stand at room temperature for 30-45 minutes until a clear separation between the upper leukocyte-rich plasma and the lower red blood cell layer is observed.
-
Carefully collect the upper neutrophil-rich layer.
-
Centrifuge the collected supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes at room temperature to lyse any remaining red blood cells.
-
Add an excess of HBSS without Ca²⁺/Mg²⁺ to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Wash the neutrophil pellet twice with cold HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in the desired assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity can be assessed by flow cytometry using neutrophil-specific markers like CD15.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is a widely used method to quantify the chemotactic response of neutrophils to various stimuli.
Materials:
-
Isolated human neutrophils
-
Chemoattractant (e.g., LTB4)
-
Inhibitor (e.g., this compound)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or 24-well plate with Transwell inserts (typically with 3-5 µm pores for neutrophils)
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare the chemoattractant solution (e.g., LTB4) at the desired concentration in the assay medium and add it to the lower wells of the Boyden chamber or 24-well plate. For negative controls, add assay medium alone.
-
Pre-incubate the isolated neutrophils with various concentrations of the inhibitor (e.g., this compound) or vehicle control in the assay medium for a specified time (e.g., 30 minutes at 37°C).
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 1-2 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable cell stain.
-
Allow the membrane to dry, then mount it on a microscope slide.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
The results can be expressed as the number of migrated cells per field or as a chemotactic index (fold increase in migration over the negative control). The percentage of inhibition can be calculated by comparing the migration in the presence of the inhibitor to the vehicle control.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
References
- 1. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits LTB4-induced chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Remodeling of neutrophil phospholipids with 15(S)-hydroxyeicosatetraenoic acid inhibits leukotriene B4-induced neutrophil migration across endothelium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling of 15(S)-HETE and 5(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) and 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) are both bioactive lipid mediators derived from the enzymatic oxidation of arachidonic acid. While structurally similar, they elicit distinct and sometimes opposing biological effects, primarily through the activation of different signaling pathways. This guide provides an objective comparison of their signaling mechanisms, supported by experimental data, to elucidate their nuanced roles in health and disease.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative differences in the biological activities of this compound and 5(S)-HETE.
Table 1: Comparison of Pro-inflammatory Activities
| Parameter | This compound | 5(S)-HETE |
| Neutrophil Chemotaxis | Exhibits complex effects; can be a weak chemoattractant but also inhibit LTB4-induced neutrophil migration (maximum inhibition of 68% at 10⁻⁴ M).[1] | Potent chemoattractant, with peak responses at 1 µg/ml. Its metabolite, 5-oxo-ETE, is ~100 times more potent.[1] |
| Eosinophil Chemotaxis | Direct effects are not well-characterized; its downstream metabolite, 5-oxo-15(S)-HETE, is a potent eosinophil chemoattractant.[1] | While it has some activity, its metabolite, 5-oxo-ETE, is an exceptionally potent chemoattractant for eosinophils, active at nanomolar concentrations.[1] |
| Cytokine Production | Can promote the production of pro-inflammatory cytokines.[1] | Its metabolite 5-oxo-ETE stimulates the release of granule-bound enzymes and the production of reactive oxygen species in eosinophils.[1] |
| Angiogenesis | Promotes angiogenesis.[1] | Implicated in angiogenesis, with its metabolite 5-oxo-15(S)-HETE showing greater potency.[1] |
Table 2: Receptor Binding and Activation
| Receptor | This compound | 5(S)-HETE |
| OXER1 | Not a primary ligand. | Primary receptor for 5(S)-HETE and its metabolites.[1][2] |
| BLT2 | Binds to and activates this low-affinity LTB4 receptor.[3] | Not reported to be a significant ligand. |
| PPARγ | Acts as an endogenous ligand, activating the receptor.[3][4] | Does not bind to or activate PPARγ.[2] |
| 15-HETE Binding Sites | Binds with a Kd of 460 +/- 160 nM in rat basophilic leukemia cell membranes.[5] | Can compete for binding with this compound.[5] |
Signaling Pathways
The distinct biological effects of this compound and 5(S)-HETE are a direct consequence of their activation of different signaling cascades.
5(S)-HETE Signaling Pathway
5(S)-HETE and its more potent metabolite, 5-oxo-ETE, primarily signal through the G-protein coupled receptor, OXER1.[1][2] This receptor is coupled to Gi/o proteins.[1] Activation of OXER1 initiates a cascade of intracellular events including:
-
Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.[1]
-
MAPK and PI3K/Akt Pathway Activation: Stimulation of MAPK/ERK, p38 mitogen-activated protein kinases, and the PI3K/Akt pathway.[2]
-
Activation of other kinases: Activation of protein kinase C (PKC) beta and epsilon.[2]
-
Activation of cytosolic phospholipase A2. [2]
This compound Signaling Pathway
The signaling of this compound is more multifaceted, involving both cell surface and nuclear receptors, leading to a range of pro- and anti-inflammatory responses.
-
Leukotriene B4 Receptor 2 (BLT2): this compound can bind to and activate BLT2, a low-affinity receptor for leukotriene B4.[3]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): this compound acts as an endogenous ligand for the nuclear receptor PPARγ.[3][4] This interaction leads to the regulation of gene expression involved in inflammation and cell proliferation.
-
Downstream Effects: Activation of these receptors can lead to the modulation of various signaling pathways, including Jak2/STAT5B, and influence the expression of genes such as those encoding for cytokines and cell cycle regulators.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the chemotactic potential of this compound and 5(S)-HETE.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chemotaxis Chamber Setup: Use a Boyden chamber or a multi-well chemotaxis chamber with a microporous membrane (e.g., 3-5 µm pore size).
-
Loading: Fill the lower chamber with various concentrations of the chemotactic agent (this compound or 5(S)-HETE) in a buffer like HBSS with 0.1% BSA. Load the isolated neutrophils into the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification: After incubation, remove the membrane, fix it, and stain it (e.g., with Wright-Giemsa stain). Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
Calcium Mobilization Assay
This assay measures the ability of 5(S)-HETE to induce intracellular calcium release.
Methodology:
-
Cell Preparation: Culture cells known to express OXER1 (e.g., neutrophils, eosinophils) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence before adding the stimulus.
-
Stimulation: Inject 5(S)-HETE at the desired concentration into the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. The peak fluorescence response is typically used for quantification.
PPARγ Transactivation Assay
This assay measures the ability of this compound to activate PPARγ.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Cell Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates the activation of PPARγ.
Conclusion
While both this compound and 5(S)-HETE are arachidonic acid metabolites, their signaling pathways and biological effects are markedly different. 5(S)-HETE and its metabolite 5-oxo-ETE are potent pro-inflammatory mediators, acting primarily through the OXER1 receptor to induce chemotaxis and activation of inflammatory cells.[1] In contrast, this compound exhibits a more complex signaling profile, with both pro- and anti-inflammatory properties, mediated by receptors such as BLT2 and the nuclear receptor PPARγ.[1][3][4] This dual functionality underscores the intricate regulatory roles of lipid mediators in cellular processes. A thorough understanding of these distinct signaling pathways is crucial for the development of targeted therapeutic strategies for a variety of inflammatory and proliferative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of specific subcellular 15-hydroxyeicosatetraenoic acid (15-HETE) binding sites on rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Opposing Effects on Endothelial Cell Proliferation: A Comparative Analysis of 15(S)-HETE and 15-oxo-ETE
For Immediate Release
A comprehensive analysis reveals the divergent roles of two closely related arachidonic acid metabolites, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and 15-oxo-eicosatetraenoic acid (15-oxo-ETE), in the regulation of endothelial cell proliferation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their biological effects, supported by experimental data, to aid in the exploration of novel therapeutic strategies targeting angiogenesis and vascular diseases.
Endothelial cell proliferation is a critical process in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of this process is implicated in numerous pathologies, including cancer, cardiovascular diseases, and chronic inflammatory disorders. Among the myriad of signaling molecules that govern endothelial cell fate, lipid mediators derived from arachidonic acid have emerged as key players. This guide focuses on the contrasting effects of this compound and its oxidized metabolite, 15-oxo-ETE, on endothelial cell proliferation. While this compound is recognized for its pro-angiogenic properties, emerging evidence highlights 15-oxo-ETE as a potent inhibitor of this process.
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative data on the effects of this compound and 15-oxo-ETE on endothelial cell proliferation, based on published experimental findings.
| Parameter | This compound | 15-oxo-ETE |
| Effect on Endothelial Cell Proliferation | Stimulatory / Pro-proliferative | Inhibitory / Anti-proliferative |
| Effective Concentration | Stimulation observed at ~5 µM in HUVECs[1] | Inhibition observed at concentrations down to 1 µM in HUVECs[2][3] |
| Cell Type(s) Studied | Human Umbilical Vein Endothelial Cells (HUVECs)[4][5], Human Dermal Microvascular Endothelial Cells (HDMVECs)[6], Human Retinal Microvascular Endothelial Cells (HRMVECs)[7], Fetal Bovine Aortic Endothelial Cells[8] | Human Umbilical Vein Endothelial Cells (HUVECs)[2][3] |
| Assay(s) Used | Cell proliferation and DNA synthesis assays[8], Tube formation assay[6], Cell cycle analysis[9] | BrdU incorporation assay[2][3] |
Signaling Pathways
The opposing effects of this compound and 15-oxo-ETE on endothelial cell proliferation are governed by distinct intracellular signaling cascades.
This compound Promotes Proliferation via Pro-Angiogenic Pathways
This compound has been shown to activate several key signaling pathways that drive endothelial cell proliferation and angiogenesis. These include the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, the Extracellular signal-regulated kinase (ERK) pathway, and the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway.[6][7][9][10] Activation of these cascades leads to the upregulation of pro-angiogenic factors and cell cycle progression.
15-oxo-ETE Inhibits Proliferation through Anti-inflammatory Pathways
The anti-proliferative effect of 15-oxo-ETE is thought to be mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[11] Nrf2 is a key regulator of antioxidant and anti-inflammatory responses, while NF-κB is a central mediator of pro-inflammatory gene expression. By modulating these pathways, 15-oxo-ETE may create an intracellular environment that is non-conducive to proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies investigating the effect of 15-oxo-ETE on HUVEC proliferation.[2][3]
1. Cell Seeding:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial cell growth medium.
-
Cells are allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of 15-oxo-ETE (e.g., 1, 5, 10, 20 µM) or vehicle control (e.g., ethanol (B145695) or DMSO).
-
The cells are incubated for 48 hours.
3. BrdU Labeling:
-
10 µM of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C.
4. Cell Fixation and DNA Denaturation:
-
The labeling medium is removed, and the cells are fixed with a fixing/denaturing solution for 30 minutes at room temperature.
5. Immunodetection:
-
The fixing solution is removed, and a BrdU-specific antibody conjugated to a detection enzyme (e.g., peroxidase) is added to each well.
-
The plates are incubated for 1 hour at room temperature.
6. Substrate Reaction and Measurement:
-
The wells are washed to remove unbound antibody, and a substrate solution is added.
-
The colorimetric reaction is allowed to develop, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
7. Data Analysis:
-
The absorbance values are proportional to the amount of BrdU incorporated into the DNA, which reflects the rate of cell proliferation.
-
Results are typically expressed as a percentage of the vehicle-treated control.
Cell Viability/Proliferation Assay (MTT)
This is a general protocol for the MTT assay, which can be adapted to assess the effects of this compound on endothelial cell proliferation.
1. Cell Seeding:
-
Endothelial cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
2. Treatment:
-
The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
The cells are incubated for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured on a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
The results are often expressed as a percentage of the control group.
Conclusion
The available evidence clearly demonstrates the opposing roles of this compound and 15-oxo-ETE in the regulation of endothelial cell proliferation. This compound acts as a pro-proliferative and pro-angiogenic factor, stimulating endothelial cell growth through the activation of well-defined signaling pathways. In stark contrast, its oxidized metabolite, 15-oxo-ETE, exhibits anti-proliferative properties, inhibiting DNA synthesis in endothelial cells. This yin-yang relationship highlights the intricate control of angiogenesis by arachidonic acid metabolites and presents exciting opportunities for the development of targeted therapies. Further research into the precise molecular mechanisms underlying the anti-proliferative effects of 15-oxo-ETE could pave the way for novel anti-angiogenic drugs, while a deeper understanding of the pro-proliferative actions of this compound may inform strategies for promoting therapeutic angiogenesis in ischemic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Relationship - 15-oxo-ETE - inhibits - cell population proliferation [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and this compound is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The mitogenic effect of 15- and 12-hydroxyeicosatetraenoic acid on endothelial cells may be mediated via diacylglycerol kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of ERK pathway is required for 15-HETE-induced angiogenesis in human umbilical vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal Procedures for 15(S)-HETE
For Immediate Release
To ensure the safety of laboratory personnel and maintain environmental compliance, this document provides essential, step-by-step guidance for the proper handling and disposal of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This information is critical for researchers, scientists, and drug development professionals who utilize this bioactive lipid in their work. Adherence to these protocols is paramount for a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
This compound is a biologically active metabolite of arachidonic acid and requires careful handling in a laboratory setting.[1] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[2] It is classified as a highly flammable liquid and vapor, can cause skin and serious eye irritation, and may lead to respiratory irritation.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat or ignition sources.
Personal Protective Equipment (PPE) includes:
-
Chemical-resistant gloves
-
Safety goggles or glasses
-
A laboratory coat
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and regulatory data for this compound.
| Parameter | Data |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2] |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.5 g/mol [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable national and local regulations. The following steps provide a general guideline for its safe disposal.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams. If possible, leave the chemical in its original container.
-
-
Handling of Unused Product:
-
Unused this compound, whether in pure form or in solution, must be treated as hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.
-
-
Spill Management and Cleanup:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
Prevent the spill from entering drains.
-
Use an inert, liquid-absorbent material (such as Chemizorb®, sand, or diatomite) to contain and absorb the spill.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Thoroughly clean the affected area.
-
-
Container Disposal:
-
Empty containers should be handled as if they still contain the product.
-
Do not reuse empty containers.
-
Follow your institution's guidelines for the disposal of contaminated laboratory glassware and plasticware. Typically, this involves triple rinsing the container with a suitable solvent, collecting the rinsate as hazardous waste, and then disposing of the container.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.
-
Ensure that all labeling and transportation requirements are met as per regulatory standards.
-
Experimental Protocols and Methodologies
The biological activity of this compound is often assessed using techniques such as competitive enzyme-linked immunosorbent assays (ELISAs) to quantify its presence in biological samples. A typical protocol involves:
-
Sample Preparation: Biological samples (plasma, serum, urine, etc.) may require purification to remove interfering substances.
-
Standard Curve Generation: A standard curve is prepared using known concentrations of this compound.
-
Competitive Binding: The sample or standard is incubated in a microplate pre-coated with an anti-15(S)-HETE antibody, along with a fixed amount of enzyme-labeled this compound. The unlabeled this compound in the sample competes with the labeled this compound for antibody binding sites.
-
Detection: After washing away unbound reagents, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of this compound in the sample.
Visualizing Key Pathways
To further aid in the understanding of this compound's role and proper handling, the following diagrams illustrate its metabolic pathway and the recommended disposal workflow.
Caption: Biosynthesis and signaling pathway of this compound.
Caption: Proper disposal workflow for this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling 15(S)-HETE
Researchers and scientists working with 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE], a biologically active arachidonic acid metabolite, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support professionals in drug development and scientific research.
Immediate Safety Concerns
This compound presents several potential hazards that necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and an irritant.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Identification:
-
Flammability: Highly flammable liquid and vapor.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to its biological activity, repeated or prolonged exposure may have other health effects. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Air-Purifying Respirator (APR) | Recommended when handling the solid form or when there is a risk of aerosol generation. Use a respirator with organic vapor cartridges and a P100 particulate filter. A proper fit test is required. |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are mandatory. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn over personal clothing. |
| Face Protection | Face Shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashes. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and experimental integrity. The following step-by-step workflow outlines the key phases of handling, from receiving and storage to use and disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[2] The recommended storage temperature is typically -20°C.[3]
-
Keep the container tightly closed.[2]
2. Preparation and Use:
-
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood.
-
Before use, allow the container to equilibrate to room temperature to prevent condensation.
-
When preparing solutions, slowly add the solvent to the this compound to avoid splashing.
-
Use only compatible solvents, such as ethanol (B145695) or acetonitrile, as indicated on the product's data sheet.[3][4]
3. Experimental Procedures:
-
When using this compound in cell culture or other experimental systems, add it to the medium or buffer in a controlled manner to achieve the desired final concentration.
-
Avoid the formation of aerosols.[2]
-
After use, decontaminate all surfaces and equipment that have come into contact with this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions containing it should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for flammable and irritant chemical waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
